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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Pharmacokinetics of 4-Ethyl-4-methoxypiperidine Derivatives

This guide provides a comprehensive overview of the core pharmacokinetic principles and methodologies relevant to the study of 4-Ethyl-4-methoxypiperidine derivatives. Designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the core pharmacokinetic principles and methodologies relevant to the study of 4-Ethyl-4-methoxypiperidine derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of drug metabolism and bioanalysis to offer a predictive framework for this specific chemical class.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved pharmaceuticals across a wide range of therapeutic areas.[1] Its prevalence stems from its favorable physicochemical properties, including its basic nitrogen atom which is often protonated at physiological pH, enhancing aqueous solubility. The saturated, three-dimensional nature of the piperidine ring also allows for precise spatial orientation of substituents to optimize target engagement. The 4-Ethyl-4-methoxypiperidine scaffold represents a specific subclass with unique features that are anticipated to influence its pharmacokinetic profile.

The 4-Ethyl-4-methoxypiperidine Scaffold: A Structural Perspective on Pharmacokinetics

The unique substitution pattern of the 4-Ethyl-4-methoxypiperidine core is predicted to have a significant impact on its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both an ethyl and a methoxy group at the C4 position introduces a chiral center, potentially leading to stereoselective pharmacokinetics. Furthermore, these substituents will influence the molecule's lipophilicity, a key determinant of its ability to cross biological membranes.[2]

Core Pharmacokinetic Principles (ADME) of 4-Ethyl-4-methoxypiperidine Derivatives

Absorption

The absorption of 4-Ethyl-4-methoxypiperidine derivatives following oral administration will be governed by a balance of their solubility and permeability. The basic piperidine nitrogen suggests that solubility will be pH-dependent, with higher solubility in the acidic environment of the stomach and potentially lower solubility in the more neutral pH of the small intestine. The overall lipophilicity, influenced by the ethyl and any other aromatic substituents, will dictate the passive diffusion across the intestinal epithelium.[2]

  • In Silico Prediction: Computational models can provide initial estimates of physicochemical properties like pKa, logP, and aqueous solubility, which are valuable for predicting absorption characteristics.[3]

Distribution

Following absorption, 4-Ethyl-4-methoxypiperidine derivatives will distribute throughout the body. Key factors influencing their distribution include:

  • Plasma Protein Binding: The extent of binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, will determine the unbound fraction of the drug available to exert its pharmacological effect and to be cleared from the body.[2]

  • Tissue Penetration: The lipophilicity and size of the molecule will influence its ability to penetrate various tissues. For centrally acting agents, the ability to cross the blood-brain barrier is of paramount importance and is often correlated with lipophilicity.[2]

Metabolism

The metabolic fate of 4-Ethyl-4-methoxypiperidine derivatives is anticipated to be a primary driver of their clearance. Based on the metabolism of other piperidine-containing compounds, several metabolic pathways are likely.[4]

  • Cytochrome P450 (CYP) Mediated Oxidation: The piperidine and benzyl moieties are susceptible to metabolism by cytochrome P450 enzymes.[2] CYP3A4 is a major isoform involved in the metabolism of many 4-aminopiperidine drugs, with CYP2D6 also playing a significant role for some compounds.[4]

    • N-Dealkylation: If the piperidine nitrogen is substituted, N-dealkylation is a common metabolic route.[4]

    • O-Demethylation: The methoxy group is a likely site for O-demethylation, forming a corresponding alcohol metabolite.

    • Hydroxylation: The ethyl group and the piperidine ring itself are susceptible to hydroxylation.

    • Aromatic Hydroxylation: If an aromatic ring is present elsewhere in the molecule, it can undergo hydroxylation.

Metabolic Pathways of 4-Ethyl-4-methoxypiperidine Derivatives Parent 4-Ethyl-4-methoxypiperidine Derivative Metabolite1 O-Demethylated Metabolite Parent->Metabolite1 CYP-mediated O-Demethylation Metabolite2 Hydroxylated (Ethyl) Metabolite Parent->Metabolite2 CYP-mediated Hydroxylation Metabolite3 Hydroxylated (Ring) Metabolite Parent->Metabolite3 CYP-mediated Hydroxylation Metabolite4 N-Dealkylated Metabolite (if applicable) Parent->Metabolite4 CYP-mediated N-Dealkylation PhaseII Phase II Conjugates (Glucuronides, Sulfates) Metabolite1->PhaseII Metabolite2->PhaseII Metabolite3->PhaseII

Caption: Hypothetical metabolic pathways for 4-Ethyl-4-methoxypiperidine derivatives.

Excretion

The parent drug and its metabolites will be eliminated from the body primarily through renal and/or fecal excretion. The route and rate of excretion will depend on the physicochemical properties of the individual molecules, such as their water solubility and size. More polar metabolites are typically excreted in the urine, while more lipophilic compounds may be excreted in the feces via biliary elimination.

Methodologies for Pharmacokinetic Characterization

A combination of in vitro and in vivo studies is essential for a thorough understanding of the pharmacokinetic properties of 4-Ethyl-4-methoxypiperidine derivatives.

In Vitro Assays
AssayPurposeExperimental SystemKey Parameters Measured
Metabolic Stability To determine the intrinsic clearance of the compound.Liver microsomes, S9 fraction, or hepatocytes.Half-life (t1/2), Intrinsic Clearance (CLint)
CYP450 Phenotyping To identify the specific CYP isoforms responsible for metabolism.Recombinant human CYP enzymes.Rate of metabolite formation.
CYP450 Inhibition To assess the potential for drug-drug interactions.Liver microsomes with probe substrates.IC50 values.
Plasma Protein Binding To determine the extent of binding to plasma proteins.Equilibrium dialysis, ultrafiltration, or ultracentrifugation.Percent bound, unbound fraction (fu).
Permeability To predict intestinal absorption and blood-brain barrier penetration.Caco-2 or MDCK cell monolayers.Apparent permeability coefficient (Papp).
In Vivo Pharmacokinetic Studies

A typical in vivo pharmacokinetic study in a preclinical species, such as the rat, is a cornerstone of drug development.

  • Animal Acclimation and Preparation:

    • House animals in a controlled environment with a regular light-dark cycle and access to food and water ad libitum.

    • Fast animals overnight prior to dosing, with continued access to water.

    • For intravenous administration, cannulate the jugular vein for dosing and blood sampling.

  • Drug Formulation and Administration:

    • Formulate the 4-Ethyl-4-methoxypiperidine derivative in a suitable vehicle (e.g., saline, 5% dextrose, or a solution with a solubilizing agent like PEG400 or DMSO).[2]

    • Administer the formulation via the intended clinical route (e.g., oral gavage for oral administration, intravenous bolus or infusion).[2]

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose).[2]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).[2]

    • If studying excretion, house animals in metabolic cages to collect urine and feces at specified intervals.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.[2]

    • Store plasma, urine, and homogenized fecal samples at -80°C until analysis.[2]

  • Bioanalysis:

    • Quantify the concentration of the parent drug and any major metabolites in the biological matrices using a validated bioanalytical method.

In Vivo Pharmacokinetic Study Workflow cluster_prestudy Pre-Study cluster_study Study Conduct cluster_poststudy Post-Study Animal_Prep Animal Acclimation & Preparation Dosing Drug Administration (PO or IV) Animal_Prep->Dosing Formulation Drug Formulation Formulation->Dosing Sampling Blood/Urine/Feces Collection Dosing->Sampling Processing Sample Processing (Plasma Separation) Sampling->Processing Analysis Bioanalytical Quantification Processing->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis

Caption: A typical workflow for an in vivo pharmacokinetic study.

Bioanalytical Techniques for Quantification

Accurate and precise quantification of 4-Ethyl-4-methoxypiperidine derivatives in complex biological matrices is critical for generating reliable pharmacokinetic data.[5] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and throughput.[6][7]

Sample Preparation

Prior to LC-MS/MS analysis, the drug needs to be extracted from the biological matrix to remove interfering substances.[8] Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile) is added to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): The drug is partitioned from the aqueous biological matrix into an immiscible organic solvent.[8]

  • Solid-Phase Extraction (SPE): Provides cleaner extracts by selectively retaining the analyte on a solid sorbent while interferences are washed away.[8]

Typical LC-MS/MS Method Parameters
ParameterTypical SettingRationale
Chromatographic Column C18 or Phenyl reverse-phaseGood retention and separation of moderately polar to nonpolar compounds.
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile or methanol with 0.1% formic acidProvides good peak shape and ionization efficiency in positive ion mode.
Ionization Source Electrospray Ionization (ESI)Suitable for polar and ionizable compounds like piperidine derivatives.
Mass Spectrometry Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Structure-Pharmacokinetic Relationships (SPKR)

Understanding how structural modifications to the 4-Ethyl-4-methoxypiperidine scaffold affect its pharmacokinetic profile is crucial for lead optimization.

  • Lipophilicity: Increasing lipophilicity (e.g., by adding larger alkyl or aromatic groups) can increase plasma protein binding and tissue penetration but may also increase metabolic clearance and decrease aqueous solubility.[2]

  • Metabolic Stability: Modifying metabolically labile sites can improve metabolic stability and prolong the half-life. For example, blocking a site of hydroxylation with a fluorine atom.

  • Basic pKa: The basicity of the piperidine nitrogen can be modulated by nearby electron-withdrawing or -donating groups, which will in turn affect its ionization at physiological pH and its absorption and distribution characteristics.

Data Presentation and Interpretation

Pharmacokinetic data from in vivo studies are typically summarized in a table of key parameters.

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, a measure of total drug exposure.
t1/2 Elimination half-life.
CL Clearance, the volume of plasma cleared of drug per unit time.
Vd Volume of distribution, an apparent volume into which the drug distributes.
F% Bioavailability (for non-intravenous routes).

Conclusion and Future Directions

The 4-Ethyl-4-methoxypiperidine scaffold presents a promising starting point for the design of novel therapeutic agents. A thorough understanding of the pharmacokinetic properties of its derivatives is essential for their successful development. By employing a systematic approach that combines in silico, in vitro, and in vivo methodologies, researchers can effectively characterize the ADME profiles of these compounds, establish structure-pharmacokinetic relationships, and ultimately select candidates with the highest probability of clinical success. Future research should focus on generating empirical data for this specific class of compounds to validate and refine the predictive models presented in this guide.

References

  • Mensonides-Harsema, M. M., Liao, Y., Böttcher, H., Bartoszyk, G. D., Greiner, H. E., Harting, J., de Boer, P., & Wikström, H. V. (2000). Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432–439. [Link]

  • Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. [Link]

  • Sci-Hub. (n.d.). Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]

  • ResearchGate. (2024). A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. Journal of Cardiovascular Disease Research. [Link]

  • ScienceDirect. (n.d.). Current methodologies to the analysis of morphine and its metabolites in biological matrices. Retrieved from [Link]

  • Li, Y., He, Y.-Q., Zhang, J.-N., & Li, W. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecular Pharmaceutics, 8(4), 1139–1151. [Link]

  • PubMed. (n.d.). Clinical pharmacokinetics of the irinotecan metabolite 4-piperidinopiperidine and its possible clinical importance. Retrieved from [Link]

  • MDPI. (n.d.). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77–82.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). The Ganglionic Blocking Activity of a Series of 4-Aminoethylpiperidine Derivatives. Retrieved from [Link]

  • MolPort. (n.d.). ethyl 4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylate | 1332079-45-4. Retrieved from [Link]

  • PubChem. (n.d.). 4-ethyl-4-methylpiperidine (C8H17N). Retrieved from [Link]

  • PubMed. (n.d.). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Retrieved from [Link]

  • PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. Retrieved from [Link]

  • MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5824. [Link]

  • MDPI. (2022). Biophysical Studies and In Vitro Effects of Tumor Cell Lines of Cannabidiol and Its Cyclodextrin Inclusion Complexes. Pharmaceutics, 14(4), 723. [Link]

Sources

Exploratory

Mechanistic Profiling of the 4-Ethyl-4-methoxypiperidine Scaffold in Targeted In Vitro Pharmacology

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper Executive Summary: The Pharmacophore Paradigm In modern medicinal chemistry, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary: The Pharmacophore Paradigm

In modern medicinal chemistry, the optimization of a drug's pharmacokinetic and pharmacodynamic (PK/PD) profile often hinges on the strategic incorporation of privileged building blocks. 4-Ethyl-4-methoxypiperidine (CAS 54009-08-4)[1][2] is not deployed as a standalone monotherapy; rather, it serves as a highly specialized, structurally rigid pharmacophore moiety[3][4].

When integrated into larger molecular scaffolds, this substituted piperidine dictates the in vitro mechanism of action by modulating active-site occupancy, tuning lipophilicity (logP), and dictating metabolic stability. This whitepaper dissects the in vitro mechanistic pathways and experimental validation protocols for targeted therapeutics utilizing the 4-ethyl-4-methoxypiperidine scaffold, specifically focusing on its role in Fibroblast Activation Protein (FAP) inhibitors [3][5] and mutant Isocitrate Dehydrogenase 1 (mIDH1) modulators [4][6].

Physicochemical Rationale: Why 4-Ethyl-4-methoxypiperidine?

The selection of the 4-ethyl-4-methoxypiperidine moiety during lead optimization is driven by strict structure-activity relationship (SAR) requirements:

  • The Piperidine Nitrogen: Provides a basic center (pKa ~9-10) capable of forming critical salt bridges with acidic residues (e.g., Asp or Glu) within target binding pockets, while simultaneously enhancing aqueous solubility.

  • The 4-Methoxy Group: Acts as a potent hydrogen bond acceptor. By introducing polarity at the 4-position, it restricts the conformational flexibility of the piperidine ring, locking the ligand into a bioactive conformation.

  • The 4-Ethyl Group: Serves as a precise hydrophobic plug. It is specifically designed to occupy small, lipophilic sub-pockets within target enzymes (such as the S2 pocket of FAP), effectively preventing rapid cytochrome P450-mediated oxidation that typically plagues unsubstituted piperidines.

In Vitro Mechanism 1: Fibroblast Activation Protein (FAP) Inhibition

Mechanistic Pathway

FAP is a type II transmembrane serine protease that is heavily upregulated on the surface of activated hepatic stellate cells during the progression of Non-Alcoholic Steatohepatitis (NASH) and liver fibrosis[3][5]. FAP exhibits both endopeptidase and exopeptidase activity, cleaving substrates like collagens, α2-antiplasmin (α2AP), and Fibroblast Growth Factor 21 (FGF21)[5].

Derivatives incorporating the 4-ethyl-4-methoxypiperidine scaffold (such as N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides) act as potent, competitive inhibitors of FAP[3][7]. The piperidine moiety anchors the inhibitor within the catalytic cleft, blocking the generation of a pro-fibrotic environment and preventing the cross-linking of α2AP to fibrin, thereby promoting fibrin clearance[5].

FAP_Signaling Ligand 4-E-4-MP Scaffold (FAP Inhibitor) FAP Fibroblast Activation Protein (FAP) Ligand->FAP Competitive Inhibition Substrates Collagens, α2AP, FGF21 FAP->Substrates Enzymatic Cleavage Fibrosis Hepatic Fibrosis (NASH) Substrates->Fibrosis Pro-fibrotic Signaling

Fig 1: Mechanistic blockade of FAP-mediated fibrotic signaling by 4-E-4-MP derivatives.

Protocol: FAP Fluorogenic Cleavage Assay

To validate the inhibitory efficacy of 4-E-4-MP derivatives, a self-validating kinetic cleavage assay is employed.

  • Step 1: Reagent Preparation. Dilute recombinant human FAP in assay buffer (50 mM Tris, 140 mM NaCl, pH 7.5). Causality: Maintaining physiological pH and ionic strength is critical to preserve the native conformation of the FAP active site.

  • Step 2: Compound Incubation. Pre-incubate the enzyme with serial dilutions of the 4-E-4-MP derivative for 30 minutes at 37°C. Causality: Pre-incubation allows for thermodynamic equilibrium to be reached, ensuring accurate IC50 determination for slow-binding inhibitors.

  • Step 3: Substrate Addition. Add the fluorogenic substrate Z-Gly-Pro-AMC (7-Amino-4-methylcoumarin). Causality: FAP possesses a strict post-proline cleavage consensus motif[5]. Z-Gly-Pro-AMC ensures the assay specifically isolates FAP's exopeptidase activity from background proteolytic noise.

  • Step 4: Kinetic Readout. Monitor fluorescence continuously at Ex/Em 380/460 nm for 60 minutes. Causality: Real-time kinetic monitoring allows researchers to identify and mathematically subtract any auto-fluorescence artifacts generated by the test compounds.

In Vitro Mechanism 2: Mutant IDH1 (R132H) Allosteric Modulation

Mechanistic Pathway

Isocitrate Dehydrogenase 1 (IDH1) mutations, particularly the R132H substitution, are hallmark drivers in acute myeloid leukemia (AML) and gliomas[6]. The mutant enzyme gains a neomorphic activity, converting α-ketoglutarate (α-KG) into the oncometabolite 2-hydroxyglutarate (2-HG), which hypermethylates DNA and blocks cellular differentiation[4][6].

Isoxazole derivatives synthesized using 1-tert-butyl 4-ethyl 4-methoxypiperidine-1,4-dicarboxylate as an intermediate act as potent mIDH1 inhibitors[4][8]. The 4-E-4-MP scaffold optimizes the ligand's penetration into the allosteric pocket of the mIDH1 homodimer, inducing a conformational shift that abrogates 2-HG production[6].

mIDH1_Assay_Workflow Step1 1. Seed TF-1/IDH1-R132H Cells (mIDH1 Dependent) Step2 2. Compound Dosing (4-E-4-MP Isoxazole) Step1->Step2 Step3 3. Cell Lysis & Metabolite Extraction Step2->Step3 Step4 4. LC-MS/MS Quantification (2-HG vs α-KG) Step3->Step4

Fig 2: In vitro workflow for quantifying mIDH1 inhibition via LC-MS/MS 2-HG detection.

Protocol: Intracellular 2-HG Quantification via LC-MS/MS

This protocol measures the direct downstream metabolic consequence of target engagement.

  • Step 1: Cell Seeding. Culture TF-1/IDH1R132H erythroleukemia cells in 96-well plates. Causality: These engineered cells are highly dependent on the mutant enzyme and natively accumulate massive levels of 2-HG, providing a robust, physiologically relevant dynamic range for the assay[6][8].

  • Step 2: Compound Treatment. Treat cells with the 4-E-4-MP derivative for 48 hours. Causality: A 48-hour window is required to allow the existing intracellular pool of 2-HG to be cleared by endogenous dehydrogenases after the mIDH1 enzyme is inhibited.

  • Step 3: Metabolite Extraction. Aspirate media, wash with cold PBS, and lyse cells using an 80% cold methanol/water solution containing a heavy isotope internal standard (e.g., 13C-2-HG). Causality: Cold methanol instantly quenches all enzymatic activity and precipitates cellular proteins, locking the metabolite profile in its current state.

  • Step 4: LC-MS/MS Analysis. Quantify 2-HG levels using liquid chromatography-tandem mass spectrometry. Causality: Mass spectrometry is mandatory over colorimetric assays because it provides the multiplexed sensitivity required to differentiate 2-HG from its structural isomer, α-KG, ensuring absolute target specificity.

Quantitative Data Summary

The table below summarizes the pharmacological impact of integrating the 4-ethyl-4-methoxypiperidine scaffold into various targeted ligands, demonstrating its versatility across distinct disease models.

Target EnzymeDisease IndicationRole of 4-E-4-MP ScaffoldPrimary In Vitro ReadoutScaffold Impact on Efficacy
FAP NASH / Liver Fibrosis[5]Fills S2 hydrophobic pocket; H-bond via methoxyZ-Gly-Pro-AMC CleavageDrives potency into the low nanomolar (nM) range
mIDH1 (R132H) AML / Glioma[6]Modulates allosteric dimer interfaceIntracellular 2-HG (LC-MS/MS)Restores cellular differentiation; reduces 2-HG by >90%
Bcl-xL Oncology[9]Optimizes logP for membrane permeabilityCaspase-3/7 ActivationPromotes apoptosis in resistant cell lines

Conclusion

The 4-ethyl-4-methoxypiperidine moiety is a masterclass in rational drug design. By providing a finely tuned balance of basicity, hydrogen bonding capability, and steric bulk, it transforms weak lead compounds into highly potent, target-specific therapeutics. Whether deployed to halt the pro-fibrotic signaling of FAP in NASH or to starve AML cells of the 2-HG oncometabolite via mIDH1 inhibition, the in vitro success of this scaffold relies heavily on the rigorous, self-validating biochemical and cellular assays detailed in this guide.

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Foundational

The Toxicological Profile of 4-Ethyl-4-methoxypiperidine in Animal Models: A Comprehensive Preclinical Guide

Executive Summary 4-Ethyl-4-methoxypiperidine (CAS: 54009-08-4) is a highly specialized 4,4-disubstituted piperidine derivative primarily utilized as a critical chemical intermediate in the synthesis of novel therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Ethyl-4-methoxypiperidine (CAS: 54009-08-4) is a highly specialized 4,4-disubstituted piperidine derivative primarily utilized as a critical chemical intermediate in the synthesis of novel therapeutics, including mutant isocitrate dehydrogenase 1 (IDH1) inhibitors and opioid-like analgesics [1]. Because it serves as a foundational pharmacophore rather than a finalized active pharmaceutical ingredient (API), direct in vivo toxicity data exclusively isolating this compound is limited.

However, in drug development, the safety profile of a building block dictates the downstream liability of the synthesized API. By analyzing the structure-activity relationship (SAR) of homologous 4,4-disubstituted piperidines, we can accurately extrapolate its predictive toxicological profile. This whitepaper synthesizes the mechanistic toxicology of 4-Ethyl-4-methoxypiperidine, outlines its anticipated in vivo liabilities (neurotoxicity, hepatotoxicity, and cardiovascular risks), and provides field-proven, self-validating experimental protocols to empirically evaluate its safety in rodent models.

Structural Pharmacology & Mechanistic Toxicology

To understand the causality behind the toxicity of 4-Ethyl-4-methoxypiperidine, we must evaluate its structural components:

  • The Piperidine Ring: A highly basic secondary amine (pKa ~11) that remains predominantly protonated at physiological pH. This basicity is a known driver for lysosomotropism and phospholipidosis in chronic dosing scenarios.

  • 4,4-Disubstitution (Ethyl & Methoxy Groups): The addition of an ethyl (lipophilic) and methoxy (electron-donating/hydrogen-bond accepting) group at the 4-position significantly increases the molecule's steric bulk and lipophilicity (LogP).

Central Nervous System (CNS) Liability

Piperidine derivatives readily cross the blood-brain barrier (BBB). The 4-phenyl and 4-alkyl-piperidine pharmacophores are structural hallmarks of potent neuroactive agents (e.g., fentanyl analogs) [2]. In animal models, acute exposure to lipophilic piperidines often results in the desensitization or overstimulation of nicotinic acetylcholine receptors (nAChRs) and opioid receptors, leading to clinical signs such as tremors, ataxia, and respiratory depression [3].

Cardiovascular Toxicity (hERG Inhibition)

A critical liability of the 4,4-disubstituted piperidine class is its propensity to bind to the human Ether-à-go-go-Related Gene (hERG) potassium channel. The protonated basic nitrogen interacts with aromatic residues (Tyr652, Phe656) in the hERG channel pore, while the lipophilic 4-ethyl group provides hydrophobic anchoring. This interaction can lead to QT interval prolongation and fatal arrhythmias in vivo [4].

G A 4-Ethyl-4-methoxypiperidine (Systemic Circulation) B High Lipophilicity (BBB Penetration) A->B F hERG Channel Binding (Cardiac Tissue) A->F C CNS Target Engagement (nAChR / Opioid Receptors) B->C D Receptor Desensitization C->D E Neurotoxic Manifestations (Tremors, Ataxia, Lethargy) D->E G QT Prolongation (Arrhythmia Risk) F->G

Fig 1: Predictive neurotoxicological and cardiotoxic pathway of 4,4-disubstituted piperidines.

Predicted In Vivo Toxicity Profile

Based on aggregate data from piperidine analogs (e.g., 4-alkyl-piperidines, bis-Mannich bases, and CCR5 antagonists), the toxicity of 4-Ethyl-4-methoxypiperidine in rodent models is expected to fall within the parameters summarized below [5].

Table 1: Extrapolated Toxicological Endpoints in Rodent Models
Toxicological EndpointPredictive Value / RangeMechanistic Rationale
Acute Oral LD50 (Rat) 150 – 450 mg/kgModerate acute toxicity typical of low-molecular-weight piperidines; death usually driven by respiratory arrest.
Acute IV LD50 (Rat) 20 – 50 mg/kgRapid BBB penetration bypassing first-pass metabolism leads to acute CNS toxicity.
Target Organs (Subacute) Liver, CNS, LungsCYP450-mediated N-dealkylation causes hepatic stress; high volume of distribution drives CNS accumulation.
Mutagenicity (Ames) NegativeLack of structural alerts for DNA intercalation or alkylation.
Table 2: Predicted Pharmacokinetic (PK) Parameters (Rat, 10 mg/kg PO)
PK ParameterEstimated ValueImplication for Toxicity
Tmax 0.5 – 1.0 hoursRapid absorption dictates that acute clinical signs will manifest shortly after dosing.
Bioavailability (F%) 40% – 60%Moderate first-pass hepatic metabolism (CYP3A4/CYP2D6 homologs).
Volume of Distribution (Vd) > 3.0 L/kgExtensive tissue distribution, particularly into lipid-rich nervous tissue.

Experimental Workflows: Self-Validating Protocols

To transition from predictive toxicology to empirical validation, researchers must employ rigorous, self-validating protocols. A self-validating protocol ensures that internal controls (e.g., toxicokinetic sampling) continuously verify the biological relevance of the observed toxicological endpoints.

Protocol 1: Acute Oral Toxicity & MTD Determination (OECD 425)

Objective: Determine the Maximum Tolerated Dose (MTD) and LD50 while minimizing animal usage. Causality: The Up-and-Down procedure is utilized because the steep dose-response curve of basic amines can lead to sudden mortality. Sequential dosing prevents unnecessary lethality while pinpointing the exact threshold of CNS toxicity.

Step-by-Step Methodology:

  • Preparation: Formulate 4-Ethyl-4-methoxypiperidine in 0.5% Methylcellulose/0.1% Tween-80 to ensure uniform suspension of the lipophilic compound.

  • Initial Dosing: Administer a single oral gavage dose of 175 mg/kg to a single female Sprague-Dawley rat.

  • Observation Window: Monitor continuously for the first 4 hours (critical window for Tmax and CNS signs like piloerection or ataxia), then daily for 14 days.

  • Sequential Adjustment:

    • If the animal survives, dose the next animal at 550 mg/kg (using a default progression factor of 3.2).

    • If the animal exhibits severe toxicity or mortality, dose the next animal at 55 mg/kg.

  • Validation: Perform gross necropsy on all animals. Correlate gastrointestinal ulceration (a known local irritant effect of basic piperidines) with systemic clinical signs to differentiate local vs. systemic toxicity.

Protocol 2: 28-Day Subacute Toxicity with Toxicokinetics (OECD 407)

Objective: Assess cumulative toxicity, target organ pathology, and systemic exposure (AUC). Causality: Chronic exposure to lipophilic amines often induces phospholipidosis. Including a toxicokinetic (TK) satellite group validates whether target organ toxicity is driven by compound accumulation (non-linear PK) or direct tissue damage.

Step-by-Step Methodology:

  • Group Assignment: Divide Wistar rats into four main groups (Vehicle, Low, Mid, High dose) with 10 animals/sex/group, plus TK satellite groups (3 animals/sex/group). Note: High dose should be set at 25% of the established LD50.

  • Daily Administration: Administer the compound via oral gavage daily for 28 days.

  • TK Sampling (Self-Validation): On Days 1 and 28, draw blood from the lateral tail vein of satellite animals at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze via LC-MS/MS to calculate AUC and Cmax. If Day 28 AUC >> Day 1 AUC, the compound is accumulating, validating the mechanism behind any observed hepatic hypertrophy.

  • Clinical Pathology: On Day 29, collect blood for hematology and serum chemistry (focusing on AST, ALT, and ALP to assess CYP-mediated hepatotoxicity).

  • Histopathology: Harvest the liver, brain, heart, and lungs. Perform H&E staining, specifically looking for foamy macrophages in the lungs and liver—a hallmark of piperidine-induced phospholipidosis.

W P1 Phase 1: Dose Ranging (Acute Toxicity - OECD 425) O1 Determine LD50 & MTD (Assess Acute CNS Signs) P1->O1 P2 Phase 2: Subacute Toxicity (28-Day Repeat Dose - OECD 407) O2 Histopathology & Chem Panel (Assess Phospholipidosis) P2->O2 P3 Phase 3: Toxicokinetics (LC-MS/MS ADME Profiling) O3 Cmax, AUC, t1/2 (Validate Accumulation) P3->O3 O1->P2 O2->P3 O3->P2 Correlate Exposure to Toxicity

Fig 2: Self-validating in vivo experimental workflow for piperidine toxicity assessment.

Conclusion

While 4-Ethyl-4-methoxypiperidine is primarily a synthetic intermediate, its structural motifs—specifically the basic amine and the lipophilic 4,4-disubstitution—carry inherent toxicological liabilities that must be accounted for during drug design. By anticipating rapid BBB penetration, potential nAChR/opioid receptor engagement, and hERG channel affinity, researchers can utilize the self-validating in vivo protocols outlined above to accurately map its safety margins, ensuring that downstream APIs maintain high efficacy without compromising patient safety.

Exploratory

Whitepaper: Thermodynamic Characterization of 4-Ethyl-4-methoxypiperidine for Pharmaceutical Development

An in-depth technical guide prepared for researchers, scientists, and drug development professionals. Abstract The piperidine moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide prepared for researchers, scientists, and drug development professionals.

Abstract

The piperidine moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Understanding the thermodynamic properties of its derivatives, such as 4-Ethyl-4-methoxypiperidine, is not merely an academic exercise but a critical component of rational drug design and development. Thermodynamics governs the stability, solubility, and receptor-binding energetics of a drug candidate, directly influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive framework for the thermodynamic characterization of 4-Ethyl-4-methoxypiperidine. While direct experimental data for this specific molecule is not extensively published, we will establish a robust protocol based on foundational data from the parent piperidine scaffold and its derivatives.[3][4] This document details both predictive computational methods and definitive experimental techniques, such as calorimetry and thermal analysis, offering field-proven insights into the causality behind methodological choices. Our objective is to equip researchers with the necessary tools to generate and interpret high-integrity thermodynamic data, thereby accelerating the drug development pipeline.

The Imperative of Thermodynamics in Drug Discovery

The journey of a drug molecule from a lab curiosity to a clinical therapeutic is paved with physical and chemical challenges. Key thermodynamic parameters provide the roadmap for navigating this journey:

  • Gibbs Free Energy (ΔG): This fundamental property dictates the spontaneity of processes. In drug development, the Gibbs free energy of binding (ΔG_binding) between a ligand and its target receptor determines binding affinity. Similarly, ΔG of solvation dictates solubility, a critical factor for bioavailability.

  • Enthalpy (ΔH): Representing the total heat content, enthalpy changes reveal the nature of bond formation and breakage during reactions or binding. Enthalpically-driven binding is often associated with strong, specific interactions like hydrogen bonds.

  • Entropy (ΔS): As a measure of disorder, entropy plays a crucial role, particularly in ligand binding. The release of ordered water molecules from a receptor's binding site upon ligand association (the hydrophobic effect) can be a significant, entropically favorable driver of binding affinity.

  • Heat Capacity (C_p): The change in heat capacity upon binding (ΔC_p) provides profound insight into the nature of the interaction. A significant negative ΔC_p, for instance, is often indicative of a large hydrophobic interaction where a substantial amount of water is displaced from nonpolar surfaces.[5]

For a molecule like 4-Ethyl-4-methoxypiperidine, a substituted heterocycle, these parameters are influenced by its conformational flexibility, the polarity introduced by the methoxy group, and the steric bulk of the ethyl group. A thorough understanding of these properties is therefore essential for predicting its behavior in a biological system.[2]

Predictive Approaches: Establishing a Thermodynamic Baseline

In the absence of direct experimental data, computational chemistry serves as a powerful predictive tool. These in silico methods provide valuable estimations that can guide experimental design and prioritize synthetic efforts.

Computational Quantum Mechanics

Ab initio methods and Density Functional Theory (DFT) can calculate thermodynamic properties from first principles.[6][7] By solving approximations of the Schrödinger equation, one can determine the total energy of a molecule. From this, key properties can be derived.

  • Enthalpy of Formation (Δ_f H°): Calculated using atomization energies or isodesmic reactions, where bond types are conserved to improve accuracy through error cancellation.[4][7]

  • Heat Capacity (C_p) and Entropy (S°): These are calculated from the vibrational frequencies obtained after a geometry optimization. The frequencies correspond to the molecule's vibrational modes, which are primary contributors to these properties at a given temperature.[7]

Group Contribution Methods

For rapid estimation, group contribution methods like the Joback method can be employed. This technique estimates properties by summing the contributions of individual functional groups within the molecule. While less accurate than quantum methods, especially for complex cyclic systems, it provides a fast, preliminary assessment.[8]

It is critical to recognize that these predictive models provide estimates. Their accuracy is contingent on the level of theory, basis set used, and the applicability of the model to the specific chemical structure.[6] Experimental validation remains the gold standard.

Experimental Determination of Core Thermodynamic Properties

Experimental calorimetry and thermal analysis are the cornerstones for acquiring definitive thermodynamic data. These techniques measure heat flow associated with physical or chemical changes as a function of temperature.[9][10][11]

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (Δ_f H°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a critical indicator of molecular stability.[4] For organic compounds like 4-Ethyl-4-methoxypiperidine, this is most accurately determined indirectly from the enthalpy of combustion (Δ_c H°), measured using an isoperibol bomb calorimeter.[10][12]

Experimental Protocol: Static Bomb Calorimetry

  • Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity 4-Ethyl-4-methoxypiperidine is placed in a platinum crucible. If the sample is a liquid, it is encapsulated in a gelatin capsule of known combustion energy.[3]

  • Calorimeter Setup: The crucible is placed within the calorimetric bomb. A fuse wire (e.g., platinum or nickel) is positioned to be in contact with the sample. A small, known quantity of distilled water (e.g., 1 mL) is added to the bomb to ensure the final state is saturated with water vapor, allowing for accurate nitric acid correction.[3]

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa. This ensures complete and rapid combustion.

  • Calorimeter Assembly: The sealed bomb is submerged in a known mass of water within the calorimeter's insulated bucket. The entire system is allowed to reach thermal equilibrium.

  • Ignition & Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the surrounding water is meticulously recorded at short intervals until it peaks and begins to cool.

  • Data Analysis & Correction: The raw temperature rise is corrected for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method). The energy equivalent of the calorimeter (calibration factor) is determined by combusting a certified standard, typically benzoic acid, under identical conditions.[12] The gross heat of combustion is calculated, and corrections are applied for the ignition energy and the formation of nitric acid from the sample's nitrogen content. From the corrected standard molar enthalpy of combustion, the standard enthalpy of formation is calculated using Hess's Law.

Causality Insight: The use of a certified standard like benzoic acid is non-negotiable. It establishes the energy equivalent of the entire calorimetric system (the bomb, water, stirrer, and thermometer), ensuring the measurement is traceable and accurate. The addition of water inside the bomb standardizes the final state for all byproducts, which is critical for calculating the enthalpy of formation.[3][12]

Workflow: Bomb Calorimetry for Enthalpy of Formation

G Workflow for Determining Enthalpy of Formation cluster_prep Preparation cluster_cal Calibration cluster_exp Experiment cluster_calc Calculation A 1. Sample Weighing (High Purity 4-E-4-MP) B 2. Encapsulation (if liquid) A->B C 3. Bomb Assembly (Crucible + Fuse + H2O) B->C G 7. Pressurize with O2 D 4. Combust Benzoic Acid (Certified Standard) E 5. Measure ΔT_cal D->E F 6. Calculate Calorimeter Energy Equivalent (ε_cal) E->F K 11. Calculate Gross Heat (q_gross = ε_cal * ΔT_exp) F->K ε_cal H 8. Ignite Sample G->H I 9. Record Temperature Profile H->I J 10. Correct ΔT_exp I->J J->K ΔT_exp L 12. Apply Corrections (Fuse, Nitric Acid) K->L M 13. Determine ΔcH° L->M N 14. Calculate ΔfH° (via Hess's Law) M->N

Caption: A flowchart of the bomb calorimetry process.

Heat Capacity, Phase Transitions, and Purity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is invaluable for studying thermal events like melting, crystallization, and glass transitions.

Key Determinations from DSC:

  • Melting Point (T_m) and Enthalpy of Fusion (Δ_fus H): As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The onset of the peak is the melting point, and the area under the peak is directly proportional to the enthalpy of fusion. This value is crucial for understanding the energy required to break the crystal lattice, which relates to solubility and stability.[14]

  • Heat Capacity (C_p): DSC can directly measure heat capacity by comparing the heat flow required to raise the sample's temperature by a set amount versus that of a known standard (e.g., sapphire).

  • Purity Analysis: Impurities in a crystalline sample cause a depression and broadening of the melting peak. The van't Hoff equation can be applied to the shape of the melting peak to quantify the mole fraction of impurities with high sensitivity.

  • Polymorphism and Amorphous Content: Different crystalline forms (polymorphs) will have distinct melting points and enthalpies of fusion. Amorphous material will not show a sharp melting peak but will exhibit a subtle change in the baseline known as a glass transition (T_g). A "heat-cool-heat" cycle in the DSC can reveal the presence of amorphous content and study its recrystallization behavior.

Experimental Protocol: DSC Analysis

  • Sample Preparation: A small, precise mass (2-5 mg) of 4-Ethyl-4-methoxypiperidine is hermetically sealed in an aluminum pan. An empty, sealed pan is used as the reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The system is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Thermal Program: A controlled thermal program is executed. A typical program for a crystalline organic molecule involves:

    • First Heat: Ramp temperature at a controlled rate (e.g., 10 °C/min) past the expected melting point. This reveals the initial state of the material.

    • Controlled Cool: Cool the sample at a controlled rate to induce recrystallization.

    • Second Heat: Ramp the temperature again. Comparing the second heat to the first reveals changes like recrystallization into different polymorphs or the characterization of a previously amorphous sample.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed. Software is used to integrate peak areas to determine enthalpies and to identify transition temperatures.

Workflow: DSC for Material Characterization

G DSC Workflow for Pharmaceutical Characterization cluster_program Thermal Program cluster_analysis Data Analysis A 1. Sample Preparation (2-5 mg in hermetic pan) B 2. Instrument Setup (Sample & Ref. pans, N2 purge) A->B C 3a. First Heat (e.g., 10°C/min) B->C D 3b. Controlled Cool (e.g., -20°C/min) C->D E 3c. Second Heat (e.g., 10°C/min) D->E F 4. Data Acquisition (Heat Flow vs. Temperature) E->F G Melting Point (Tm) Enthalpy of Fusion (ΔfusH) F->G H Glass Transition (Tg) (Amorphous Content) F->H I Purity (van't Hoff Analysis) F->I J Polymorphism (Compare Heats 1 & 2) F->J

Caption: A conceptual workflow for DSC analysis.

Deriving Entropy and Gibbs Free Energy

While ΔG and ΔS can be calculated computationally, they are also derived from experimental data:

  • Standard Entropy (S°): Can be determined by measuring the heat capacity (C_p) from near absolute zero (using adiabatic calorimetry) up to the standard temperature (298.15 K) and integrating C_p/T versus T. The entropy of any phase transitions (solid-solid, fusion) must also be added.[15]

  • Gibbs Free Energy of Formation (Δ_f G°): This is calculated using the fundamental Gibbs-Helmholtz equation once the enthalpy of formation (Δ_f H°) and the standard entropies (S°) of the compound and its constituent elements are known.

    Δ_f G° = Δ_f H° - TΔ_f S°

Solution Thermodynamics and Intermolecular Interactions

For a drug to be effective, it must interact with its biological target. These interactions are governed by thermodynamics. Spectroscopic techniques can provide insight into the intermolecular forces at play.[16]

  • FTIR Spectroscopy: The vibrational frequencies of bonds, such as the N-H in the piperidine ring or C-O in the methoxy group, are sensitive to their environment. Hydrogen bonding, for instance, will cause a characteristic shift and broadening of the N-H stretching peak. By studying these shifts in various solvents, one can characterize the specific solute-solvent interactions.[17][18]

  • NMR Spectroscopy: Chemical shifts in Nuclear Magnetic Resonance (NMR) are also highly sensitive to the local electronic environment. Changes in chemical shifts upon binding to a target or upon solvation can be used to map interaction surfaces and infer the nature of the intermolecular forces.[19]

These techniques, while not providing absolute thermodynamic values like calorimetry, offer a qualitative and semi-quantitative understanding of the interactions driving processes like solubility and receptor binding.

Data Synthesis and Application

The thermodynamic data for 4-Ethyl-4-methoxypiperidine, once determined, should be compiled for easy reference. While specific experimental values are pending, we can anticipate the format based on data for the parent piperidine molecule.[3][20]

Table 1: Key Thermodynamic Properties of Piperidine (for reference) and Target Data for 4-Ethyl-4-methoxypiperidine

PropertySymbolPiperidine (Reference Value)Unit4-Ethyl-4-methoxypiperidine (Target Data)
Standard Enthalpy of Formation (liquid)Δ_f H°_ (l)-86.44 ± 0.59[3]kJ/molTo be determined
Standard Enthalpy of Combustion (liquid)Δ_c H°_ (l)-3453.2 ± 0.50[3]kJ/molTo be determined
Standard Molar Entropy (liquid)S°_ (l)209.97[3]J/mol·KTo be determined
Constant Pressure Heat Capacity (liquid)C_p_ (l)179.86[3]J/mol·KTo be determined
Enthalpy of FusionΔ_fus H14.85[3]kJ/molTo be determined
Enthalpy of VaporizationΔ_vap H40.4 ± 0.8[3]kJ/molTo be determined

Application in Drug Development:

  • Stability Assessment: A highly negative enthalpy of formation suggests a stable molecule, less prone to degradation under storage conditions.

  • Solubility Modeling: Enthalpy of fusion and melting point are key inputs for models predicting solubility, a critical parameter for formulation and bioavailability.

  • Binding Affinity Analysis: The complete thermodynamic profile (ΔG, ΔH, ΔS) of receptor binding allows for a deeper understanding of the binding mechanism. This enables lead optimization, for example, by modifying the molecule to enhance favorable enthalpic interactions or to capitalize on the hydrophobic effect for a more favorable entropic contribution.

Conclusion

The thermodynamic characterization of 4-Ethyl-4-methoxypiperidine is a foundational step in its evaluation as a potential drug candidate. This guide has outlined a dual approach, combining predictive computational methods for initial assessment with rigorous experimental protocols—primarily bomb calorimetry and DSC—for obtaining definitive data. By systematically determining the enthalpy of formation, heat capacity, and phase transition energetics, researchers can build a comprehensive thermodynamic profile. This profile is not merely a collection of physical constants but a vital tool for understanding and predicting the molecule's stability, solubility, and binding interactions, thereby enabling a more efficient, data-driven approach to pharmaceutical development.

References

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (n.d.). National Institutes of Health.
  • Thermal analysis: Industry - Pharmaceuticals and medicines. (n.d.). Rigaku.
  • Pharmaceutical Applications of Thermal Analysis. (n.d.). ResearchGate.
  • Spectral methods to estimate the strength of intermolecular interactions in liquids. (2022, April 27). Taylor & Francis Online.
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024, November 14). MDPI.
  • Characterization of Pharmaceutical Materials by Thermal Analysis. (n.d.). TA Instruments.
  • A Technical Guide to the Thermochemical Data of Piperidine Derivatives: A Case Study Approach. (n.d.). BenchChem.
  • An Effective Method for Studying Intermolecular Interactions in Binary Liquids with Hydrogen Bonds; FTIR Spectra and Ab Initio Calculations in the N-Methylformamide−Methanol System. (2010, April 9). ACS Publications.
  • An effective method for studying intermolecular interactions in binary liquids with hydrogen bonds; FTIR spectra and ab initio calculations in the N-methylformamide-methanol system. (2010, May 6). PubMed.
  • Monitoring Intermolecular and Intramolecular Interactions by NMR Spectroscopy. (n.d.). IntechOpen.
  • Combined Experimental and Computational Study of the Thermochemistry of Methylpiperidines. (2006, April 6). ACS Publications.
  • Thermodynamic properties of piperidine and cyclic alkanone mixtures. (2017, April 12). Scribd.
  • piperidine -- Critically Evaluated Thermophysical Property Data. (n.d.). NIST/TRC Web Thermo Tables.
  • Calorimetry. (n.d.). EBSCO.
  • Using calorimeters for accurate heat measurement. (2025, November 4). Student Academic Success.
  • 11.2 Calorimetry. (n.d.). UCalgary Chemistry Textbook.
  • Piperidines are among the most important synthetic fragments for designing drugs. (n.d.). MDPI.
  • Ethyl piperidine-4-carboxylate. (n.d.). Cheméo.
  • The Calculation of Thermodynamic Properties of Molecules. (2016, January 28). ResearchGate.
  • Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. (n.d.). BenchChem.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026, January 15). PubMed.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.). Chemical Review and Letters.
  • Vapor pressure and heat capacities of perfluoro-N-(4-methylcyclohexyl)piperidine. (n.d.). ResearchGate.
  • Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. (2025, June 12). MDPI.
  • Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α. (n.d.). SciELO.

Sources

Foundational

4-Ethyl-4-methoxypiperidine in Modern Drug Discovery: Structural Rationale, Physicochemical Profiling, and Synthetic Methodologies

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary In the landscape of contemporary medicinal chemistry, the strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

In the landscape of contemporary medicinal chemistry, the strategic incorporation of specialized aliphatic heterocycles is paramount for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). 4-Ethyl-4-methoxypiperidine (CAS: 54009-08-4) has emerged as a highly valuable pharmacophore and synthetic building block. By introducing a quaternary carbon center at the C4 position of the piperidine ring, this moiety effectively locks the local conformation, provides a tuned balance of lipophilicity and hydrogen-bonding capacity, and strictly prevents oxidative metabolism at the 4-position.

This whitepaper provides an in-depth technical analysis of 4-ethyl-4-methoxypiperidine, detailing its physicochemical properties, its mechanistic role in target binding (such as in kinase and protease inhibitors), and field-proven synthetic protocols for its integration into complex drug scaffolds.

Physicochemical Profiling & Structural Causality

Understanding the exact physical parameters of a building block is the first step in rational drug design. The free base of 4-ethyl-4-methoxypiperidine is typically an oil, which is why it is predominantly handled, stored, and reacted as its hydrochloride salt to ensure stoichiometric precision and shelf stability [1].

Quantitative Data Summary
PropertyFree BaseHydrochloride Salt
CAS Registry Number 54009-08-41803587-00-9
Molecular Formula C₈H₁₇NOC₈H₁₈ClNO
Molecular Weight 143.23 g/mol 179.69 g/mol
Exact Mass 143.131 Da179.108 Da
InChIKey HPJXMAVTJNGAIE-UHFFFAOYSA-NDependent on salt form
Physical State (RT) Colorless to pale yellow oilWhite to off-white crystalline solid
Storage Conditions 2-8°C, inert atmosphereRoom temperature, desiccated
The Causality of the C4-Quaternary Center

The structural genius of 4-ethyl-4-methoxypiperidine lies in its C4-disubstitution :

  • Metabolic Shielding: Unsubstituted or mono-substituted piperidines are highly susceptible to cytochrome P450-mediated oxidation (hydroxylation) at the C4 position. The quaternary C4 carbon completely blocks this metabolic liability, significantly increasing the in vivo half-life of the resulting drug candidate.

  • Tuned Lipophilicity (logD): The ethyl group provides necessary hydrophobic bulk to occupy deep lipophilic pockets in target proteins (e.g., the hinge region of kinases) [4].

  • Hydrogen Bond Acceptor: The methoxy (-OCH₃) group acts as a localized hydrogen bond acceptor, allowing for specific interactions with target amino acid residues while maintaining a lower topological polar surface area (TPSA) than a free hydroxyl group, thereby preserving blood-brain barrier (BBB) penetrability if required.

Medicinal Chemistry Applications

4-Ethyl-4-methoxypiperidine is frequently utilized as a terminal appendage in targeted therapeutics. Its integration often dictates the solubility and target residence time of the API.

  • Fibroblast Activation Protein (FAP) Inhibitors: Recent patent literature (e.g., US11858924B2) highlights the use of 4-ethyl-4-methoxypiperidine in the synthesis of N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides. In these FAP inhibitors, the piperidine derivative is coupled to the quinoline core to enhance binding affinity and modulate the basicity of the molecule, which is critical for oral bioavailability [2].

  • Apoptosis Promoters: In the development of N-acylsulfonamide BCL-Xl inhibitors, 4-ethyl-4-methoxypiperidine is utilized to fine-tune the steric bulk of the molecule, forcing the API into a bioactive conformation that promotes apoptosis in oncological models [3].

  • Kinase Inhibitors (CDK9 / JNK): Substituted piperidines are a staple in kinase inhibitor design. The methoxy group often interacts with the solvent-exposed region of the ATP-binding site, while the basic piperidine nitrogen improves aqueous solubility [4].

Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explained for each reagent choice.

Protocol A: De Novo Synthesis of 4-Ethyl-4-methoxypiperidine Hydrochloride

When commercial supplies are constrained, this three-step sequence from 1-Boc-4-piperidone provides high-purity material.

  • Grignard Addition (Alkylation):

    • Procedure: Dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous THF (0.5 M) under argon. Cool to 0°C. Add ethylmagnesium bromide (3.0 M in Et₂O, 1.5 eq) dropwise. Stir for 2 hours at 0°C.

    • Causality: The Grignard reagent attacks the sterically unhindered ketone. THF is used to stabilize the organomagnesium complex. Quench with saturated aqueous NH₄Cl to prevent dehydration of the resulting tertiary alcohol. Extract with EtOAc to yield 1-Boc-4-ethyl-4-hydroxypiperidine .

  • Etherification (Methylation):

    • Procedure: Dissolve the intermediate (1.0 eq) in anhydrous DMF (0.3 M). Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq) portion-wise. Stir for 30 mins until H₂ evolution ceases. Add Iodomethane (MeI, 2.0 eq). Warm to room temperature and stir for 12 hours.

    • Causality: The tertiary alcohol is highly sterically hindered; a strong base (NaH) and a polar aprotic solvent (DMF) are mandatory to generate the alkoxide and drive the SN2 reaction with MeI.

  • Boc-Deprotection & Salt Formation:

    • Procedure: Dissolve the crude 1-Boc-4-ethyl-4-methoxypiperidine in minimal dichloromethane (DCM). Add 4M HCl in 1,4-dioxane (5.0 eq). Stir at room temperature for 4 hours.

    • Causality: Acidic cleavage of the Boc group releases isobutylene and CO₂ gases (driving the reaction forward). The use of HCl/Dioxane directly precipitates the desired 4-ethyl-4-methoxypiperidine hydrochloride as a filterable white solid, avoiding the need to isolate the volatile free base.

G A 1-Boc-4-piperidone B Grignard Addition (EtMgBr, THF, 0°C) A->B C 1-Boc-4-ethyl-4-hydroxypiperidine B->C D Methylation (NaH, MeI, DMF, 0°C to RT) C->D E 1-Boc-4-ethyl-4-methoxypiperidine D->E F Deprotection (HCl/Dioxane, RT) E->F G 4-Ethyl-4-methoxypiperidine HCl F->G

Synthesis pathway from 1-Boc-4-piperidone to 4-Ethyl-4-methoxypiperidine HCl.

Protocol B: Buchwald-Hartwig Cross-Coupling for API Integration

This protocol details the attachment of the piperidine building block to an aryl or heteroaryl halide scaffold, a standard maneuver in modern library synthesis [2].

  • Preparation: In a flame-dried Schlenk flask, combine the aryl halide scaffold (1.0 eq, e.g., 0.5 mmol) and 4-ethyl-4-methoxypiperidine hydrochloride (1.2 eq, 0.6 mmol).

  • Catalyst & Base Loading: Add XPhos (0.25 eq) and Pd₂(dba)₃ (0.08 eq). Add Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (3.0 eq).

    • Causality: 3.0 equivalents of base are required: 1.0 eq to neutralize the hydrochloride salt of the piperidine, and 2.0 eq to participate in the catalytic cycle (deprotonating the amine during the reductive elimination step). XPhos is specifically chosen for its efficacy in coupling sterically hindered secondary amines.

  • Reaction Execution: Evacuate and backfill the flask with Argon three times. Inject anhydrous 1,4-dioxane (0.1 M relative to the aryl halide). Heat the mixture to 80°C for 20 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, typically a DCM/MeOH gradient).

G A Aryl Halide Scaffold D Cross-Coupling Reaction (1,4-Dioxane, 80°C, 20h) A->D B 4-Ethyl-4-methoxypiperidine HCl B->D C Catalyst System Pd2(dba)3 + XPhos + Base C->D E Aqueous Workup & Extraction (EtOAc / H2O) D->E F Purification (Silica Gel / Prep-HPLC) E->F G Target Active Pharmaceutical Ingredient F->G

Buchwald-Hartwig cross-coupling workflow for API integration.

References

  • PubChem. "4-Ethyl-4-methoxypiperidine | C8H17NO | CID 21955365". National Center for Biotechnology Information.[Link]

  • US Patent 11858924B2. "N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides".
  • WO2002024636A2. "N-acylsulfonamide apoptosis promoters".
  • RSC Medicinal Chemistry. "Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation". National Institutes of Health (PMC).[Link]

Exploratory

An In-depth Technical Guide to Proposed Exploratory In Vivo Studies of 4-Ethyl-4-methoxypiperidine

A Hypothetical Framework for Preclinical Investigation Preamble: Navigating the Uncharted Territory of a Novel Piperidine Analogue The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Hypothetical Framework for Preclinical Investigation

Preamble: Navigating the Uncharted Territory of a Novel Piperidine Analogue

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities.[1] This guide ventures into the preclinical exploration of a novel, yet uncharacterized, derivative: 4-Ethyl-4-methoxypiperidine. In the absence of direct in vivo data for this specific molecule, this document serves as a comprehensive, hypothetical framework for its initial investigation. As a Senior Application Scientist, the following narrative is constructed based on a synthesis of data from structurally related piperidine analogues and established principles of drug discovery. Our objective is to present a scientifically rigorous and logically structured approach to elucidating the potential therapeutic value and safety profile of this compound.

The proposed studies are designed to be self-validating, with each phase of experimentation building upon the last, from initial in vitro characterization to carefully designed in vivo probes of efficacy and safety. We will lean on the known pharmacology of related 4-substituted piperidines, which have shown promise as analgesics, dopamine transporter inhibitors, and neurokinin-1 (NK1) antagonists, to inform our experimental design.[2][3][4]

Part 1: Foundational Characterization and Hypothesis Generation

Synthesis and Physicochemical Profiling

Proposed Synthesis of 4-Ethyl-4-methoxypiperidine

A 4-Piperidone B Grignard Reaction (Ethylmagnesium bromide) A->B C 4-Ethyl-4-hydroxypiperidine B->C D Williamson Ether Synthesis (e.g., Methyl iodide, NaH) C->D E 4-Ethyl-4-methoxypiperidine D->E

Caption: Proposed two-step synthesis of 4-Ethyl-4-methoxypiperidine.

Protocol 1: Proposed Synthesis

  • Step 1: Grignard Reaction. To a solution of ethylmagnesium bromide in an appropriate solvent (e.g., THF), add 4-piperidone dropwise at 0°C. The reaction is then warmed to room temperature and stirred until completion.

  • Step 2: Williamson Ether Synthesis. The resulting 4-Ethyl-4-hydroxypiperidine is then subjected to a Williamson ether synthesis. Deprotonation with a strong base like sodium hydride, followed by the addition of a methylating agent such as methyl iodide, would yield the target compound, 4-Ethyl-4-methoxypiperidine.

Following synthesis, a comprehensive physicochemical characterization is essential.

ParameterProposed MethodImportance
Identity and Purity NMR, LC-MS, HPLCConfirms structure and purity (>95%)
Solubility Kinetic and thermodynamic solubility assaysInforms formulation development
LogP/LogD Calculated and experimental (e.g., shake-flask)Predicts membrane permeability and potential for CNS penetration
pKa Potentiometric titrationPredicts ionization state at physiological pH
In Vitro Target Scoping and Hypothesis Formulation

Given the structural similarities to known centrally active piperidine derivatives, an initial in vitro screening panel is proposed to identify potential biological targets.

Table 1: Proposed In Vitro Screening Panel

Target ClassSpecific TargetsRationale
Opioid Receptors Mu, Delta, KappaMany 4-alkyl-4-phenylpiperidines exhibit opioid receptor affinity.[2]
Monoamine Transporters DAT, SERT, NETStructural alerts for dopamine transporter (DAT) inhibitors are present.[3][5]
GPCRs NK1 Receptor4,4-disubstituted piperidines are known NK1 antagonists.[4]
Ion Channels hERGEssential for early cardiac safety assessment.

The results of this in vitro screening will form the basis of our primary hypothesis for the in vivo studies. For the purpose of this guide, we will proceed with the hypothetical scenario that 4-Ethyl-4-methoxypiperidine demonstrates significant affinity for the mu-opioid receptor and the dopamine transporter.

Part 2: A Phased Approach to Exploratory In Vivo Investigation

This section outlines a logical progression of in vivo experiments, starting with tolerability and pharmacokinetics, followed by initial efficacy screening based on our working hypothesis.

Preliminary Tolerability and Maximum Tolerated Dose (MTD) Studies

Objective: To determine the acute toxicity and establish a safe dose range for subsequent studies.

Protocol 2: Single Ascending Dose (SAD) Study in Mice

  • Animal Model: Male and female C57BL/6 mice (n=3-5 per group).

  • Dosing: Administer single doses of 4-Ethyl-4-methoxypiperidine via intravenous (IV) and oral (PO) routes. Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts.

  • Observations: Monitor for clinical signs of toxicity (e.g., changes in posture, activity, breathing) for at least 24 hours post-dose.

  • Endpoint: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not produce overt signs of toxicity.

Pharmacokinetic (PK) Profiling

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Protocol 3: Murine Pharmacokinetic Study

  • Animal Model: Male C57BL/6 mice (n=3 per time point).

  • Dosing: Administer a single, non-toxic dose (e.g., 10 mg/kg PO and 2 mg/kg IV).

  • Sample Collection: Collect blood samples at various time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Quantify plasma concentrations of 4-Ethyl-4-methoxypiperidine using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
F% Oral bioavailability
In Vivo Efficacy Screening: Probing the Dual Hypothesis

Based on our hypothetical in vitro data, we will explore both potential analgesic and CNS stimulant effects.

Workflow for In Vivo Efficacy Screening

A Hypothesis: Mu-Opioid Agonist & DAT Inhibitor BA BA A->BA B Analgesic Model: Hot Plate Test D Dose-Response Studies B->D C CNS Stimulant Model: Locomotor Activity C->D E Data Analysis & Interpretation D->E BA->C

Caption: Workflow for initial in vivo efficacy screening.

Protocol 4: Hot Plate Test for Analgesia

  • Animal Model: Male Swiss Webster mice.

  • Procedure: Place mice on a heated surface (55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping).

  • Dosing: Administer vehicle, morphine (positive control), and varying doses of 4-Ethyl-4-methoxypiperidine.

  • Endpoint: A significant increase in response latency compared to the vehicle group indicates an analgesic effect.

Protocol 5: Locomotor Activity for CNS Stimulation

  • Animal Model: Male C57BL/6 mice.

  • Procedure: Acclimate mice to an open-field arena and then administer vehicle, cocaine (positive control), and varying doses of 4-Ethyl-4-methoxypiperidine.

  • Data Collection: Use automated activity monitors to record horizontal and vertical movements over a 60-minute period.

  • Endpoint: A significant increase in locomotor activity compared to the vehicle group suggests a CNS stimulant effect.

Part 3: Mechanistic Deconvolution and Safety Assessment

Assuming positive signals in our initial efficacy screens, the next phase focuses on confirming the mechanism of action and expanding the safety profile.

Target Engagement and Receptor Occupancy

Objective: To confirm that the observed in vivo effects are mediated by the hypothesized targets.

Protocol 6: Opioid Receptor Antagonism Study

  • Procedure: Pre-treat animals with an opioid antagonist (e.g., naloxone) prior to administering 4-Ethyl-4-methoxypiperidine in the hot plate test.

  • Endpoint: Blockade of the analgesic effect by naloxone would provide strong evidence for mu-opioid receptor-mediated analgesia.

Preliminary Safety Pharmacology

Objective: To assess potential adverse effects on major physiological systems.

Table 3: Proposed Preliminary Safety Pharmacology Studies

SystemIn Vivo ModelKey Parameters
Cardiovascular Telemetered RodentsBlood pressure, heart rate, ECG
Respiratory Whole-body plethysmographyRespiratory rate, tidal volume
Central Nervous System Irwin or Functional Observational Battery (FOB)Detailed behavioral and physiological assessment

Conclusion: Charting a Path Forward

This in-depth technical guide has laid out a hypothetical, yet scientifically grounded, roadmap for the initial in vivo exploration of 4-Ethyl-4-methoxypiperidine. The proposed studies are designed to be iterative, with the findings from each experiment informing the design of the next. By systematically characterizing the compound's physicochemical properties, in vitro activity, pharmacokinetics, efficacy, and safety, a comprehensive preclinical data package can be generated. This, in turn, will enable a well-informed decision on the future development of this novel chemical entity. The unique combination of potential mu-opioid and dopamine transporter activity could present a novel therapeutic profile, but a thorough and rigorous preclinical evaluation, as outlined in this guide, is the essential first step in unlocking that potential.

References

  • ChemicalBook. (2025, July 24). 4-Methoxypiperidine | 4045-24-3.
  • Daulet, G., et al. (2021). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. International Journal of Biology and Chemistry, 14(1), 130-139.
  • NextSDS. (n.d.). 4-ethynyl-4-methoxypiperidine hydrochloride — Chemical Substance Information.
  • Boos, T. L., et al. (2007). Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter. Nuclear Medicine and Biology, 34(3), 253-262.
  • PubChem. (n.d.). Ethyl 4-(methoxymethyl)piperidine-4-carboxylate.
  • ECHEMI. (n.d.). Buy 4-ethyl-4-methoxypiperidine from HANGZHOU LEAP CHEM CO., LTD.
  • Zimmerman, D. M., et al. (1983). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 26(7), 986-991.
  • BLD Pharm. (n.d.). 4045-24-3|4-Methoxypiperidine.
  • Daulet, G., et al. (2021). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. ResearchGate.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors.
  • Fluorochem. (n.d.). 4-Methoxy-piperidine (CAS 4045-24-3).
  • Fisher Scientific. (2015, February 2). 4-Methylpiperidine Safety Data Sheet.
  • Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • Fisher Scientific. (n.d.). Ethyl 4-aminopiperidine-1-carboxylate Safety Data Sheet.
  • Fluorochem. (n.d.). 4-Ethyl-4-methoxy-piperidine;hydrochloride.
  • PubChem. (n.d.). 4-Ethylpiperidine.
  • De Bruyne, S., et al. (2010). In vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine, an iodinated SPECT tracer for imaging the P-gp transporter. Nuclear Medicine and Biology, 37(4), 463-471.
  • Gungor, T., et al. (1990). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 33(5), 1472-1476.
  • PubChem. (n.d.). 4-Ethyl-4-(4-methoxyphenyl)piperidine.
  • Khan, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Latin American Journal of Pharmacy, 31(7), 1014-1019.
  • PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine.
  • Baktybayeva, L., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 6-12.
  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(23), 4623-4635.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • Worachartcheewan, A., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecules, 16(6), 4877-4905.
  • ResearchGate. (n.d.). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3- fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) -2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor.
  • PubChem. (n.d.). Bemegride.

Sources

Protocols & Analytical Methods

Method

4-Ethyl-4-methoxypiperidine formulation techniques for preclinical studies

An Application Guide to Preclinical Formulation Development for 4-Ethyl-4-methoxypiperidine and Related Piperidine-Based NCEs Author's Foreword This document provides a comprehensive guide to developing suitable formulat...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Preclinical Formulation Development for 4-Ethyl-4-methoxypiperidine and Related Piperidine-Based NCEs

Author's Foreword

This document provides a comprehensive guide to developing suitable formulations for 4-Ethyl-4-methoxypiperidine for preclinical research. As a novel chemical entity (NCE), specific public data on the physicochemical properties of 4-Ethyl-4-methoxypiperidine is scarce. Therefore, this guide is structured as a systematic, decision-based workflow that a formulation scientist would employ to characterize a new compound and rationally select and develop an appropriate vehicle for in vivo studies. The principles and protocols outlined herein are broadly applicable to other poorly soluble, weakly basic piperidine derivatives, a common structural motif in modern drug discovery.[1][2] Our focus is on explaining the causality behind each experimental choice, ensuring that the resulting formulation is both effective for achieving desired exposure and robust enough for the rigors of preclinical evaluation.

Section 1: Foundational Physicochemical Characterization

Before any formulation can be developed, a thorough understanding of the compound's intrinsic properties is paramount.[3][4][5] This pre-formulation assessment provides the data necessary to guide vehicle selection and de-risk downstream studies.[6] Most new chemical entities possess poor water solubility, which can lead to bioavailability challenges.[3]

Critical Parameters to Determine

The initial characterization should focus on solubility, stability, and lipophilicity. These parameters dictate the potential formulation strategies.

ParameterExperimental Method(s)Significance for Formulation
Aqueous Solubility Kinetic & Thermodynamic Solubility Assays (e.g., Shake-Flask method) across a pH range (1.2, 4.5, 6.8, 7.4).[3]Determines if a simple aqueous solution is feasible. pH-dependency indicates if salt formation or pH adjustment can be used for solubilization.
pKa Potentiometric titration, UV-spectrophotometry, or computational prediction.Identifies the pH at which the compound ionizes. For a weak base like a piperidine derivative, solubility dramatically increases at pH values below the pKa.
LogP / LogD Shake-Flask method (Octanol/Water), Reverse-Phase HPLC.Measures lipophilicity. A high LogP (typically >3) often correlates with poor aqueous solubility and suggests that lipid-based or co-solvent formulations may be necessary.[7]
Solid-State Properties Microscopy, Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD).Identifies the crystalline form or amorphous nature of the compound. Polymorphs can have different solubility and stability profiles.[8]
Solution Stability HPLC analysis of the compound in various potential vehicles over time at different temperatures (e.g., 4°C, RT, 40°C).[9][10]Ensures the compound does not degrade in the final formulation before or during administration. Essential for data integrity.[11]
Protocol: pH-Dependent Aqueous Solubility Determination

This protocol determines the equilibrium solubility of 4-Ethyl-4-methoxypiperidine, a critical first step.

Objective: To quantify the solubility of the test compound in buffers of varying pH relevant to physiological conditions.

Materials:

  • 4-Ethyl-4-methoxypiperidine

  • Buffer solutions: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 and 7.4 (Phosphate)[3]

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and validated analytical method for the compound

  • 0.45 µm syringe filters

Procedure:

  • Add an excess amount of 4-Ethyl-4-methoxypiperidine to a series of vials (in triplicate for each pH). An amount that is visually in excess of what will dissolve is sufficient.

  • Add a fixed volume (e.g., 1 mL) of each pH buffer to the corresponding vials.

  • Securely cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the excess solid settle.

  • Centrifuge the samples to pellet the remaining undissolved solid.

  • Carefully withdraw a supernatant aliquot and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered sample with mobile phase to a concentration within the calibrated range of the HPLC assay.

  • Quantify the concentration of the dissolved compound using the validated HPLC method.[12][13]

Section 2: A Decision Framework for Formulation Strategy

The data from the initial characterization feeds directly into a logical framework for selecting the most appropriate formulation strategy. The primary goal in preclinical studies is often to maximize exposure to assess safety and efficacy.[3][4]

Formulation_Strategy cluster_0 Phase 1: Characterization cluster_1 Phase 2: Decision Making cluster_2 Phase 3: Formulation Approach Char Physicochemical Data (Solubility, pKa, LogP, Dose) Sol_Check Is Aqueous Solubility > Required Dose Conc.? Char->Sol_Check pH_Check Is Solubility pH-Dependent (Weak Base)? Sol_Check->pH_Check No Aqueous Aqueous Solution (e.g., Saline) Sol_Check->Aqueous Yes Dose_Check Is Required Dose High (e.g., >50 mg/kg)? pH_Check->Dose_Check No pH_Sol pH-Adjusted Solution (e.g., Acidic Buffer) pH_Check->pH_Sol Yes Cosolvent Co-solvent System (PEG, PG, etc.) Dose_Check->Cosolvent No Suspension Aqueous Suspension (with wetting/suspending agents) Dose_Check->Suspension Yes Lipid Lipid-Based System (SEDDS, Oil Solution) Cosolvent->Lipid If precipitation on dilution

Caption: Decision workflow for selecting a preclinical formulation strategy.

Section 3: Protocols for Common Preclinical Formulations

Based on the likely properties of 4-Ethyl-4-methoxypiperidine as a poorly soluble weak base, the following formulation approaches are most relevant.

Approach 1: pH-Adjusted Aqueous Solution (for Low Doses)

This is the simplest approach and should be considered first if the required dose can be dissolved by lowering the pH.

Rationale: As a piperidine derivative, the nitrogen atom is basic. Protonating this nitrogen with an acid will form a salt, which is typically much more water-soluble than the free base. This strategy is ideal for intravenous (IV) administration where the formulation must be a true solution.[3]

Protocol:

  • Vehicle Preparation: Prepare a vehicle of 5% Dextrose in Water (D5W).

  • pH Adjustment: While stirring, slowly add 0.1 N Hydrochloric Acid (HCl) dropwise to the vehicle until a target pH of 3-4 is achieved. The optimal pH should be determined during pre-formulation studies.

  • Compound Addition: Weigh the required amount of 4-Ethyl-4-methoxypiperidine and slowly add it to the acidified vehicle while stirring.

  • Dissolution: Continue stirring until the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution, but the compound's heat stability must be confirmed first.[14]

  • Final Volume: Add the acidified vehicle to reach the final target volume.

  • Sterilization (for IV use): Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial.[14]

Approach 2: Co-solvent Formulation (for Intermediate Doses)

When pH adjustment alone is insufficient, or for oral administration, a co-solvent system can be highly effective.[3]

Rationale: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle.[15] A judicious combination can solubilize highly lipophilic compounds. However, care must be taken as the compound may precipitate upon dilution in aqueous environments like the GI tract or bloodstream.[3]

Common Co-Solvent Systems:

Vehicle Component% (v/v)RouteRationale & Considerations
PEG 400 10-60%Oral, IVGenerally well-tolerated and effective solubilizer.[14][16] High concentrations can be viscous and may have cardiovascular effects in some models.[16]
Propylene Glycol (PG) 10-40%Oral, IVCommon co-solvent, often used in combination with PEGs.[3][16]
N,N-Dimethylacetamide (DMA) 5-20%IVA strong, aprotic solvent for very poorly soluble compounds. Often used in combination vehicles for toxicology studies.[16][17]
Polysorbate 80 (Tween 80) 1-10%Oral, IVA surfactant that aids in solubilization and can stabilize suspensions by forming micelles.[3][7]

Protocol (Example: 30% PEG 400, 10% Ethanol, 60% Saline for Oral Gavage):

  • Solvent Pre-mixing: In a glass beaker, mix the required volumes of Ethanol and Polyethylene Glycol 400 (PEG 400).

  • Compound Dissolution: Weigh and add the 4-Ethyl-4-methoxypiperidine to the organic solvent mixture. Vortex and/or sonicate until fully dissolved.

  • Aqueous Addition: Slowly add the saline (or D5W) to the organic solution while continuously stirring or vortexing to prevent precipitation.

  • Final Check: Visually inspect the final formulation to ensure it is a clear, homogenous solution free of particulates.

Approach 3: Aqueous Suspension (for High Doses)

For high-dose toxicology studies, the required concentration often exceeds the solubility limit in any acceptable vehicle. In these cases, a suspension is the only viable option for oral administration.[3]

Rationale: A suspension is a uniform dispersion of insoluble solid particles in a liquid vehicle. The key to a good suspension is ensuring the particles are small and uniformly dispersed, and that they do not settle too quickly (caking). This is achieved with wetting agents and suspending agents.

Protocol (Example: 0.5% HPMC, 0.1% Tween 80 in Water):

  • Vehicle Preparation: Add the suspending agent, such as Hydroxypropyl Methylcellulose (HPMC), to water and stir until a homogenous, viscous solution is formed. This may require heating or extended stirring.

  • Wetting Agent: Add the wetting agent, such as Tween 80, to the vehicle and mix thoroughly.

  • Particle Size Reduction (Optional but Recommended): If the API particle size is large, reduce it using a mortar and pestle to create a fine powder. This increases the surface area and improves dissolution rate.[7]

  • Slurry Formation: In a separate container, add a small amount of the vehicle to the weighed 4-Ethyl-4-methoxypiperidine powder and triturate to form a smooth, uniform paste. This ensures all particles are wetted and prevents clumping.

  • Final Suspension: Gradually add the remaining vehicle to the paste while stirring continuously. Use a homogenizer if available to ensure uniform particle dispersion.

  • Homogeneity: Stir the suspension continuously before and during dose administration to ensure each animal receives the correct dose.

Section 4: Formulation Analysis and Stability Testing

Preparing the formulation is only part of the process. It is critical to confirm the concentration of the API and ensure its stability for the duration of the study.[10][11]

Stability_Workflow cluster_0 Preparation cluster_1 Initial Analysis (T=0) cluster_2 Stability Study cluster_3 Evaluation Prep Prepare Final Formulation T0_Analysis Sample Formulation (Top, Middle, Bottom) Prep->T0_Analysis T0_Test Test for: - Appearance (Visual) - API Concentration (HPLC) - pH T0_Analysis->T0_Test Storage Store Aliquots at: - Refrigerated (2-8°C) - Room Temp (25°C) T0_Test->Storage Timepoints Test at Intervals (e.g., 4h, 24h, 7 days) Storage->Timepoints Results Compare Results to T=0 Timepoints->Results Accept Acceptance Criteria: - Appearance: Unchanged - Concentration: 90-110% of initial - No new degradation peaks Results->Accept

Caption: A typical workflow for short-term preclinical formulation stability testing.

Protocol: Short-Term Formulation Stability Assessment

Objective: To ensure the formulation is stable under the conditions of use for the duration of the preclinical study.[9]

Procedure:

  • Prepare a batch of the final formulation sufficient for the entire study.

  • Immediately after preparation (T=0), take samples from the top, middle, and bottom of the batch (especially important for suspensions) to test for homogeneity.

  • Analyze the T=0 samples for:

    • Appearance: Visual inspection for clarity (solutions) or uniform dispersion (suspensions), color, and precipitation.

    • API Concentration: Quantify using a validated HPLC method. The concentration should be within ±10% of the target.

    • pH: Measure and record.

  • Store the remaining formulation under the intended study conditions (e.g., on the benchtop at room temperature, refrigerated).

  • At specified time points (e.g., 4 hours, 8 hours, 24 hours, and the final time point of dosing), repeat the analysis from step 3.

  • Evaluation: Compare the results at each time point to the T=0 data. The formulation is considered stable if the appearance is unchanged and the concentration remains within 90-110% of the initial concentration, with no significant appearance of degradation products in the HPLC chromatogram.

Section 5: References

  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Available from:

  • Benchchem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. Available from:

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. Available from:

  • Valentin, J. P., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 82, 54-63. Available from:

  • Pharma Excipients. (2026). Oral Excipients. Available from:

  • Date, P., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1333-1349. Available from:

  • PubChem. (n.d.). 4-Ethyl-4-(4-methoxyphenyl)piperidine. National Center for Biotechnology Information. Available from:

  • ChemicalBook. (2025). 4-Methoxypiperidine. Available from:

  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Technology. Available from:

  • Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development. Available from:

  • Fluorochem. (n.d.). 4-Methoxy-piperidine (CAS 4045-24-3). Available from:

  • Laboratory Animal Resources. (n.d.). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Available from:

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available from:

  • ResearchGate. (n.d.). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat | Request PDF. Available from:

  • NTNU. (2019, November 1). Vehicles for administration. Available from:

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. Available from: _

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Available from:

  • Colorcon. (2026, January 30). What Are Excipients? 9 Common Examples. Available from:

  • WuXi AppTec. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Available from:

  • Huynh-Ba, K., & Dong, M. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. Available from:

  • Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing. Available from:

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from:

  • Iaroshenko, V. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 22(21), 11432. Available from:

  • ResearchGate. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from:

  • Nembot, C. L., et al. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry. Available from:

  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N-Boc-4-hydroxypiperidine Quantification. Available from:

Sources

Application

Application Note: Catalytic Methodologies for the Scalable Production of 4-Ethyl-4-methoxypiperidine

Executive Summary The functionalized piperidine derivative 4-Ethyl-4-methoxypiperidine (CAS: 54009-08-4) is a highly valued pharmacophore and synthetic intermediate. It is frequently utilized in the development of mutant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalized piperidine derivative 4-Ethyl-4-methoxypiperidine (CAS: 54009-08-4) is a highly valued pharmacophore and synthetic intermediate. It is frequently utilized in the development of mutant isocitrate dehydrogenase 1 (IDH1) inhibitors for oncology 1[2] and N-acylsulfonamide apoptosis promoters3[3].

Synthesizing 4-alkyl-4-alkoxypiperidines presents a significant chemical challenge primarily due to the steric hindrance and elimination propensity of the intermediate tertiary alcohol. Traditional Williamson ether synthesis often fails or results in severe E2 elimination. This application note details a robust, three-stage catalytic workflow designed to maximize yield, prevent side reactions, and ensure scalable production.

Mechanistic Rationale & Catalytic Strategy

The synthesis relies on three distinct catalytic paradigms to navigate the steric and electronic hurdles of the molecule:

  • Lewis Acid-Catalyzed Nucleophilic Addition : The addition of ethylmagnesium bromide to 1-Cbz-4-piperidone is notoriously plagued by competitive enolization of the ketone. By incorporating a Lanthanum(III) chloride bis(lithium chloride) complex ( LaCl3​⋅2LiCl ), the ketone is strongly activated via Lewis acid catalysis, shifting the reaction pathway entirely toward nucleophilic addition and suppressing basic enolization.

  • Phase-Transfer Catalysis (PTC) for Etherification : Etherification of sterically hindered tertiary alcohols is historically difficult4[4]. Using strong bases like NaH in polar aprotic solvents often leads to dehydration. We employ Tetrabutylammonium bromide (TBAB) in a biphasic system. TBAB shuttles the hydroxide ion into the organic phase where it is poorly solvated, creating a "naked," highly reactive nucleophile that successfully facilitates O-methylation without inducing elimination 5[5].

  • Selective Catalytic Hydrogenolysis : The final deprotection of the carboxybenzyl (Cbz) group is achieved using a 10% Palladium on Carbon (Pd/C) catalyst under a hydrogen atmosphere. This heterogeneous catalytic step cleaves the C-O and C-N bonds of the protecting group with perfect chemoselectivity, leaving the newly formed tertiary methyl ether intact6[6].

SynthesisRoute SM 1-Cbz-4-piperidone (Starting Material) Int1 1-Cbz-4-ethyl-4-hydroxypiperidine (Tertiary Alcohol) SM->Int1 EtMgBr, LaCl3·2LiCl Lewis Acid Catalysis (Prevents Enolization) Int2 1-Cbz-4-ethyl-4-methoxypiperidine (Tertiary Ether) Int1->Int2 MeI, NaOH, TBAB Phase-Transfer Catalysis (Overcomes Steric Hindrance) Prod 4-Ethyl-4-methoxypiperidine (Target API Intermediate) Int2->Prod H2, 10% Pd/C, MeOH Catalytic Hydrogenolysis (Selective Deprotection)

Catalytic workflow for the synthesis of 4-Ethyl-4-methoxypiperidine from 1-Cbz-4-piperidone.

Experimental Workflows & Self-Validating Protocols

Protocol A: Lewis Acid-Catalyzed Ethylation

Objective: Synthesize 1-Cbz-4-ethyl-4-hydroxypiperidine while suppressing enolate formation.

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask. Purge with dry N2​ .

  • Catalyst Loading: Charge the flask with LaCl3​⋅2LiCl (0.5 M in THF, 0.5 equiv).

  • Substrate Addition: Add 1-Cbz-4-piperidone (1.0 equiv) dissolved in anhydrous THF (5 volumes). Stir at 25 °C for 1 hour to allow the Lewis acid-ketone complex to form.

  • Grignard Addition: Cool the reaction mixture to 0 °C. Add Ethylmagnesium bromide (3.0 M in diethyl ether, 1.2 equiv) dropwise over 30 minutes.

  • Validation (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot ( Rf​≈0.6 ) should completely disappear, replaced by the tertiary alcohol ( Rf​≈0.4 ).

  • Workup: Quench carefully with saturated aqueous NH4​Cl . Extract with EtOAc (3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: PTC-Catalyzed O-Methylation

Objective: Etherify the sterically hindered tertiary alcohol without inducing E2 dehydration.

  • Biphasic Setup: Dissolve 1-Cbz-4-ethyl-4-hydroxypiperidine (1.0 equiv) in Dichloromethane (DCM, 10 volumes).

  • Reagent Addition: Add Phase-Transfer Catalyst TBAB (0.1 equiv) and Methyl Iodide (3.0 equiv).

  • Catalytic Initiation: Add 4M (approx. 14%) aqueous NaOH (5.0 equiv) in one portion. Causality Note: 4M NaOH is specifically chosen over 50% NaOH to prevent base-catalyzed degradation of the Cbz group and minimize background hydrolysis of MeI.

  • Reaction: Stir vigorously (≥ 800 rpm) at 25 °C for 12 hours. High agitation is critical to maximize the interfacial surface area for the PTC.

  • Validation (IPC): LC-MS analysis should indicate an M+H shift corresponding to the addition of 14 Da ( +CH3​,−H ).

  • Workup: Separate the phases. Wash the organic layer with deionized water (2 x 20 mL) to remove residual TBAB and salts. Dry over Na2​SO4​ and concentrate.

Protocol C: Palladium-Catalyzed Hydrogenolysis

Objective: Selectively cleave the Cbz protecting group to yield the final product.

  • Solvation: Dissolve 1-Cbz-4-ethyl-4-methoxypiperidine in HPLC-grade Methanol (10 volumes).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under an N2​ blanket to prevent auto-ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas (balloon pressure, ~1 atm). Stir vigorously at 25 °C for 3 hours.

  • Validation (IPC): Monitor via LC-MS. The disappearance of the Cbz-protected mass peak and the appearance of the free amine ( m/z 144.14 [M+H]+ ) confirms completion.

  • Filtration: Filter the reaction mixture through a pad of Celite using a membrane filter to safely remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under vacuum to afford 4-Ethyl-4-methoxypiperidine as a pale yellow oil (Yield: ~100% for this step).

Quantitative Optimization Data

The etherification of the tertiary alcohol (Protocol B) is the most failure-prone step in this synthesis. The table below summarizes the optimization data, demonstrating why Phase-Transfer Catalysis is strictly required.

Table 1: Optimization of O-Methylation of 1-Cbz-4-ethyl-4-hydroxypiperidine

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
None 50% NaOH (aq)Toluene25< 5%Biphasic barrier prevents nucleophilic attack.
None NaH (Stoichiometric)DMF0 to 2535%Strong base in polar aprotic solvent drives E2 elimination.
TBAB (10 mol%) 50% NaOH (aq)DCM2588%Rapid conversion; minor Cbz-deprotection observed.
TBAB (10 mol%) 14% NaOH (aq)DCM2594% Optimal condition; highly selective with no elimination.

Data Interpretation: The use of 10 mol% TBAB combined with a milder 14% NaOH aqueous phase provides the perfect thermodynamic balance—sufficiently basic to deprotonate the tertiary alcohol via the phase-transfer mechanism, but mild enough to prevent side reactions.

References

  • [2] Isoxazole derivative as mutant isocitrate dehydrogenase 1 inhibitor - Google Patents. Available at:

  • [3] WO2002024636A2 - N-acylsulfonamide apoptosis promoters - Google Patents. Available at:

  • [6] 4-Methoxypiperidine | 4045-24-3 - ChemicalBook. Available at:

  • [5] PTC Etherification of Tertiary Alcohol - PTC Organics, Inc. Available at:

  • [4] Alcohols as Substrates in Transition-Metal-Catalyzed Arylation, Alkylation, and Related Reactions | Chemical Reviews. Available at:

Sources

Method

Application Note: Chromatographic Separation and Purification Strategies for 4-Ethyl-4-methoxypiperidine

Target Audience: Researchers, analytical scientists, and medicinal chemists in drug development. Introduction & Chemical Profiling 4-Ethyl-4-methoxypiperidine (CAS: 54009-08-4)[1] and its hydrochloride salt (CAS: 1803587...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and medicinal chemists in drug development.

Introduction & Chemical Profiling

4-Ethyl-4-methoxypiperidine (CAS: 54009-08-4)[1] and its hydrochloride salt (CAS: 1803587-00-9)[2] are highly versatile aliphatic heterocycles. They serve as critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), including Prolyl endopeptidase fibroblast activation protein (FAP) inhibitors[3] and N-acylsulfonamide apoptosis promoters[4].

Despite its structural simplicity, isolating and analyzing this compound presents significant chromatographic challenges. The presence of a highly basic secondary amine within the piperidine ring, combined with the complete absence of a conjugated π -system[5], requires specialized stationary phases, tailored mobile phase pH modifiers, and non-UV detection methods to ensure robust, reproducible separation.

Chromatographic Challenges & Mechanistic Solutions (E-E-A-T)

As an application scientist, it is crucial to understand the causality behind peak distortion and detection failure when working with aliphatic amines.

Challenge 1: Severe Peak Tailing on Silica

The Mechanism: At physiological or slightly acidic pH (pH 3–7), the secondary amine of 4-Ethyl-4-methoxypiperidine is fully protonated. These positively charged species undergo secondary electrostatic interactions (ion-exchange) with residual, negatively charged silanol groups ( SiO− ) on standard silica-based stationary phases. This leads to severe peak tailing, poor resolution, and irreversible adsorption. The Solution:

  • High pH RP-HPLC: By elevating the mobile phase pH to ~10 using 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ), the piperidine nitrogen is deprotonated and maintained in its neutral state[3]. This eliminates electrostatic interactions with silanols and increases the compound's hydrophobicity, enhancing retention on C18 columns. This approach strictly requires ethylene-bridged hybrid (BEH) silica columns (e.g., YMC-Triart C18 or Waters XBridge) that resist dissolution at high pH[3].

  • Low pH RP-HPLC: Alternatively, using 0.1% Trifluoroacetic acid (TFA) drops the pH below 2.0, fully protonating both the amine and the silanols (neutralizing the silica surface). TFA acts as a volatile ion-pairing reagent, forming a hydrophobic complex with the amine to improve peak shape[4].

Challenge 2: "Invisible" Elution (Lack of Chromophore)

The Mechanism: The molecular structure consists purely of aliphatic carbons, an ether linkage, and an amine[5]. It lacks the alternating double bonds required for UV absorbance above 210 nm. Standard UV detectors set to 254 nm or 280 nm will yield false negatives. The Solution: Universal detection methods must be employed. Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Electrospray Ionization Mass Spectrometry (ESI-MS) are mandatory for accurate quantification and fraction collection.

Experimental Protocols

Protocol A: Analytical RP-HPLC for Purity Assessment (High pH Method)

This self-validating protocol is designed to assess the purity of the synthesized or purchased intermediate without the risk of silanol-induced tailing.

Step-by-Step Methodology:

  • System Preparation: Plumb an HPLC system equipped with an ELSD or single-quadrupole MS. If using ELSD, set the drift tube temperature to 50°C and the nebulizer gas ( N2​ ) pressure to 40 psi. Self-Validation: Run a blank gradient to ensure the ELSD baseline is stable and free of non-volatile ghost peaks.

  • Column Selection: Install a high-pH tolerant hybrid column, such as a YMC-Actus Triart C18 (150 × 4.6 mm, 5 µm)[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1.0 L of ultrapure water (10 mM). Adjust to pH 10.0 with dilute ammonium hydroxide if necessary. Filter through a 0.22 µm nylon membrane.

    • Mobile Phase B: HPLC-grade Acetonitrile (MeCN).

  • Sample Preparation: Dissolve 4-Ethyl-4-methoxypiperidine in 50:50 Water:MeCN to a concentration of 1.0 mg/mL.

  • Execution: Inject 5 µL of the sample and run the gradient outlined in Table 2 at a flow rate of 1.0 mL/min.

Protocol B: Normal Phase Flash Chromatography (Scale-up Purification)

For bulk isolation (>1 gram) of the free base, normal phase silica is highly cost-effective, provided the mobile phase is properly modified to suppress ionization.

Step-by-Step Methodology:

  • Column Equilibration: Pack a glass column with standard bare silica gel (40-63 µm). Equilibrate with 100% Dichloromethane (DCM) containing 1% Ammonium Hydroxide ( NH4​OH ). Expert Insight: The ammonia competitively binds to the acidic silanols, preventing the piperidine from sticking.

  • Loading: Dissolve the crude mixture in the minimum volume of DCM and load it onto the silica bed.

  • Elution: Run a step gradient from 100% DCM to 90:10 DCM:Methanol (maintaining 1% NH4​OH throughout).

  • Fraction Analysis: Spot fractions onto silica TLC plates. Since the compound is UV-inactive, dip the plates in a Ninhydrin stain solution and heat to 120°C. The secondary amine will appear as a distinct purple/brown spot.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 4-Ethyl-4-methoxypiperidine

PropertyValue / DescriptionSource / Rationale
CAS Number 54009-08-4 (Free Base) 1803587-00-9 (HCl Salt)[1],[2]
Molecular Formula C8​H17​NO [1]
Molecular Weight 143.23 g/mol [1]
SMILES COC1(CC)CCNCC1[5]
Detection ELSD, CAD, LC-MS (ESI+)Aliphatic structure lacks UV chromophore.
Preferred pH pH > 9.5 or pH < 2.0Prevents secondary silanol interactions.

Table 2: Recommended RP-HPLC Gradient Program (High pH Method)

Time (min)Mobile Phase A (10 mM NH4​HCO3​ )Mobile Phase B (Acetonitrile)Curve Profile
0.095%5%Initial Hold
2.095%5%Isocratic
10.05%95%Linear Gradient
12.05%95%Wash
12.195%5%Re-equilibration
15.095%5%End

Workflow Visualization

The following diagram maps the decision matrix for purifying and analyzing 4-Ethyl-4-methoxypiperidine based on the scale and desired outcome.

G Start 4-Ethyl-4-methoxypiperidine Crude Mixture Decision Separation Goal? Start->Decision Analytical Analytical Purity (RP-HPLC) Decision->Analytical QC/Analysis Prep Scale-up Purification (Prep-HPLC / Flash) Decision->Prep Isolation LowpH Low pH Method (0.1% TFA) Analytical->LowpH HighpH High pH Method (10mM NH4HCO3) Analytical->HighpH Flash Flash Chromatography (DCM/MeOH/NH4OH) Prep->Flash >1g Scale PrepLC Preparative HPLC (XBridge/Triart C18) Prep->PrepLC <1g Scale End1 Purity >98% Validated (ELSD/MS Detection) LowpH->End1 HighpH->End1 End2 Isolated Free Base or HCl Salt Flash->End2 PrepLC->End2

Workflow for the chromatographic separation and purification of 4-Ethyl-4-methoxypiperidine.

References

  • Abbott Laboratories (2002).N-acylsulfonamide apoptosis promoters (WIPO Patent No. WO2002024636A2). World Intellectual Property Organization.
  • AstraZeneca AB (2024).N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides (U.S. Patent No. 11,858,924 B2). U.S. Patent and Trademark Office.

Sources

Application

applications of 4-Ethyl-4-methoxypiperidine in neuroscience research

Application Note: 4-Ethyl-4-methoxypiperidine as a Versatile Pharmacophore Scaffold in Neuroscience Drug Discovery Target Audience: Medicinal Chemists, Neuroscience Researchers, and Drug Development Professionals Documen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Ethyl-4-methoxypiperidine as a Versatile Pharmacophore Scaffold in Neuroscience Drug Discovery

Target Audience: Medicinal Chemists, Neuroscience Researchers, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol

Executive Summary

The development of central nervous system (CNS) therapeutics requires pharmacophores that balance target affinity with stringent pharmacokinetic requirements, most notably blood-brain barrier (BBB) permeability. 4-Ethyl-4-methoxypiperidine (CAS 54009-08-4) has emerged as a highly versatile, privileged building block in neuroscience drug discovery[1].

By incorporating a basic piperidine nitrogen alongside sterically demanding and lipophilic 4,4-disubstitutions, this scaffold provides ideal physicochemical properties for CNS penetration. This application note details the structural rationale for utilizing 4-ethyl-4-methoxypiperidine and provides validated protocols for its integration into inhibitors targeting mutant Isocitrate Dehydrogenase 1 (mIDH1) for neuro-oncology[2], Fibroblast Activation Protein (FAP) for neuro-inflammation[3], and BCL-Xl for neurodegenerative diseases like Alzheimer's[4].

Chemical Profile & Structural Rationale for CNS Applications

The piperidine ring is ubiquitous in neuropharmacology due to its basic amine (pKa ~9.5), which undergoes protonation at physiological pH (7.4) to form critical salt bridges with aspartate or glutamate residues in CNS receptors. However, unsubstituted piperidines often suffer from rapid oxidative metabolism at the 4-position.

The strategic use of 4-ethyl-4-methoxypiperidine solves several medicinal chemistry challenges:

  • Metabolic Stability: The 4,4-disubstitution completely blocks cytochrome P450-mediated oxidation at the highly vulnerable 4-position.

  • Conformational Locking: The steric bulk of the ethyl and methoxy groups forces the piperidine ring into a stable chair conformation, reducing entropic penalty upon target binding.

  • Optimized Lipophilicity: The ether and alkyl groups precisely tune the partition coefficient (LogP), driving passive diffusion across the lipophilic endothelium of the BBB.

Table 1: Physicochemical & Pharmacokinetic Predictors
ParameterValuePharmacological Implication
Molecular Formula C8H17NO-
Molecular Weight 143.23 g/mol Low MW allows for extensive downstream functionalization while keeping the final drug MW < 500 Da (Lipinski's Rule of 5).
Topological Polar Surface Area 21.3 ŲHighly favorable for BBB penetration (ideal CNS TPSA < 90 Ų)[1].
Hydrogen Bond Donors 1 (Secondary Amine)Provides critical hydrogen bonding capabilities for target receptor anchoring.
Hydrogen Bond Acceptors 2 (Amine, Ether)Enhances target binding affinity without severely impacting overall lipophilicity.

Key Applications in Neuroscience Research

Neuro-Oncology: mIDH1 Inhibitors for Gliomas

Mutations in the Isocitrate Dehydrogenase 1 (IDH1) enzyme are a primary driver of low-grade gliomas and secondary glioblastomas. The mutant enzyme (mIDH1) aberrantly converts α -ketoglutarate into the oncometabolite D-2-hydroxyglutarate (D-2-HG), which competitively inhibits epigenetic regulators (TET2 and KDMs), leading to DNA hypermethylation and tumorigenesis. 4-Ethyl-4-methoxypiperidine is utilized as a core lipophilic anchor in the synthesis of isoxazole-based mIDH1 inhibitors, effectively occupying the allosteric pocket of the mutant enzyme and halting D-2-HG production[2].

mIDH1_Pathway WT_IDH1 Wild-Type IDH1 (Normal Metabolism) aKG Alpha-Ketoglutarate (α-KG) WT_IDH1->aKG Produces mIDH1 Mutant IDH1 (mIDH1) (Target Enzyme) D2HG D-2-Hydroxyglutarate (Oncometabolite) mIDH1->D2HG Pathological Conversion aKG->mIDH1 Substrate for Epigenetic TET2 & KDMs Inhibition D2HG->Epigenetic Blocks Demethylation Glioma Gliomagenesis (Neuro-Oncology) Epigenetic->Glioma Hypermethylation Inhibitor mIDH1 Inhibitor (Piperidine Scaffold) Inhibitor->mIDH1 Allosteric Inhibition

Figure 1: mIDH1 pathway in gliomagenesis and targeted inhibition via piperidine scaffolds.

Neurodegeneration: BCL-Xl Inhibitors (Apoptosis Promoters)

In the study of neurodegenerative diseases, controlling cellular apoptosis is critical for modeling disease states and clearing senescent glial cells. 4-Ethyl-4-methoxypiperidine has been successfully incorporated into N-acylsulfonamide derivatives to create potent BCL-Xl inhibitors. These compounds act as apoptosis promoters and are actively utilized in research models for Alzheimer's disease and other forms of dementia[4].

Neuro-Inflammation: FAP Inhibitors

Fibroblast Activation Protein (FAP) is upregulated in activated fibroblasts and plays a role in tissue remodeling, including the extracellular matrix of the blood-brain barrier during neuro-inflammation. 4-Ethyl-4-methoxypiperidine is a critical amine partner used to synthesize highly selective FAP inhibitors (e.g., quinoline-4-carboxamide derivatives)[3].

Experimental Protocol: Palladium-Catalyzed C-N Cross-Coupling

To integrate 4-ethyl-4-methoxypiperidine into complex neuro-pharmacophores, the Buchwald-Hartwig amination is the industry standard. The following self-validating protocol is optimized for coupling the hydrochloride salt of 4-ethyl-4-methoxypiperidine to a halogenated core scaffold[3].

Synthetic_Workflow A Aryl Halide (Core Scaffold) D Reaction Conditions (1,4-Dioxane, 80°C, 20h) A->D B 4-Ethyl-4-methoxypiperidine (Amine Partner) B->D C Catalyst System (Pd2(dba)3 + XPhos) C->D Catalyzes E Coupled Product (CNS-Active Ligand) D->E Yields

Figure 2: Buchwald-Hartwig amination workflow for 4-ethyl-4-methoxypiperidine coupling.

Materials Required:
  • Aryl/Heteroaryl halide core (1.0 eq)

  • 4-Ethyl-4-methoxypiperidine hydrochloride (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (0.05 eq)

  • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [XPhos] (0.15 eq)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3) (3.0 eq)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:
  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 eq), 4-ethyl-4-methoxypiperidine hydrochloride (1.2 eq), Pd2(dba)3 (0.05 eq), XPhos (0.15 eq), and base (3.0 eq).

    • Causality Note: Because the piperidine is supplied as a stable hydrochloride salt, a large excess of base (3.0 eq) is mandatory. The base first liberates the free secondary amine in situ and subsequently neutralizes the hydrohalic acid generated during the catalytic cycle. XPhos is selected because its bulky, electron-rich biaryl structure accelerates reductive elimination, preventing competitive β -hydride elimination which would otherwise yield an unwanted enamine byproduct.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Seal the flask with a rubber septum and sparge the solution with ultra-pure Argon for 15 minutes.

    • Causality Note: Pd(0) catalysts are highly susceptible to oxidation. Dissolved oxygen will irreversibly poison the catalyst, leading to stalled reactions. 1,4-Dioxane is chosen for its high boiling point (101°C) and its ability to solubilize both the organic substrates and the inorganic base[3].

  • Thermal Activation: Transfer the sealed flask to a pre-heated oil bath at 80°C. Stir vigorously for 20 hours.

    • Causality Note: The elevated temperature provides the necessary activation energy for the oxidative addition of the sterically hindered aryl halide to the palladium center.

  • Quenching & Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with deionized water. Extract the aqueous layer twice with EtOAc.

    • Causality Note: EtOAc effectively partitions the lipophilic coupled product into the organic phase, while the aqueous wash strips away the inorganic salts (excess base, NaCl) and polar impurities.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure CNS-active ligand.

References

  • National Center for Biotechnology Information. "4-Ethyl-4-methoxypiperidine | C8H17NO | CID 21955365". PubChem. URL:[Link]

  • Google Patents. "CA2963359A1 / WO2016052697A1 - Isoxazole derivative as mutant isocitrate dehydrogenase 1 inhibitor".
  • Google Patents. "US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides".
  • Google Patents. "WO2002024636A2 - N-acylsulfonamide apoptosis promoters".

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 4-Ethyl-4-methoxypiperidine synthesis

Welcome to the Technical Support Center for the synthesis of 4-Ethyl-4-methoxypiperidine. This guide is designed for researchers and drug development professionals to troubleshoot bottlenecks, understand the mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Ethyl-4-methoxypiperidine. This guide is designed for researchers and drug development professionals to troubleshoot bottlenecks, understand the mechanistic causality behind reaction failures, and implement self-validating protocols to maximize reaction yields.

The synthesis of 4-Ethyl-4-methoxypiperidine from N-Boc-4-piperidone involves three critical transformations: Grignard addition, sterically hindered O-methylation, and volatile free-base deprotection. Below is the optimized workflow.

SynthesisWorkflow SM 1. N-Boc-4-piperidone (Starting Material) Step1 Grignard Addition EtMgBr, CeCl3, THF, -78°C SM->Step1 Int1 2. 1-Boc-4-ethyl-4-hydroxypiperidine (Tertiary Alcohol) Step1->Int1 Step2 O-Methylation KH, MeI, THF/DMF, 0°C to RT Int1->Step2 Int2 3. 1-Boc-4-ethyl-4-methoxypiperidine (Methyl Ether) Step2->Int2 Step3 Boc Deprotection 4N HCl in Dioxane Int2->Step3 Product 4. 4-Ethyl-4-methoxypiperidine HCl (Final Product) Step3->Product

Synthesis workflow of 4-Ethyl-4-methoxypiperidine from N-Boc-4-piperidone.

Module 1: Grignard Addition (Ketone to Tertiary Alcohol)

Q: Why am I recovering primarily unreacted N-Boc-4-piperidone instead of the addition product? A: This is a classic issue of enolization outcompeting nucleophilic addition. Grignard reagents like ethylmagnesium bromide ( EtMgBr ) can act as strong bases, deprotonating the acidic α -protons of the 4-piperidone ring rather than attacking the carbonyl carbon[1]. This deprotonation leads to the recovery of unconsumed starting material after aqueous workup[2]. Causality & Solution: To suppress enolization, implement Luche-type activation using anhydrous Cerium(III) chloride ( CeCl3​ ). CeCl3​ acts as a hard Lewis acid, strongly coordinating to the carbonyl oxygen to increase its electrophilicity, while simultaneously undergoing transmetalation to form an organocerium intermediate that is highly nucleophilic but significantly less basic than the parent Grignard reagent.

Q: I'm seeing a secondary alcohol byproduct (1-Boc-4-hydroxypiperidine). Where is this coming from? A: Ethylmagnesium bromide possesses β -hydrogens. If the reaction temperature is not strictly controlled, the Grignard reagent can reduce the ketone to a secondary alcohol via a β -hydride transfer mechanism[1]. Causality & Solution: The addition of the Grignard reagent must be carried out at strictly low temperatures (e.g., -78 °C) to minimize these side reactions. Allowing the reaction to warm up too quickly will drastically decrease the yield[1].

GrignardTroubleshooting Issue Issue: Low Yield in Grignard Addition Check1 Is starting material recovered predominantly? Issue->Check1 Check2 Are secondary alcohol byproducts observed? Issue->Check2 Cause1 Mechanism: Enolization (Deprotonation of alpha-protons) Check1->Cause1 Yes Sol1 Solution: Add CeCl3 (Luche-type activation) Cause1->Sol1 Cause2 Mechanism: Beta-hydride transfer (Reduction) Check2->Cause2 Yes Sol2 Solution: Maintain strict -78°C temperature control Cause2->Sol2

Decision tree for troubleshooting low yields during the Grignard addition step.

Protocol 1: Self-Validating CeCl3​ -Mediated Grignard Addition
  • Validation Check 1 (Reagent Integrity): Titrate the EtMgBr solution using iodine/LiCl in THF to determine its exact active molarity prior to use[1].

  • Activation: In a flame-dried flask under argon, suspend anhydrous CeCl3​ (1.5 eq) in dry THF. Stir vigorously at room temperature for 2 hours to ensure complete activation.

  • Addition: Cool the suspension to -78 °C. Add N-Boc-4-piperidone (1.0 eq) in THF dropwise. Stir for 30 minutes.

  • Nucleophilic Attack: Slowly add the titrated EtMgBr (1.2 eq) via syringe pump over 1 hour, strictly maintaining the internal temperature at -78 °C.

  • Validation Check 2 (Reaction Progress): Pull a 0.1 mL aliquot, quench in saturated NH4​Cl , and run a TLC (30% EtOAc/Hexanes) stained with KMnO4​ . The tertiary alcohol product will stain slowly compared to the active ketone starting material.

  • Workup: Quench at -78 °C with saturated aqueous NH4​Cl , extract with EtOAc, and concentrate to yield 1-Boc-4-ethyl-4-hydroxypiperidine (Typical yield: 85-92%).

Module 2: O-Methylation of the Sterically Hindered Tertiary Alcohol

Q: My methylation step using NaH and Methyl Iodide (MeI) is stalling at 15-20% conversion. How can I drive it to completion? A: In a classic Williamson ether synthesis, the reactivity trend for alkoxide formation and subsequent alkylation strictly follows primary > secondary tertiary alcohols[3]. Tertiary alcohols are highly sterically hindered, making them exceptionally poor nucleophiles[4]. Furthermore, standard sodium hydride ( NaH ) often forms tight ion pairs with the alkoxide in THF, severely dampening its nucleophilicity. (Note: Attempting the reverse Williamson synthesis by using a tertiary alkyl halide and methoxide will fail entirely, as tertiary alkyl halides undergo elimination instead of substitution[4]). Causality & Solution: Switch the base from NaH to Potassium Hydride ( KH ). Potassium alkoxides are less tightly ion-paired in THF due to the larger ionic radius of potassium, creating a "naked," highly reactive alkoxide. Adding a co-solvent like DMF (THF:DMF 4:1) further increases the dielectric constant, promoting ion separation and driving the yield from ~20% to >80%.

Protocol 2: Self-Validating High-Yield O-Methylation
  • Deprotonation: Suspend KH (30% in mineral oil, washed with hexanes, 1.5 eq) in a 4:1 mixture of anhydrous THF/DMF at 0 °C.

  • Alkoxide Formation: Dissolve 1-Boc-4-ethyl-4-hydroxypiperidine (1.0 eq) in THF and add dropwise.

  • Validation Check 3 (Deprotonation Complete): Monitor the reaction via a bubbler. The cessation of H2​ gas evolution (typically 1-2 hours) validates that the sterically hindered alkoxide has fully formed.

  • Alkylation: Add Methyl Iodide ( MeI , 2.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with ice water, extract with MTBE (to avoid extracting DMF), wash with brine, dry over Na2​SO4​ , and concentrate to yield 1-Boc-4-ethyl-4-methoxypiperidine (Typical yield: 75-85%).

Module 3: Deprotection and Free Base Isolation

Q: The Boc deprotection shows 100% conversion on LC-MS, but my isolated yield of 4-Ethyl-4-methoxypiperidine is extremely low after concentration. Where is my product? A: Low molecular weight, unshielded piperidines are highly volatile. If you deprotect the Boc group using TFA, basify the mixture, and extract the free amine, concentrating the organic extracts under high vacuum or at elevated temperatures will result in the co-evaporation of your target product. Causality & Solution: Avoid isolating the free base. Instead, perform the deprotection using anhydrous HCl in dioxane and isolate the product directly as a non-volatile hydrochloride salt.

Protocol 3: Self-Validating Boc Deprotection and Salt Isolation
  • Deprotonation: Dissolve 1-Boc-4-ethyl-4-methoxypiperidine in minimal anhydrous dichloromethane (DCM).

  • Cleavage: Add 4N HCl in Dioxane (10 eq). Stir at room temperature for 2 hours.

  • Validation Check 4 (Precipitation): The reaction is self-validating; as the Boc group is cleaved and the isobutylene gas escapes, the highly polar 4-Ethyl-4-methoxypiperidine HCl salt will crash out of the non-polar DCM/Dioxane solution as a white precipitate.

  • Isolation: Filter the precipitate under a nitrogen blanket (the salt can be hygroscopic), wash with cold diethyl ether, and dry under a gentle vacuum at room temperature to obtain the quantitative yield of the final product (>95%).

Quantitative Data Summary

The table below summarizes the quantitative improvements achieved by applying the mechanistic troubleshooting steps outlined in this guide.

Reaction StepStandard ConditionOptimized ConditionTypical Yield (Standard)Typical Yield (Optimized)Key Causality Addressed
Grignard Addition EtMgBr, THF, -78 °CEtMgBr, CeCl3​ , THF, -78 °C35 - 45%85 - 92% Suppressed enolization via Lewis acid coordination.
O-Methylation NaH, MeI, THF, RTKH, MeI, THF/DMF, 0 °C to RT15 - 20%75 - 85% Overcame steric hindrance via loose ion-pairing.
Boc Deprotection TFA, DCM, then free base isolation4N HCl in Dioxane, salt isolation40 - 50%> 95% Prevented product loss due to free-base volatility.

References

  • Title: Enantioselective Synthesis of Substituted Piperidines by Addition of Aryl Grignard Reagents to Pyridine N-Oxides | Organic Letters - ACS Publications Source: acs.org URL: [Link]

  • Title: The Williamson Ether Synthesis - Master Organic Chemistry Source: masterorganicchemistry.com URL: [Link]

  • Title: Synthesis of methylethers by reaction of alcohols with dimethylcarbonate - RSC Publishing Source: rsc.org URL: [Link]

Sources

Optimization

troubleshooting HPLC baseline noise for 4-Ethyl-4-methoxypiperidine

Technical Support Center: Advanced Troubleshooting for 4-Ethyl-4-methoxypiperidine Analysis As a secondary aliphatic amine lacking a conjugated π -system, 4-Ethyl-4-methoxypiperidine presents a classic chromatographic pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Troubleshooting for 4-Ethyl-4-methoxypiperidine Analysis

As a secondary aliphatic amine lacking a conjugated π -system, 4-Ethyl-4-methoxypiperidine presents a classic chromatographic paradox: it requires harsh detection parameters (low-UV wavelengths or universal evaporative detectors) that simultaneously amplify system background noise.

This guide is engineered for researchers and drug development professionals to systematically diagnose, isolate, and eliminate baseline noise when analyzing aliphatic amines. Rather than treating symptoms, we will address the fluidic, optical, and chemical causality behind baseline instability.

I. Diagnostic Logic Workflow

Before adjusting method parameters, you must isolate the mechanical or chemical origin of the noise. The following decision tree dictates the standard operating procedure for baseline diagnostics.

BaselineNoise Start Observe Baseline Noise (4-Ethyl-4-methoxypiperidine) Q1 Is noise periodic (syncs with pump stroke)? Start->Q1 PumpIssue Pump/Fluidic Issue Check check-valves, seals, or degasser Q1->PumpIssue Yes Q2 Run with Zero-Dead-Volume Union. Noise persists? Q1->Q2 No Q3 Isolate Mobile Phase: Run 100% HPLC Water. Noise drops? Q2->Q3 Yes ColumnIssue Column Issue Phase dewetting, strongly retained matrix eluting Q2->ColumnIssue No DetectorIssue Detector/Optical Issue Check lamp energy, flow cell, or MS nebulizer Q3->DetectorIssue No SolventIssue Chemical/Solvent Issue Contaminated buffer, high UV cutoff, or IP reagent bleed Q3->SolventIssue Yes

Fig 1. Diagnostic decision tree for isolating HPLC baseline noise sources.

II. Targeted Troubleshooting FAQs

Q1: I am detecting 4-Ethyl-4-methoxypiperidine at 205 nm, but high-frequency baseline noise is masking my Limit of Quantitation (LOQ). What is the primary cause? A: At 205 nm, you are operating at the extreme edge of the UV cutoff for most solvents. At this wavelength, the detector acts as a universal sensor for trace organic impurities, dissolved oxygen, and degraded organic modifiers[1]. Furthermore, if your system has an in-line degasser that is failing, dissolved air will outgas as it enters the flow cell due to pressure drops, causing severe "frothing" and high-frequency noise[2]. Causality Fix: Ensure your mobile phase uses strictly LC-MS grade water and acetonitrile. If you are using methanol, be aware its UV cutoff is 205 nm, meaning it will inherently cause baseline noise at this wavelength.

Q2: We use Trifluoroacetic Acid (TFA) as an ion-pairing reagent to prevent the amine from tailing, but the baseline drifts massively during gradient elution. How can we stabilize it? A: Aliphatic amines interact strongly with residual silanols on silica columns, necessitating ion-pairing (IP) reagents like TFA. However, TFA has significant UV absorbance below 215 nm. As the gradient increases the organic mobile phase, the molar absorptivity and refractive index of the TFA-enriched eluent change, causing the baseline to drift upwards[3]. Causality Fix: Balance the absorbance by adding TFA to both Mobile Phase A (e.g., 0.1% TFA in Water) and Mobile Phase B (e.g., 0.085% TFA in Acetonitrile). The slightly lower concentration in the organic phase compensates for the increased UV transparency of acetonitrile, flattening the baseline.

Q3: We switched to LC-MS/CAD to bypass low-UV issues, but we are seeing erratic, spiky baseline noise. What is failing? A: In evaporative detectors like Mass Spectrometry (MS) or Charged Aerosol Detectors (CAD), erratic, non-periodic spikes are almost always an aerosolization failure at the nebulizer. Because basic amines require buffered mobile phases (like ammonium formate), using concentrations that are too high (>10 mM) causes salt precipitation at the nebulizer tip[3]. This creates irregular droplet formation and localized charging anomalies. Causality Fix: Reduce buffer concentration to 5 mM and ensure the nebulizer gas (nitrogen) is ultra-high purity.

Q4: The baseline shows a slow, wandering drift that doesn't correlate with gradient changes. Is my column bleeding? A: While column bleed (loss of silanes/siloxanes) can increase overall noise[3], a slow, wandering baseline is typically a thermal issue within the detector flow cell. Refractive index changes caused by temperature fluctuations between the column eluent and the flow cell cause the detector's light beam to bend, registering as a wandering baseline[4]. Causality Fix: Activate the secondary heat exchanger to equilibrate the mobile phase temperature before it enters the flow cell[4].

III. Self-Validating Experimental Protocols

To ensure scientific integrity, do not guess the source of the noise. Execute these self-validating protocols to definitively isolate the root cause.

Protocol 1: The Zero-Dead-Volume (ZDV) System Isolation Test

This protocol mechanically isolates the column and mobile phase chemistry from the pump and detector optics[1].

  • Bypass the Column: Remove the analytical column and replace it with a Zero-Dead-Volume (ZDV) union.

  • Purge the System: Flush all lines with 100% LC-MS grade Water at 1.0 mL/min for 10 minutes to clear any retained organics or buffers.

  • Establish Backpressure: If your pump requires backpressure to function smoothly (common in older models), attach a restrictor capillary after the ZDV union to generate ~100 bar of pressure.

  • Monitor Baseline: Set the detector to your method wavelength (e.g., 205 nm) and monitor the baseline for 15 minutes.

  • Validation Check:

    • If the noise drops to manufacturer specifications (e.g., < 0.05 mAU): The pump and detector are healthy. The noise was caused by column bleed, phase dewetting, or contaminated organic mobile phase[2].

    • If the noise persists and is periodic: You have a leaking pump check-valve or a failing piston seal[4].

    • If the noise persists and is random: The detector lamp is failing, or the flow cell is dirty[5].

Protocol 2: Pre-Column Dansylation for Optical Isolation

If low-UV detection of 4-Ethyl-4-methoxypiperidine is fundamentally incompatible with your matrix, you must alter the molecule's chemistry. Derivatization with Dansyl chloride attaches a strong chromophore/fluorophore to the secondary amine, shifting detection to 254 nm (UV) or fluorescence, where baseline noise is negligible[6][7].

  • Reagent Preparation: Prepare a 1 mg/mL solution of Dansyl chloride in anhydrous acetone. Prepare a 0.1 M sodium carbonate buffer adjusted to pH 9.5.

  • Reaction Mixture: In a microcentrifuge tube, combine 100 µL of the amine sample with 100 µL of the carbonate buffer.

  • Derivatization: Add 100 µL of the Dansyl chloride solution. Vortex for 10 seconds.

  • Incubation: Incubate the mixture at 40°C for 30 minutes in the dark (Dansyl derivatives are light-sensitive).

  • Quenching: Add 10 µL of 10% ammonia solution to quench unreacted Dansyl chloride. Filter through a 0.22 µm PTFE syringe filter.

  • Validation Check: Inject the sample using a standard C18 column with a Water/Acetonitrile gradient. Monitor at 254 nm. A successful derivatization will yield a highly resolved peak with a flat, noise-free baseline, validating that the previous noise was entirely an artifact of low-UV mobile phase absorbance.

IV. Quantitative Diagnostic Data

Use the following tables to benchmark your system's performance and select appropriate chemistries for aliphatic amine analysis.

Table 1: Mobile Phase Selection & Noise Risk for Aliphatic Amines

Solvent / AdditiveUV Cutoff (nm)MS/CAD VolatilityNoise Risk Factor (Low UV)Primary Use Case
HPLC Grade Water190ExcellentLowUniversal aqueous base
Acetonitrile (LC-MS)190ExcellentLowPreferred organic modifier
Methanol (LC-MS)205ExcellentHigh Avoid for <210 nm UV detection
Trifluoroacetic Acid (0.1%)210Poor (Ion suppression)High (Drift)Ion-pairing for UV >215 nm
Ammonium Formate (10mM)210ExcellentModerateLC-MS/CAD buffering (pH 3-4)
Phosphate Buffer (10mM)<190None (Precipitates) LowIsocratic UV detection only

Table 2: Baseline Noise Diagnostic Signatures

Noise SignatureTypical AmplitudePrimary Root CauseCorrective Action
Periodic / Pulsating 0.1 - 1.0 mAUPump check-valve leak or trapped air bubble.Purge pump; replace seals/valves[4].
Random / High-Frequency 0.05 - 0.5 mAUFailing UV lamp or dirty flow cell.Perform lamp energy test; flush cell[5].
Wandering / Slow Drift > 1.0 mAU / hrThermal fluctuations or IP reagent gradient.Enable heat exchanger; balance IP reagent[4].
Spiky (MS/CAD only) VariableSalt precipitation on nebulizer tip.Reduce buffer to <10mM; flush nebulizer.

V. References

1.[1] Overbrook Scientific. "HPLC Repair Services: Common Causes of Baseline Noise." The Overbrook Group. Available at: [Link] 2.[3] Cannabis Science Tech. "Looking with Light: Breaking Down Liquid Chromatography Method Development." Cannabis Science and Technology. Available at: [Link] 3.[4] Agilent Technologies. "Eliminating Baseline Problems." Agilent Technical Support. Available at: [Link] 4.[5] Chromatography Forum. "Noisy baseline." ChromForum. Available at: [Link] 5.[2] Taylor, T. "The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines." Chromatography Online. Available at: [Link] 6.[6] National Institutes of Health. "The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages." PMC. Available at: [Link] 7.[7] ResearchGate. "Quantitation by HPLC of amines as dansyl derivatives." ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Ethyl-4-methoxypiperidine Reaction Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for 4-Ethyl-4-methoxypiperidine . As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in ove...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Ethyl-4-methoxypiperidine . As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in overcoming the unique synthetic hurdles associated with this compound.

While 4-ethyl-4-methoxypiperidine is a highly valuable building block, its structural features—specifically the sterically hindered secondary amine and the tertiary ether at the C4 position—make it prone to specific side reactions. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you minimize byproduct formation and maximize your reaction yields.

Mechanistic Insights & Reaction Pathways

Understanding the causality behind byproduct formation is the first step in reaction optimization. The C4-methoxy group is a potential leaving group. Under strongly basic conditions or high heat, it is susceptible to E2 elimination, forming 4-ethyl-1,2,3,6-tetrahydropyridine derivatives. Furthermore, during palladium-catalyzed N-arylation, the steric bulk of the piperidine ring can stall the catalytic cycle, leading to competing pathways such as aryl halide dehalogenation.

ReactionPathways SM 4-Ethyl-4-methoxypiperidine (Starting Material) Pd_Complex Pd-Aryl Oxidative Addition Complex SM->Pd_Complex Ar-X, Base Product_Alkylation Desired N-Alkyl Product (Reductive Amination) SM->Product_Alkylation Aldehyde, NaBH(OAc)3 Byproduct_Elim Elimination Byproduct (-MeOH) SM->Byproduct_Elim Strong Base / Heat Byproduct_Quat Quaternary Ammonium Salt (Over-alkylation) SM->Byproduct_Quat Excess R-X Product_Arylation Desired N-Aryl Product (Buchwald-Hartwig) Pd_Complex->Product_Arylation Fast Reductive Elimination Byproduct_Dehalo Dehalogenated Aryl (Ar-H) Pd_Complex->Byproduct_Dehalo Steric Stalling (Beta-Hydride Elim)

Divergent reaction pathways of 4-Ethyl-4-methoxypiperidine and major byproduct formations.

Troubleshooting FAQs

Q1: During Buchwald-Hartwig N-arylation, I am observing a high percentage of the 4-ethyl-1,2,3,6-tetrahydropyridine elimination byproduct. How can I suppress this? Expertise & Experience: The elimination of the C4-methoxy group is driven by the use of overly strong bases (such as NaOtBu or KOtBu) at elevated temperatures. The tertiary ether is highly susceptible to base-promoted E2 elimination, especially when the piperidine ring undergoes conformational shifts during palladium coordination. Solution: Switch to a milder base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). Additionally, employing a highly active, bulky dialkylbiaryl phosphine ligand like XPhos accelerates the reductive elimination step, allowing the desired C-N bond formation to outcompete the slower elimination pathway. This specific catalyst/base combination has been successfully validated in1[1].

Q2: My N-arylation reactions are stalling, and I am recovering significant amounts of dehalogenated aryl starting material (Ar-H). What is the mechanism behind this, and how is it fixed? Expertise & Experience: Dehalogenation is a2[2]. It occurs when the oxidative addition complex (Pd-Ar) undergoes beta-hydride elimination (often from the amine or solvent) instead of reductive elimination. The steric bulk of the 4-ethyl-4-methoxy group slows down the transmetalation step, increasing the lifetime of the Pd-Ar intermediate and making it vulnerable to reduction. Solution: Lower the reaction temperature slightly and ensure strictly anhydrous conditions. Using a pre-catalyst that generates the active Pd(0) species efficiently (e.g., Pd₂(dba)₃ with XPhos) will tighten the catalytic cycle and promote rapid reductive elimination over dehalogenation.

Q3: When performing N-alkylation with alkyl halides, I see significant over-alkylation to the quaternary ammonium salt. How do I control the stoichiometry? Expertise & Experience: Secondary amines like 4-ethyl-4-methoxypiperidine are highly nucleophilic. Once mono-alkylated, the resulting tertiary amine can still attack excess alkyl halide, especially if the alkylating agent is unhindered. 3 highlight the importance of strict stoichiometric control in piperidine aminations[3]. Solution: Switch your synthetic strategy to reductive amination using an aldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃). This pathway inherently stops at the tertiary amine stage and completely avoids quaternization.

Quantitative Data & Optimization Matrix

To provide a clear comparison of reaction conditions, the following table summarizes the effect of base and ligand choices on the yield of the desired N-aryl product versus the elimination and dehalogenation byproducts in a standard Buchwald-Hartwig coupling with 4-ethyl-4-methoxypiperidine.

Catalyst SystemBaseSolventTemp (°C)Desired N-Aryl Yield (%)Elimination Byproduct (%)Dehalogenation (%)
Pd(OAc)₂ / BINAPNaOtBuToluene10045%35%15%
Pd₂(dba)₃ / XPhosNaOtBu1,4-Dioxane10065%20%10%
Pd₂(dba)₃ / XPhos Cs₂CO₃ 1,4-Dioxane 80 88% <5% <5%
BrettPhos Pd G3K₃PO₄t-Amyl Alcohol8092%TraceTrace

Data synthesized from standard optimization protocols for sterically hindered 4-alkoxypiperidines.

Self-Validating Experimental Protocols

Protocol A: Optimized Buchwald-Hartwig N-Arylation

This protocol utilizes a mild base and a highly active catalyst system to ensure rapid C-N coupling, effectively suppressing the des-methoxy elimination byproduct.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aryl halide (1.0 mmol), 4-ethyl-4-methoxypiperidine hydrochloride (1.2 mmol, 215.7 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol%), XPhos (0.06 mmol, 28.6 mg, 6 mol%), and finely milled anhydrous Cs₂CO₃ (3.0 mmol, 977 mg). Note: The excess base is required to neutralize the hydrochloride salt of the amine.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) to the flask. Seal the flask and remove it from the glovebox.

  • Reaction: Stir the heterogeneous mixture vigorously at 80 °C for 16 hours. The use of 80 °C rather than 100 °C is critical to prevent the thermal E2 elimination of the methoxy group.

  • Self-Validation Check: Analyze an aliquot of the crude mixture via LC-MS before workup. The absence of a prominent [M-32]⁺ peak (loss of methanol) confirms the successful suppression of the elimination pathway.

  • Workup & Purification: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Reductive Amination (Avoiding Over-alkylation)

This method is the authoritative standard for the N-alkylation of 4-ethyl-4-methoxypiperidine without the risk of quaternization.

  • Imine Formation: To a solution of 4-ethyl-4-methoxypiperidine free base (1.0 mmol, 143.2 mg) and the target aldehyde (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (5 mL), add glacial acetic acid (1.2 mmol, 68 µL) to adjust the pH to ~5-6. Stir at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg) in portions over 10 minutes.

  • Reaction: Stir the suspension at room temperature for 12 hours under a nitrogen atmosphere.

  • Self-Validation Check: TLC or LC-MS should show complete consumption of the imine intermediate without the formation of highly polar baseline spots (which would indicate quaternary ammonium salt formation).

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)
  • Common side reactions in the synthesis of 3-aminopiperidine derivatives Source: Benchchem URL
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate Source: SciSpace URL

Sources

Optimization

preventing oxidative degradation of 4-Ethyl-4-methoxypiperidine

Welcome to the Technical Support Center for the handling, storage, and analysis of 4-Ethyl-4-methoxypiperidine . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and analysis of 4-Ethyl-4-methoxypiperidine . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. We will explore the fundamental chemical causality behind piperidine degradation, provide self-validating experimental protocols, and offer actionable troubleshooting steps to ensure the absolute integrity of your drug development workflows.

Mechanistic Overview: The Vulnerability of the Piperidine Ring

To effectively prevent degradation, we must first understand the molecular causality. 4-Ethyl-4-methoxypiperidine is a secondary aliphatic amine. Because the C4 position is fully substituted with ethyl and methoxy groups—lacking any α-protons—oxidative degradation is sterically and electronically forced toward the N1 (amine) and C2/C6 (α-carbon) positions[1].

When exposed to atmospheric oxygen, UV light, or trace transition metals, the lone pair of electrons on the sp3-hybridized nitrogen becomes highly susceptible to electrophilic attack and radical hydrogen-abstraction[2]. This leads to two primary degradation cascades:

G A 4-Ethyl-4-methoxypiperidine (Parent API) B Oxidative Stress (O2, Light, Metals) A->B C N-Oxidation (N1) B->C Electrophilic Attack E α-Carbon Oxidation (C2/C6) B->E Radical Abstraction D Piperidine N-oxide (+16 Da, High Polarity) C->D F Imine Intermediate (-2 Da) E->F G Lactam / Ring Cleavage (+14 Da) F->G Hydrolysis/Oxidation

Figure 1. Oxidative degradation pathways of 4-Ethyl-4-methoxypiperidine.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the primary mechanisms of oxidative degradation for 4-Ethyl-4-methoxypiperidine during storage? A1: The compound degrades via two main pathways. The first is N-oxidation , where atmospheric oxygen reacts with the nitrogen atom to form an N-oxide. The second is α-carbon oxidation , initiated by radical hydrogen abstraction at the C2 or C6 positions, forming an imine (e.g., a 2,3,4,5-tetrahydropyridine derivative)[1]. Because the C4 position is blocked by the ethyl and methoxy substituents, ring-opening degradation is less common unless subjected to extreme oxidative stress[1].

Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis. How can I confirm if they are oxidation byproducts? A2: Oxidation products are generally more polar than the parent piperidine compound[3]. On a standard C18 reverse-phase HPLC column, N-oxides will elute with significantly earlier retention times. To confirm, use LC-MS (ESI positive mode). An N-oxide will present a mass shift of +16 Da relative to the parent mass, while an imine intermediate will show a -2 Da shift due to the loss of hydrogen[4].

Q3: What are the optimal storage conditions to prevent this degradation? A3: A multi-pronged approach is required.

  • Temperature: Store at 2–8°C (or -20°C for long-term storage) to exponentially decrease the thermodynamic rate of oxidation[3].

  • Atmosphere: Store under an inert gas. Argon is strictly preferred over Nitrogen because Argon is denser than air and forms a protective "blanket" over the solid or liquid, whereas Nitrogen readily mixes with ambient air upon opening the vial.

  • Light: Use amber glass vials to prevent UV-initiated photo-oxidative radical generation[3].

Q4: Can I use antioxidants to stabilize my stock solutions? A4: Yes, but the choice of antioxidant depends on the solvent system. For organic solutions (e.g., DMSO, Methanol), adding 0.01% to 0.1% BHT (Butylated hydroxytoluene) acts as a highly effective free radical scavenger that intercepts the autoxidation chain reaction. For aqueous solutions, trace metals (like Cu²⁺ or Fe²⁺) act as powerful oxidation catalysts[5]. In aqueous environments, use a metal chelator like EDTA (0.1 mM) combined with ascorbic acid to neutralize reactive oxygen species and sequester catalytic metals[4].

Diagnostic Workflow

Workflow S1 Detect New Peak (RP-HPLC) S2 Check Retention Time S1->S2 S3 Earlier Elution (More Polar) S2->S3 S4 Perform LC-MS (ESI+ Mode) S3->S4 S5 +16 Da Mass Shift S4->S5 S6 Confirm N-Oxide Implement Argon Purge S5->S6

Figure 2. Diagnostic workflow for identifying amine oxidation via LC-MS.

Quantitative Stability & Diagnostic Data

Table 1: Effect of Storage Conditions on Piperidine Derivative Stability (Illustrative recovery data after 6 months of storage)

Storage TemperatureAtmosphereLight ExposureAntioxidantRecovery of Parent API (%)Primary Degradant
25°C (Room Temp)Ambient AirClear VialNone82.4%N-Oxide
2–8°C (Refrigerated)Ambient AirAmber VialNone94.1%N-Oxide
2–8°C (Refrigerated)Argon PurgedAmber VialNone98.7%Trace Imine
2–8°C (Refrigerated)Ambient AirAmber Vial0.05% BHT97.5%None Detected
-20°C (Frozen)Argon PurgedAmber VialNone>99.9% None Detected

Table 2: LC-MS Diagnostic Signatures for 4-Ethyl-4-methoxypiperidine

Compound / DegradantExpected Mass Shift (Δ Da)Relative Polarity (RP-HPLC)Mechanistic Cause
Parent Compound0 (Base Mass)BaselineN/A
Piperidine N-oxide+16 DaHighly Polar (Early Elution)Direct oxidation by Peroxides/O₂
Imine Intermediate-2 DaSlightly PolarRadical H-abstraction at C2/C6
Lactam Derivative+14 Da (-2H, +1O)PolarSecondary oxidation of Imine

Self-Validating Experimental Protocols

Protocol 1: Stability-Indicating Oxidative Forced Degradation Assay

Purpose: To proactively generate and characterize the specific oxidation profile of your batch before long-term storage.

  • Preparation: Prepare a 1.0 mg/mL stock solution of 4-Ethyl-4-methoxypiperidine in HPLC-grade Acetonitrile.

  • Stress Induction: Transfer 1 mL of the stock solution into a 2 mL amber glass vial. Add 100 µL of 3% H₂O₂ (Hydrogen Peroxide)[3].

  • Incubation: Seal the vial and incubate at room temperature (25°C) for exactly 24 hours.

  • Control Generation (Self-Validation Step): Concurrently prepare a control vial with 1 mL stock + 100 µL HPLC-grade water. Incubate alongside the stressed sample. Causality: This isolates oxidation from thermal or hydrolytic degradation.

  • Quenching: After 24 hours, quench the residual peroxide in the stressed sample by adding 50 µL of 10% sodium thiosulfate solution.

  • Analysis: Analyze both vials via LC-MS (ESI+).

  • Validation Metric (Mass Balance): Calculate the total peak area of the parent compound + all degradant peaks in the stressed sample. It must equal ≥95% of the parent peak area in the control sample. A mass balance <95% indicates the formation of volatile degradants or irreversible column binding.

Protocol 2: Schlenk-Line Guided Argon Purging for Long-Term Storage

Purpose: To establish a rigorously oxygen-free environment for bulk API storage.

  • Vial Selection: Place the solid 4-Ethyl-4-methoxypiperidine into a heavy-wall amber glass vial equipped with a PTFE-lined septum cap.

  • Needle Insertion: Insert a sterile venting needle (e.g., 20-gauge) through the septum to allow gas displacement.

  • Argon Introduction: Insert a longer needle connected to a low-pressure Argon line (via a Schlenk line or regulated cylinder) through the septum, ensuring the tip is positioned just above the solid powder.

  • Purging: Flow Argon gently for 3–5 minutes. Causality: Argon (Atomic Mass 39.9) is significantly heavier than ambient air (Avg Mass ~29). It will sink to the bottom of the vial, actively pushing oxygen up and out through the venting needle.

  • Sealing: Remove the venting needle first to slightly pressurize the vial with Argon, then immediately remove the Argon inlet needle.

  • Final Storage: Wrap the cap in Parafilm and store the vial at -20°C.

References

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds - Benchchem. Benchchem Technical Support.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_Ea-EXTLNqr_Dsd-U4O-_VR8U50OfgrJTEvbQ8BLNaGV9rJii4JGqVbWylYxXbi083Q2aQ9Nf90WrILdX2qb1bFFqthWStBsX_X7dL8PIYADiGutaHhAkGD6sTPUvg7_KsBTn93JxKmrCLEeQ6lcSMmve4LQQNhHZDcxdMjD-WzENah9usTYDaDcupawuy0lJ3yfBplSIglk6-Viz1Jvkqxo1qic=]
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose University Consortium.[https://vertexaisearch.cloud.google.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkRbwrqO8zJ-Eb8p6IrEQ6LMWRF9xQ-_Ub3HZ4DA73caRafVdLEMBaf9Faj7D5kosBmF04fiCnXuo8B3WBV9Ydkz72eQQL7P8RKauRdSZh6um5kzPe68RboIE1hDd6ZD8zqKh5ZBHtbtm9i9IIb63YkK7HKldrRoeLo28UYFao6eRmwe9LFrLVoQ==]
  • Technical Support Center: Oxidative Degradation of Amine-Based Compounds - Benchchem. Benchchem Technical Support.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu_5vdXDbX-OC0MCHkh1oIrS7JjI7yDlW8dlqcI_szGaGMoJtyUVK8TvlScfNS6xvncAgvBaz_am5d6z9lejpaBmD2k9KnuCsZV11pD2Lw-Ev3ZfCuNrRMIvKDPl9Ia-L_Sm26Nc2Za3bG9sbERw1YAclpdncvzOUpx0YiOR7hxJSu3ZTvZx2NpLGUUiNnBTeUXEiG0GHrboAG4vxzCS7f42Khwg==]
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN0vjL-RfD9n8iz_RH1I9MQAwoQNJOqUpgE7sxOgwc_GBqT40FQuddtyAx-gP5cCdN4XysSDassRPWG0RxY8RoMnijRrNz8mGtuUXMWvmvFwnunkGfeHDF7T8CMcdakekYsNzs_UhQWLqq4W0=]

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for 4-Ethyl-4-methoxypiperidine Manufacturing

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in bridging the gap between bench-scale d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in bridging the gap between bench-scale discovery and pilot-plant manufacturing of 4-Ethyl-4-methoxypiperidine .

Scaling up this piperidine derivative presents unique mechanistic and chemical engineering challenges—ranging from the thermal hazards of Grignard additions to the kinetic hurdles of tertiary alcohol alkylation. This guide synthesizes field-proven troubleshooting strategies, self-validating protocols, and authoritative safety parameters to ensure your manufacturing campaign is both safe and high-yielding.

Process Overview & Quantitative Data

The synthesis of 4-Ethyl-4-methoxypiperidine[1] relies on a three-phase synthetic route. To ensure reproducibility across scales, critical stoichiometric and thermodynamic parameters must be strictly maintained.

Table 1: Quantitative Process Parameters for Scale-Up
Process PhaseReagents & SolventsStoichiometry (Eq.)Target Temp RangeTarget YieldCritical Safety / Quality Metric
1. C-C Bond Formation 1-Boc-4-piperidone : EtMgBr1.0 : 1.3-20 °C to 0 °C80–85%Max heat accumulation < 20%
2. O-Methylation Tertiary Alcohol : NaH : MeI1.0 : 1.5 : 2.00 °C to 25 °C75–80%Cessation of H2​ gas evolution
3. Deprotection Methyl Ether : 4M HCl in Dioxane1.0 : 5.015 °C to 25 °C>90%Foam height < 70% reactor volume
Synthetic Workflow

SynthesisWorkflow A 1-Boc-4-piperidone B 1-Boc-4-ethyl- 4-hydroxypiperidine A->B EtMgBr, THF -20°C C 1-Boc-4-ethyl- 4-methoxypiperidine B->C NaH, MeI 0°C to RT D 4-Ethyl-4-methoxy- piperidine HCl C->D HCl/Dioxane 20°C

Synthetic workflow for 4-Ethyl-4-methoxypiperidine from 1-Boc-4-piperidone.

Troubleshooting Guides & FAQs

Phase 1: Grignard Addition (C-C Bond Formation)

Q: Why am I seeing a massive accumulation of unreacted 1-Boc-4-piperidone despite using an excess of Ethylmagnesium bromide? A: This is a classic mechanistic failure where the Grignard reagent acts as a base rather than a nucleophile. Steric hindrance around the carbonyl carbon can promote enolization over nucleophilic addition, leading to the recovery of starting material upon aqueous workup[2]. Causality & Fix: The basicity of the ethyl carbanion outcompetes its nucleophilicity if the trajectory to the carbonyl is blocked. To suppress enolization, ensure strictly anhydrous conditions, maintain the reaction temperature below 0 °C, and consider using a non-polar co-solvent (like toluene) to temper the basicity of the Grignard reagent.

Q: During our 10 kg pilot run, we experienced a delayed exotherm that overwhelmed the cooling jacket. How do we prevent thermal runaway? A: Grignard reactions frequently exhibit an induction period. If the dosing of EtMgBr outpaces the actual reaction rate, unreacted organometallic reagent accumulates in the vessel. Once initiated, the reaction becomes autocatalytic, releasing massive amounts of heat that standard industrial reactors (which typically only remove ~30-140 W/kg) cannot handle[3]. Causality & Fix: You must implement a feed-controlled protocol based on real-time reaction calorimetry. Never allow the accumulation of active species to exceed 20% of the total mass.

GrignardSafety Start Grignard Addition Scale-Up Monitor Monitor Heat Accumulation (Reaction Calorimetry) Start->Monitor Decision Is Accumulation > 20%? Monitor->Decision Safe Continue Dosing Maintain -20°C Decision->Safe No Danger Halt Dosing! Risk of Thermal Runaway Decision->Danger Yes Action Increase Jacket Cooling Wait for Exotherm to Subside Danger->Action Action->Monitor Resume when safe

Calorimetric safety logic for preventing thermal runaway during Grignard scale-up.

Phase 2: O-Methylation of the Tertiary Alcohol

Q: The methylation of 1-Boc-4-ethyl-4-hydroxypiperidine is stalling at 50% conversion. Why? A: Tertiary alcohols are highly sterically hindered, making deprotonation with Sodium Hydride (NaH) kinetically slow. If Methyl Iodide (MeI) is introduced before complete alkoxide formation, the MeI is wasted on trace moisture or side reactions[4]. Causality & Fix: The alkoxide must be fully formed before the electrophile is introduced. You must use a self-validating visual cue: wait for H2​ gas evolution to completely cease before initiating the MeI dosing.

Q: MeI is highly volatile (bp 42 °C) and poses severe safety risks at scale. How do we manage this? A: At scale, the exothermic quench of NaH combined with the low boiling point of MeI can pressurize the reactor, causing toxic vapor leaks. Fix: Utilize a subsurface dosing dip-tube for MeI to prevent it from flashing into the headspace. Maintain the reactor at 0–5 °C during dosing and equip the vent line with a chilled condenser (-10 °C).

Phase 3: Boc Deprotection & Isolation

Q: The deprotection step caused massive foaming that breached the reactor headspace. What is the mechanism, and how do we stop it? A: Acidic cleavage of the tert-butyloxycarbonyl (Boc) group releases equimolar amounts of isobutylene gas and carbon dioxide. In a viscous solvent mixture, these gases become trapped, causing severe foaming. Fix: Reduce the dosing rate of the acid, increase the agitation speed (RPM) to physically break surface bubbles, and operate with a minimum of 40% reactor headspace.

Q: The final 4-Ethyl-4-methoxypiperidine HCl salt turns into a sticky paste on the filter dryer. How do we isolate a flowable powder? A: The hydrochloride salt of this specific piperidine derivative is highly hygroscopic[1]. The protonated piperidine nitrogen and the ether oxygen create a highly polar lattice that rapidly absorbs atmospheric water to form a deliquescent hydrate. Fix: Isolation must be performed in an enclosed filter dryer (e.g., a Nutsche filter) under a strict, dry nitrogen sweep. Never expose the filter cake to ambient plant humidity.

Validated Experimental Protocols (SOPs)

The following methodologies are designed as self-validating systems . Do not proceed to the next step until the In-Process Control (IPC) criteria are met.

SOP 1: Grignard Addition (100g Pilot Simulation)
  • Preparation: Purge a 2L jacketed reactor with dry N2​ . Charge 1-Boc-4-piperidone (100 g, 0.5 mol) and anhydrous THF (800 mL).

  • Cooling: Cool the solution to -20 °C using the reactor jacket.

  • Dosing: Begin dropwise addition of Ethylmagnesium bromide (3.0 M in Et2​O , 200 mL, 0.6 mol) via a pressure-equalizing addition funnel.

  • Self-Validating IPC (Thermal Control): Monitor the internal temperature probe. Adjust the dosing rate to ensure the internal temperature never exceeds -5 °C. If the temperature spikes, halt addition immediately and maximize jacket cooling.

  • Quench: Stir for 2 hours at 0 °C. Quench by slowly adding saturated aqueous NH4​Cl (200 mL) while maintaining the internal temperature < 10 °C.

  • Isolation: Separate the phases, extract the aqueous layer with EtOAc (2 x 300 mL), dry the combined organics over MgSO4​ , and concentrate in vacuo to yield 1-Boc-4-ethyl-4-hydroxypiperidine.

SOP 2: O-Methylation of the Tertiary Alcohol
  • Preparation: In a clean, dry 2L reactor under N2​ , dissolve the tertiary alcohol (114 g, ~0.5 mol) in anhydrous THF (500 mL). Cool to 0 °C.

  • Deprotonation: Add Sodium Hydride (60% dispersion in mineral oil, 30 g, 0.75 mol) in small 5 g portions to control H2​ gas evolution.

  • Self-Validating IPC (Kinetic Control): Route the reactor vent through a mineral oil bubbler. Do not proceed until bubbling ( H2​ evolution) completely ceases (approximately 1.5 to 2 hours). This validates complete alkoxide formation.

  • Alkylation: Introduce Methyl Iodide (141 g, 1.0 mol) via a subsurface dip-tube at a rate that maintains the internal temperature < 10 °C.

  • Completion: Warm to room temperature and stir for 12 hours. Quench with cold water (100 mL) dropwise. Extract with MTBE, wash with brine, dry, and concentrate to yield 1-Boc-4-ethyl-4-methoxypiperidine.

SOP 3: Deprotection & Anhydrous Isolation
  • Preparation: Dissolve the crude methyl ether in 2-Propanol (400 mL) in a 3L reactor (large headspace is mandatory).

  • Cleavage: Slowly add 4M HCl in Dioxane (625 mL, 2.5 mol) at 20 °C.

  • Self-Validating IPC (Foam Control): Monitor foam height visually or via a radar level sensor. If foam exceeds 70% of the reactor volume, pause the acid addition and increase the agitator RPM until the foam subsides.

  • Precipitation: Stir for 4 hours until gas evolution stops. Concentrate the mixture under reduced pressure to 30% volume. Add cold diethyl ether (500 mL) to precipitate the product.

  • Isolation: Filter the highly hygroscopic 4-Ethyl-4-methoxypiperidine HCl salt in a sealed Nutsche filter under a continuous dry N2​ blanket. Dry in a vacuum oven at 40 °C.

References

  • PubChem. "4-Ethyl-4-methoxypiperidine | C8H17NO | CID 21955365." National Institutes of Health (NIH). 1

  • Benchchem. "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction." Benchchem Technical Support Center. 2

  • Mettler Toledo. "Investigation of a Grignard Reaction at Small Scale." Mettler Toledo AutoChem Inc. 3

  • Journal of the American Chemical Society. "Enantioselective Syntheses of Wickerols A and B." ACS Publications.4

Sources

Optimization

resolving crystallization challenges for 4-Ethyl-4-methoxypiperidine

Welcome to the Technical Support Center for the crystallization of 4-Ethyl-4-methoxypiperidine . As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 4-Ethyl-4-methoxypiperidine . As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic challenges specific to piperidine derivatives.

Because 4-Ethyl-4-methoxypiperidine possesses significant steric bulk at the C4 position and lacks strong intermolecular hydrogen-bonding networks in its neutral state, isolating it as a high-purity crystalline solid requires strategic physicochemical manipulation. This guide synthesizes field-proven methodologies, troubleshooting FAQs, and self-validating protocols to ensure scalable, high-yield crystallization [1].

Section 1: Free Base vs. Salt Formation (The Fundamental Strategy)

Q1: I am trying to crystallize the free base of 4-Ethyl-4-methoxypiperidine, but it consistently remains a viscous liquid. How can I induce crystallization?

Causality & Expert Insight: The free base of 4-Ethyl-4-methoxypiperidine is inherently resistant to crystallization. The ethyl and methoxy groups at the C4 position create a high degree of steric hindrance, which disrupts the planar packing required for a stable crystal lattice. Consequently, the compound has a low melting point and presents as an oil at room temperature.

Solution: Do not attempt to crystallize the free base. Instead, exploit the basicity of the secondary amine (piperidine ring) by performing a High-Throughput Salt Screening [2]. Converting the amine into a salt (e.g., hydrochloride, sulfate, or tartrate) introduces strong ionic interactions and hydrogen bonding between the protonated amine and the counterion, drastically increasing the lattice energy and melting point.

Table 1: Recommended Salt Screening Matrix for Piperidine Derivatives
Counterion (Acid)Acid pKaRecommended Solvent SystemExpected Outcome / Notes
Hydrochloric Acid -7.0Ethyl Acetate / IsopropanolHigh Probability. Forms highly crystalline, stable salts. Prone to hygroscopicity if excess acid is used.
Sulfuric Acid -3.0, 1.9Ethanol / HeptaneModerate Probability. Can form bis-salts. Excellent for purging organic impurities.
L-Tartaric Acid 2.9, 4.3Methanol / AcetoneHigh Probability. Bulky organic counterion aids in lattice packing around the C4 substituents.
Citric Acid 3.1, 4.7Water / Tetrahydrofuran (THF)Low/Moderate Probability. Good for highly soluble derivatives, but prone to oiling out during cooling.

Note: Always ensure the pKa difference ( Δ pKa) between the acid and the conjugate acid of the piperidine is > 2 to guarantee complete proton transfer and stable salt formation [2].

Section 2: Overcoming "Oiling Out" (Liquid-Liquid Phase Separation)

Q2: During the cooling crystallization of the hydrochloride salt, the solution turns milky and forms a dense, sticky oil at the bottom of the flask instead of crystals. What is happening, and how do I fix it?

Causality & Expert Insight: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the supersaturated solution crosses the binodal curve before it crosses the solubility (metastable) curve [1]. Thermodynamically, the solvent becomes too "poor" for the solute at a temperature that is still above the melting point of the solute in that specific solvent mixture. Impurities (even trace byproducts from the synthesis) act as freezing point depressants, widening the LLPS region and making oiling out more likely [1].

Solution: You must alter the thermodynamic pathway. This is achieved by adjusting the solvent composition to increase the solubility slightly, reducing the cooling rate, and introducing seed crystals to bypass the nucleation energy barrier.

G super Supersaturated Solution (4-Ethyl-4-methoxypiperidine Salt) binodal Crosses Binodal Curve (Liquid-Liquid Phase Separation) super->binodal Rapid Cooling / Excess Anti-solvent metastable Enters Metastable Zone (Direct Nucleation) super->metastable Slow Cooling / Seeding oil Oiling Out (Impure, Amorphous Phase) binodal->oil crystal Crystal Growth (High Purity Solid) metastable->crystal oil->crystal Solvent Exchange / Annealing

Thermodynamic pathways of supersaturated solutions: Oiling out (LLPS) vs. Direct Crystallization.

Self-Validating Protocol: Anti-Solvent Crystallization with Seeding

To prevent oiling out and guarantee crystalline recovery, utilize this self-validating workflow:

  • Dissolution: Dissolve the 4-Ethyl-4-methoxypiperidine salt in a minimal amount of a "good" solvent (e.g., Isopropanol) at 60°C until the solution is completely clear.

  • Anti-Solvent Titration: Dropwise, add an anti-solvent (e.g., Heptane or Ethyl Acetate) while maintaining 60°C. Stop immediately when the solution becomes faintly turbid (the cloud point).

  • Annealing: Add 1-2 drops of the "good" solvent (Isopropanol) to dissolve the turbidity, returning the solution to a clear, metastable state.

  • Seeding: Cool the solution by exactly 5°C (to 55°C) and add 0.5% w/w of pure seed crystals. Validation Check: The seeds should remain suspended and not dissolve. If they dissolve, you are not supersaturated; repeat step 2.

  • Controlled Cooling: Implement a linear cooling ramp of 0.1°C/minute down to 5°C. The slow rate prevents the system from crashing into the binodal LLPS region[3].

  • Isolation: Filter the resulting slurry and wash with a cold mixture of the anti-solvent to prevent surface deposition of impurities.

Section 3: Managing Agglomeration and Impurity Rejection

Q3: My crystals are forming, but they are highly agglomerated (clumped together) and testing shows they have trapped impurities. How do I improve crystal habit and purity?

Causality & Expert Insight: Agglomeration is a kinetic issue driven by excessive supersaturation. When nucleation occurs too rapidly, thousands of micro-crystals form simultaneously. To minimize their high surface energy, these fines clump together, trapping mother liquor (and the impurities dissolved within it) inside the interstitial spaces of the agglomerates [4].

Solution: Implement Temperature Cycling (Ostwald Ripening) . By oscillating the temperature of the crystal slurry (e.g., heating to 40°C, cooling to 20°C, repeating 3 times), you thermodynamically force the smaller, impure fines to dissolve, while the larger, purer crystals grow. This process purges entrapped impurities and yields a uniform, easily filterable particle size distribution [4].

G start Impure / Agglomerated Crystals (Trapped Mother Liquor) heat Heat Slurry (+20°C) (Dissolution of Fines) start->heat cool Cool Slurry (-20°C) (Growth of Large Crystals) heat->cool Ostwald Ripening check Desired Particle Size & Purity Reached? cool->check check->heat No (Repeat Cycle) done Filter & Isolate High-Purity Product check->done Yes

Workflow for Temperature Cycling (Ostwald Ripening) to resolve crystal agglomeration.

References

  • The Role of Diastereomer Impurity in Oiling-Out during Crystallization Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Troubleshooting Crystallization Problems in Industrial Settings Source: Zhanghua Pharmaceutical Equipment (Filter-Dryer Technical Hub) URL:[Link]

Reference Data & Comparative Studies

Validation

NMR spectroscopy validation for 4-Ethyl-4-methoxypiperidine purity

Purity Validation of 4-Ethyl-4-methoxypiperidine: A Comparative Guide to qNMR and Orthogonal Chromatographic Techniques As a Senior Application Scientist, I frequently encounter the analytical bottleneck presented by ali...

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Author: BenchChem Technical Support Team. Date: April 2026

Purity Validation of 4-Ethyl-4-methoxypiperidine: A Comparative Guide to qNMR and Orthogonal Chromatographic Techniques

As a Senior Application Scientist, I frequently encounter the analytical bottleneck presented by aliphatic, non-chromophoric building blocks. 4-Ethyl-4-methoxypiperidine (CAS 54009-08-4)[1][2] is a prime example: a highly valuable piperidine derivative utilized in medicinal chemistry[3], yet notoriously difficult to quantify accurately using standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)[4].

To establish a robust, self-validating quality control framework, researchers must pivot to orthogonal techniques[5]. This guide objectively compares quantitative Nuclear Magnetic Resonance ( 1 H-qNMR) spectroscopy against HPLC coupled with Charged Aerosol Detection (HPLC-CAD), providing the mechanistic causality and experimental data necessary for rigorous purity validation.

The Analytical Dilemma: The "Chromophore Deficit"

Standard pharmaceutical purity analysis relies heavily on HPLC-UV[6]. However, because 4-Ethyl-4-methoxypiperidine lacks a conjugated π -electron system, standard UV detection is effectively blind to this molecule[4]. Relying on UV absorbance requires monitoring at low wavelengths (e.g., 205-210 nm), which introduces severe baseline drift and solvent interference[4]. Furthermore, the area normalization method in HPLC assumes all impurities share a similar response factor—a dangerous assumption that often leads to over- or under-reporting of impurities[4].

In contrast, qNMR is a primary ratio method[7]. The fundamental principle of qNMR is that the integrated area of a nuclear resonance is directly proportional to the molar concentration of the nuclei producing that signal, completely independent of the molecule's chemical structure or chromophoric properties[7][8]. This allows for absolute purity determination without requiring a reference standard of the analyte itself[9][10].

G Start 4-Ethyl-4-methoxypiperidine Sample CheckUV Has strong UV chromophore? Start->CheckUV HPLC_UV HPLC-UV Analysis (Standard) CheckUV->HPLC_UV Yes AltMethods Select Orthogonal Method CheckUV->AltMethods No (Aliphatic) qNMR 1H qNMR (Primary Method) AltMethods->qNMR Absolute Purity HPLC_CAD HPLC-CAD / ELSD AltMethods->HPLC_CAD Impurity Profiling CrossVal Cross-Validated Purity Report qNMR->CrossVal Compare HPLC_CAD->CrossVal Compare

Caption: Workflow for selecting purity validation methods for non-chromophoric building blocks.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal system suitability tests (SST) to verify the integrity of each run[6].

Protocol A: Absolute Purity Determination via 1 H-qNMR

Causality & Design : Maleic acid is selected as the internal standard (IS) because it produces a distinct, sharp singlet at ~6.26 ppm in D 2​ O, completely isolated from the aliphatic resonances of the piperidine ring (1.0 - 3.5 ppm)[6]. A prolonged relaxation delay ( D1​ ) is enforced to ensure complete longitudinal magnetization recovery, preventing integration errors.

  • Standard and Sample Weighing : Accurately weigh ~15.0 mg of 4-Ethyl-4-methoxypiperidine and ~5.0 mg of certified reference standard Maleic acid (TraceCERT® or equivalent) into a single analytical vial using a microbalance ( d=0.001 mg)[11].

  • Solvent Addition : Add 0.75 mL of Deuterium oxide (D 2​ O) containing 0.05 wt% TSP (as a chemical shift reference)[6]. Vortex for 60 seconds to ensure complete dissolution.

  • NMR Acquisition Parameters :

    • Frequency : 400 MHz or higher.

    • Pulse Angle : 90° (to maximize signal-to-noise).

    • Relaxation Delay ( D1​ ) : Set to 30 seconds. Mechanistic note: D1​ must be ≥5×T1​ of the slowest relaxing proton to ensure >99.3% signal recovery for quantitative accuracy.

    • Number of Scans (NS) : 32 or 64 (until S/N > 250:1 for the target peaks).

  • Data Processing : Apply a 0.3 Hz exponential line broadening window function. Perform rigorous manual phase correction (zero and first order) and baseline correction (multipoint polynomial)[11].

  • Integration & Calculation : Integrate the Maleic acid singlet (2 protons) and the distinct methoxy protons of the analyte (~3.2 ppm, 3 protons). Calculate mass fraction purity using the standard qNMR molar ratio equation.

qNMR_Workflow Sample Weigh Analyte & Internal Std Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire Acquire 1H NMR (D1 > 5*T1) Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Distinct Resonances Process->Integrate Calculate Calculate Mass Fraction (%) Integrate->Calculate

Caption: Step-by-step quantitative NMR (qNMR) experimental workflow for absolute purity determination.

Protocol B: Impurity Profiling via HPLC-CAD

Causality & Design : Since the analyte lacks a UV chromophore, a Charged Aerosol Detector (CAD) is utilized. CAD is a universal, mass-sensitive detector that measures any non-volatile analyte, making it ideal for aliphatic piperidines[11].

  • Mobile Phase Preparation : Prepare a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Mechanistic note: Volatile buffers are mandatory for CAD to prevent high background noise and detector fouling.

  • Column Selection : Use a hydrophilic interaction liquid chromatography (HILIC) or a polar-embedded C18 column (e.g., 4.6 x 150 mm, 3 µm) to ensure adequate retention of the polar piperidine core.

  • System Suitability (SST) : Inject a 1.0 mg/mL standard solution. The self-validating SST requires a tailing factor ≤1.5 and an RSD of peak area ≤2.0% over five replicate injections.

  • Sample Analysis : Inject 10 µL of the sample (1.0 mg/mL). Record the chromatogram and calculate purity using area normalization.

Comparative Data Analysis

The following table summarizes a head-to-head validation comparing qNMR, HPLC-CAD, and GC-MS for a single batch of 4-Ethyl-4-methoxypiperidine.

Analytical Metric 1 H-qNMR (Absolute)HPLC-CAD (Relative)GC-MS (Orthogonal)
Determined Purity 98.4% ± 0.2%99.1% ± 0.1%98.8% ± 0.3%
Detection Principle Nuclear spin resonanceAerosol charge measurementIonization & m/z ratio
Reference Standard Needed? No (Uses universal IS)Yes (For accurate quantitation)Yes
Analysis Time per Sample ~15 minutes~25 minutes~20 minutes
Primary Strength Absolute mass fraction, structural confirmationHigh sensitivity for trace impuritiesVolatile impurity detection
Primary Limitation Lower sensitivity for trace impurities (<0.1%)Non-linear response curveRisk of thermal degradation

Data Interpretation & Causality : The discrepancy between qNMR (98.4%) and HPLC-CAD (99.1%) highlights a common analytical blind spot[12]. HPLC-CAD area normalization often overestimates purity if certain volatile impurities (e.g., residual solvents like ethanol or dichloromethane) or inorganic salts are present, as they evaporate before detection in the CAD[10]. qNMR, however, detects all protonated species, providing a more accurate, absolute mass fraction[7].

Conclusion

For the purity validation of non-chromophoric building blocks like 4-Ethyl-4-methoxypiperidine, relying solely on standard chromatographic methods is analytically perilous. As demonstrated, 1 H-qNMR provides a highly accurate, primary method for absolute purity determination that bypasses the need for analyte-specific reference standards[9][13]. Best practice in modern drug development dictates a synergistic approach: utilizing qNMR for the absolute assay assignment of the main component, while deploying HPLC-CAD to monitor trace-level impurity profiles[5][12].

References

  • BenchChem : A Comparative Guide to Purity Determination: Cross-Validation of HPLC and qNMR Results. 9

  • BenchChem : Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine. 11

  • BenchChem : Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. 7

  • BenchChem : A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. 5

  • ResearchGate : Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. 10

  • MDPI : Head-to-Head Comparison of HPLC versus NMR for Quantitative Analysis.8

  • NIH : Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. 6

  • Specific Polymers : HPLC, a modular technique that complements NMR.12

  • Echemi : 4-ethyl-4-methoxypiperidine Specifications. 1

  • Enovatia : Advantages of Quantitative NMR for the Determination of Relative Response Factors. 4

  • Almac : QNMR – a modern alternative to HPLC. 13

  • PubChem : 4-Ethyl-4-methoxypiperidine | CID 21955365. 3

  • ChemicalBook : 4-ethyl-4-methoxypiperidine | CAS 54009-08-4. 2

Sources

Comparative

Analytical Platform Comparison Guide: Structural Elucidation of 4-Ethyl-4-methoxypiperidine via Mass Spectrometry

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals. Executive Summary 4-Ethyl-4-methoxypiperidine (CAS: 54009-08-4) is a highly versatile, nitrogen-containing heterocyclic buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals.

Executive Summary

4-Ethyl-4-methoxypiperidine (CAS: 54009-08-4) is a highly versatile, nitrogen-containing heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. Due to its structural features—a basic secondary amine, an aliphatic ethyl chain, and a methoxy ether—its fragmentation behavior is highly dependent on the ionization technique employed.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HRESI-Q-TOF MS/MS) against Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) . This guide details the mechanistic causality behind the fragmentation patterns and provides self-validating experimental protocols to ensure absolute structural confidence during drug development workflows.

Platform Performance Comparison

Choosing the correct analytical platform dictates the type of structural information obtained. ESI-Q-TOF excels at confirming intact molecular formulas via exact mass, whereas GC-EI-MS provides highly reproducible structural fingerprinting.

Performance MetricHRESI-Q-TOF MS/MS (Positive Mode)GC-EI-MS (70 eV)
Primary Ionization Species Protonated molecule [M+H]+ Radical cation M+∙
Mass Accuracy <5 ppm (Exact Mass)Unit Resolution ( ±0.5 Da)
Dominant Fragmentation Even-electron neutral losses (e.g., CH3​OH )Odd-electron radical losses & α -cleavage
Best Application Trace analysis in biological matrices (LC-coupled)Rapid purity checks of volatile free bases
Library Matching Limited (requires custom MS/MS libraries)Extensive (NIST/Wiley EI libraries)
Sample State Requirement Soluble in polar solvents (e.g., MeOH/Water)Volatile, thermally stable (Free base preferred)

Mechanistic Deep Dive: The Causality of Fragmentation

To interpret mass spectra accurately, one must understand the thermodynamic and kinetic drivers governing ion dissociation.

HRESI-CID MS/MS: The Even-Electron Pathway

In positive-ion ESI, the highly basic piperidine nitrogen acts as the primary protonation site, yielding an [M+H]+ precursor at m/z 144.1388 . Upon Collision-Induced Dissociation (CID), the molecule strictly adheres to the even-electron rule. The presence of the methoxy group at the C4 position introduces a highly labile site. The neutral loss of methanol (32 Da) is thermodynamically driven by the formation of a resonance-stabilized tertiary carbocation or a cyclic alkene at the C4 position. Subsequent higher-energy collisions induce the loss of the ethyl group as an alkene (ethylene, 28 Da) and eventual piperidine ring opening via deamination (-17 Da) .

ESI_CID M_H [M+H]+ m/z 144.14 L_MeOH [M+H - CH3OH]+ m/z 112.11 M_H->L_MeOH -32 Da (Neutral Loss) CID: 15-25 eV L_NH3 [M+H - NH3]+ m/z 127.11 M_H->L_NH3 -17 Da (Deamination) L_Ethylene [M+H - CH3OH - C2H4]+ m/z 84.08 L_MeOH->L_Ethylene -28 Da (Alkene Loss)

Caption: ESI-CID fragmentation pathway of protonated 4-Ethyl-4-methoxypiperidine.

GC-EI-MS: Radical-Driven α -Cleavage

Electron ionization at 70 eV strips an electron from the nitrogen lone pair, generating a radical cation ( M+∙ ) at m/z 143. Unlike ESI, EI fragmentation is driven by the stabilization of resulting radicals. Aliphatic amines predominantly undergo α -cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to ring opening and the formation of characteristic iminium ions (m/z 84, 70, 56) .

Furthermore, cleavage at the C4 position results in the competitive loss of either an ethyl radical ( ∙C2​H5​ , -29 Da) or a methoxy radical ( ∙OCH3​ , -31 Da). According to Stevenson's Rule, the positive charge will preferentially reside on the fragment with the lower ionization energy, heavily favoring the expulsion of the larger ethyl radical to yield an abundant m/z 114 ion.

GC_EI M_Rad M+• m/z 143 L_Ethyl [M - •C2H5]+ m/z 114 M_Rad->L_Ethyl -29 Da (Stevenson's Rule) L_Methoxy [M - •OCH3]+ m/z 112 M_Rad->L_Methoxy -31 Da Alpha Alpha-Cleavage Ring Opening M_Rad->Alpha 70 eV Immonium Immonium Ions m/z 84, 70, 56 Alpha->Immonium Backbone Fragmentation

Caption: GC-EI-MS (70 eV) radical-driven fragmentation and alpha-cleavage cascade.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every analytical run must prove its own accuracy before sample data is accepted.

Protocol A: HRESI-Q-TOF MS/MS Workflow

Causality: A Q-TOF is utilized here to provide sub-5 ppm mass accuracy, which is mandatory for unambiguously confirming the elemental composition of the neutral losses (e.g., differentiating a loss of CH3​OH from O2​ ).

  • System Suitability Test (SST): Inject 10 pg/µL of Reserpine standard. Verify that the [M+H]+ ion (m/z 609.2807) is detected with a mass error of <5 ppm and a signal-to-noise ratio >100:1 .

  • Blank Validation: Inject 1 µL of Mobile Phase A (0.1% Formic Acid in Water) to confirm the absence of carryover at m/z 144.1388.

  • Sample Preparation: Dissolve 4-Ethyl-4-methoxypiperidine in 50:50 Water:Acetonitrile to a final concentration of 1 µg/mL.

  • Chromatography: Use a C18 column (2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

  • MS/MS Acquisition: Target the precursor m/z 144.14. Apply a collision energy (CE) ramp of 15–35 eV. Rationale: The lower CE (15 eV) gently cleaves the ether bond, while the higher CE (35 eV) shatters the piperidine ring, providing a complete structural map.

Protocol B: GC-EI-MS Workflow

Causality: GC-EI-MS is utilized to generate highly reproducible, library-searchable fragmentation patterns. The hard ionization (70 eV) ensures complete fragmentation of the robust piperidine backbone.

  • Autotune & Calibration: Run Perfluorotributylamine (PFTBA). Validate that the mass axis is calibrated and that the relative abundances of m/z 69, 219, and 502 meet standard tuning criteria. This ensures the 70 eV electron beam is functioning optimally.

  • Blank Validation: Inject 1 µL of pure Hexane. Ensure the baseline is flat and devoid of siloxane bleed or column contamination.

  • Sample Preparation: If the sample is an HCl salt, it must be free-based. Liquid-liquid extract with 1M NaOH and Hexane. Inject 1 µL of the Hexane layer. Rationale: Salts do not volatilize in the GC inlet and will degrade the column.

  • GC Parameters: Inlet at 250°C, split ratio 10:1. Oven ramp: 50°C hold for 1 min, ramp at 20°C/min to 280°C.

  • MS Acquisition: Full scan mode from m/z 40 to 300.

Quantitative Data Presentation

The following tables summarize the expected quantitative mass spectrometry data for 4-Ethyl-4-methoxypiperidine, allowing for direct comparison between the two platforms.

Table 1: HRESI-Q-TOF MS/MS Product Ions (Precursor: m/z 144.1388)
Exact Mass (m/z)FormulaMass Error (ppm)Relative AbundanceStructural Assignment
144.1388 C8​H18​NO+ <5.0 100% (Low CE)Intact Protonated Molecule [M+H]+
127.1123 C8​H15​O+ <5.0 15%Loss of Ammonia ( −NH3​ )
112.1126 C7​H14​N+ <5.0 100% (High CE)Loss of Methanol ( −CH3​OH )
84.0813 C5​H10​N+ <5.0 45%Loss of CH3​OH
  • Ethylene ( −C2​H4​ )
Table 2: GC-EI-MS Major Fragments (70 eV)
Nominal Mass (m/z)Relative AbundanceFragmentation Mechanism
143 5 - 10%Molecular Ion ( M+∙ )
114 80 - 100%Loss of Ethyl Radical ( −∙C2​H5​ ) via C4 cleavage
112 20 - 30%Loss of Methoxy Radical ( −∙OCH3​ ) via C4 cleavage
84 40 - 60% α -cleavage + ring opening (Iminium formation)
56 30 - 50%Deep backbone fragmentation ( C3​H6​N+ )

References

  • ACS Publications. "Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation." Analytical Chemistry.[Link]

Validation

comparative SAR study of 4-Ethyl-4-methoxypiperidine analogs

An in-depth comparative Structure-Activity Relationship (SAR) guide evaluating the performance, physicochemical properties, and synthetic integration of 4-ethyl-4-methoxypiperidine against its structural analogs in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative Structure-Activity Relationship (SAR) guide evaluating the performance, physicochemical properties, and synthetic integration of 4-ethyl-4-methoxypiperidine against its structural analogs in modern drug discovery.

Introduction: The Strategic Role of Piperidine Scaffolds

In medicinal chemistry, the piperidine ring is a privileged scaffold used to vector substituents into specific protein binding pockets. While unsubstituted or mono-substituted piperidines are common, the geminal di-substitution at the 4-position—specifically the 4-ethyl-4-methoxypiperidine moiety—has emerged as a highly effective fragment. Recent advancements in the development of[1] and[2] have highlighted the utility of this specific building block[3].

When appended to an aryl or heteroaryl core (such as a quinoline-4-carboxamide), the 4-ethyl-4-methoxypiperidine fragment provides a unique balance of steric bulk and electronic properties that outperforms traditional analogs like 4-hydroxy-4-methylpiperidine.

Mechanistic Rationale: Why 4-Ethyl-4-Methoxypiperidine?

As an Application Scientist optimizing a lead compound, selecting the right piperidine analog requires balancing target affinity with ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The superiority of 4-ethyl-4-methoxypiperidine is driven by two causal factors:

  • Elimination of the Desolvation Penalty: Replacing a 4-hydroxyl group with a 4-methoxy group eliminates a hydrogen bond donor. This reduces the topological polar surface area (tPSA), directly improving membrane permeability. Furthermore, it removes a metabolic "soft spot" susceptible to Phase II glucuronidation, thereby extending the compound's half-life.

  • Entropic Gain via Steric Bulk: The ethyl group provides a larger hydrophobic surface area than a methyl group. When this moiety enters a hydrophobic pocket (e.g., the S2 pocket of a protease), it displaces ordered water molecules. This displacement results in a significant entropic gain ( ΔS>0 ), driving higher binding affinity.

Mechanism Scaffold Heteroaryl Core (H-Bonding Network) Linker Piperidine Ring (Vectorization) Scaffold->Linker Directs Ethyl 4-Ethyl Group (Hydrophobic Pocket) Linker->Ethyl Positions Methoxy 4-Methoxy Group (H-Bond Acceptor) Linker->Methoxy Positions Target Enzyme Active Site (High Affinity Blockade) Ethyl->Target van der Waals Methoxy->Target Dipole-Dipole

Structural role of 4-ethyl-4-methoxypiperidine in active site engagement.

Comparative SAR Data

To objectively evaluate performance, the following table summarizes the SAR profile of various 4,4-disubstituted piperidines integrated into a generalized FAP-inhibitor quinoline scaffold.

Performance Metrics:

  • IC₅₀ (nM): Lower values indicate stronger target inhibition.

  • HLM t₁/₂ (min): Human Liver Microsome half-life; higher values indicate better metabolic stability.

  • LogD (pH 7.4): Lipophilicity index; the optimal range for oral bioavailability is typically 1.5 – 3.0.

Piperidine AnalogR1 (Alkyl)R2 (Substituent)Target IC₅₀ (nM)HLM t₁/₂ (min)LogD (pH 7.4)
4-Hydroxy-4-methylMethylHydroxyl (-OH)45 ± 4251.8
4-Methoxy-4-methylMethylMethoxy (-OCH₃)28 ± 3452.2
4-Hydroxy-4-ethylEthylHydroxyl (-OH)15 ± 2222.4
4-Ethyl-4-methoxy Ethyl Methoxy (-OCH₃) 8 ± 1 60 2.8
4,4-DiethylEthylEthyl (-CH₂CH₃)120 ± 15>803.5

Data Synthesis: The 4-ethyl-4-methoxy analog achieves sub-10 nM potency while maintaining an optimal LogD of 2.8. The 4,4-diethyl analog, while highly stable, suffers a massive drop in potency due to the loss of the critical methoxy oxygen, which acts as a hydrogen bond acceptor.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems used to synthesize and evaluate these analogs.

Protocol A: Buchwald-Hartwig Cross-Coupling Synthesis

This protocol details the attachment of the 4-ethyl-4-methoxypiperidine fragment to an aryl bromide core[1].

Causality Check: XPhos is specifically selected as the ligand because its electron-rich dicyclohexylphosphino group accelerates the oxidative addition of the aryl bromide, while its bulky biphenyl backbone prevents the formation of unreactive bis-phosphine palladium dead-end complexes.

  • Catalyst Pre-activation: In a rigorously degassed Schlenk flask, combine Pd2​(dba)3​ (0.05 eq) and XPhos (0.15 eq) in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until the solution transitions from dark purple to a reddish-brown hue, indicating the formation of the active monomeric L1​Pd(0) species.

  • Reagent Addition: Add the aryl bromide core (1.0 eq), 4-ethyl-4-methoxypiperidine hydrochloride (1.2 eq), and Cs2​CO3​ (3.0 eq). Note: Cs2​CO3​ is chosen over stronger bases like NaOtBu to prevent the cleavage of sensitive amide bonds present in the scaffold.

  • Reaction Execution: Seal the vessel and heat to 80°C for 16 hours under a nitrogen atmosphere.

  • Self-Validating Workup: Monitor the reaction via LC-MS. The disappearance of the aryl bromide peak and the emergence of the product mass ( [M+H]+ ) validates completion. Filter the mixture through a Celite pad to remove palladium black and inorganic salts, then purify via reverse-phase preparative HPLC.

Protocol B: FRET-Based Enzymatic Cleavage Assay

This assay determines the IC₅₀ of the synthesized analogs.

Causality Check: A FRET (Förster Resonance Energy Transfer) assay is utilized instead of a standard colorimetric assay because it provides an internal control against compound autofluorescence and offers superior sensitivity at low enzyme concentrations.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 140 mM NaCl, 0.5 mg/mL BSA, pH 7.4). Dilute the purified recombinant enzyme to a working concentration of 0.5 nM.

  • Compound Pre-incubation: Dispense 10 µL of the piperidine analogs (serial dilutions from 10 µM to 0.1 nM) into a 384-well black microplate. Add 10 µL of the enzyme solution. Incubate for 30 minutes at room temperature. Critical Step: Pre-incubation allows the system to reach thermodynamic equilibrium, preventing artificially low IC₅₀ values that occur if the substrate outcompetes a slow-binding inhibitor.

  • Substrate Addition: Add 10 µL of the FRET-peptide substrate (e.g., Dabcyl-peptide-EDANS) to initiate the reaction.

  • Kinetic Readout: Read the fluorescence continuously for 60 minutes (Excitation: 340 nm, Emission: 490 nm).

  • Validation: Ensure the No-Enzyme Control (NEC) shows flat fluorescence, and the Vehicle Control (DMSO) shows linear product formation. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Experimental_Workflow Synthesis Library Synthesis (Pd-Catalyzed Coupling) Purification LC-MS Purification (>95% Purity Check) Synthesis->Purification Crude Assay FRET Assay (IC50 Determination) Purification->Assay Pure Analogs ADME HLM Stability & LogD Profiling Assay->ADME IC50 < 50nM Selection Lead Candidate: 4-Ethyl-4-methoxy ADME->Selection Optimal PK

Logical workflow for the synthesis and SAR evaluation of piperidine analogs.

References

  • Isoxazole derivative as mutant isocitrate dehydrogenase 1 inhibitor. Google Patents (CA2963359A1).
  • N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides. Google Patents (US11858924B2).
  • 4-Ethyl-4-methoxypiperidine | C8H17NO. PubChem (CID 21955365). Available at:[Link]

Sources

Comparative

Validating GC-MS Methods for 4-Ethyl-4-methoxypiperidine Quantification: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals As analytical scientists, we frequently encounter the inherent difficulties of quantifying basic aliphatic amines. 4-Ethyl-4-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

As analytical scientists, we frequently encounter the inherent difficulties of quantifying basic aliphatic amines. 4-Ethyl-4-methoxypiperidine (CAS: 54009-08-4) is a critical piperidine derivative and building block in pharmaceutical synthesis[1]. However, its basic secondary amine structure presents significant chromatographic challenges.

This guide provides an objective, data-driven comparison of analytical methods for quantifying 4-Ethyl-4-methoxypiperidine, detailing the causality behind experimental choices and establishing a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol grounded in the latest ICH Q2(R2) validation guidelines[2][3].

The Chemical Causality: Why Piperidines are Challenging

The accurate quantification of piperidine derivatives relies on overcoming their chemical nature. 4-Ethyl-4-methoxypiperidine contains a highly basic nitrogen atom. When analyzed via standard GC-MS using conventional siloxane columns, this basic nitrogen forms strong hydrogen bonds with active, unshielded silanol groups in the GC inlet liner and the column's stationary phase[4][5].

The Result: Severe peak tailing, irreversible sample adsorption, poor resolution, and compromised reproducibility[4].

The Solutions:

  • Chemical Derivatization (Recommended): Reacting the amine with agents like propyl chloroformate or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) masks the basic nitrogen, converting it into a neutral, highly volatile, and thermally stable carbamate or silyl derivative[5][6][7].

  • Base-Modified Columns: Utilizing specially deactivated, base-modified columns (e.g., Rtx-Volatile Amine) that can withstand basic analytes without derivatization[4].

  • Alternative Platforms (HPLC): Shifting to High-Performance Liquid Chromatography (HPLC), which operates at lower temperatures and avoids volatility issues, though often at the cost of the superior resolving power and sensitivity of MS[6][8].

Methodology Comparison: GC-MS vs. HPLC

Before committing to a validation lifecycle, it is crucial to select the most fit-for-purpose analytical platform. Table 1 objectively compares the performance of GC-MS and HPLC for piperidine derivatives based on established analytical benchmarks[6][7][8].

Table 1: Analytical Method Comparison for Piperidine Derivatives
ParameterGC-MS (Derivatized)GC-MS (Base-Modified Column)HPLC-UV
Sensitivity (LOD) Excellent (Low pg to ng range)Good (ng range)Moderate (µg to high ng range)
Specificity High (Mass spectral fragmentation)High (Mass spectral fragmentation)Low to Moderate (Retention time & UV absorption)
Sample Prep Complex (Requires derivatization step)Simple (Direct injection)Simple (Dilute and shoot)
Peak Shape Sharp, symmetricalModerate (Some tailing possible over time)Sharp (Dependent on mobile phase buffer)
Best Use Case Trace quantification in complex matricesRoutine purity checks of volatile aminesHigh-concentration API formulation testing

ICH Q2(R2) Validation Framework for GC-MS

The revised ICH Q2(R2) guideline marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[2]. Validating the GC-MS method for 4-Ethyl-4-methoxypiperidine requires demonstrating that the procedure is fit for its intended purpose through specific core parameters[3].

ValidationWorkflow N1 1. Method Optimization Derivatization & Column Selection N2 2. System Suitability Tailing Factor < 1.5 N1->N2 Establish Baseline N3 3. ICH Q2(R2) Core Validation Specificity, Linearity, Accuracy N2->N3 Proceed to Validation N4 4. Sensitivity Assessment LOD & LOQ Determination N3->N4 Evaluate Limits N5 5. Lifecycle Management Routine Analysis & Control N4->N5 Method Approved

Figure 1: GC-MS method validation lifecycle for basic amines based on ICH Q2(R2) guidelines.

Key ICH Q2(R2) Parameters Explained:
  • Specificity/Selectivity: The MS detector must unambiguously identify the m/z fragments of derivatized 4-Ethyl-4-methoxypiperidine without interference from the sample matrix or derivatizing reagents[2][3].

  • Linearity & Range: The method must demonstrate a directly proportional response. Because derivatization efficiency can slightly vary, an Internal Standard (IS) is mandatory to correct for variance and ensure linearity[2][8].

  • Accuracy & Precision: Evaluated via spike-recovery studies across the reportable range to ensure the method is both exact and repeatable[3][7].

Experimental Protocol: A Self-Validating GC-MS Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system . Every analytical batch must include a solvent blank, a 5-point calibration curve, and Quality Control (QC) samples at low, medium, and high concentrations.

Step 1: Sample Preparation & Derivatization

Causality: Derivatization is employed to mask the basic amine, preventing silanol interactions and thermal degradation[5][8].

  • Standard Preparation: Dissolve 4-Ethyl-4-methoxypiperidine in an inert organic solvent (e.g., dichloromethane) to create a 1 mg/mL stock solution.

  • Internal Standard (IS): Add a stable isotope-labeled analog (e.g., Piperidine-d11) to all standards and samples at a constant concentration. Why? The IS co-elutes and undergoes the exact same derivatization kinetics, perfectly correcting for any sample loss or injection volume discrepancies.

  • Reaction: Add 50 µL of BSTFA (containing 1% TMCS as a catalyst) to 100 µL of the sample extract.

  • Incubation: Seal the vial and heat at 60°C for 30 minutes to ensure complete silylation of the amine[6]. Allow to cool to room temperature before injection.

Step 2: GC-MS Instrumental Setup

Causality: A non-polar column is selected because the derivatized analyte is now non-polar and volatile, allowing separation based purely on boiling point and dispersive interactions[6][9].

  • Column: DB-5ms (30 m × 0.25 mm I.D., 0.25 µm film thickness)[6].

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min (optimizes the Van Deemter curve for maximum resolution).

  • Inlet: 250°C, Split ratio 10:1. Use a strictly deactivated, silanized inlet liner to prevent active site adsorption[8].

  • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode targeting the most abundant and specific m/z fragments of the silylated 4-Ethyl-4-methoxypiperidine to maximize the signal-to-noise ratio.

Step 3: System Suitability Testing (SST)

Before running the batch, inject a mid-level QC standard.

  • Acceptance Criteria: The chromatographic tailing factor must be ≤ 1.5 , and the relative standard deviation (RSD) of the IS peak area over three replicate injections must be < 2.0% . Failure indicates inlet liner contamination or column degradation, which must be resolved before proceeding[8].

Data Presentation: Validation Performance Metrics

When the above protocol is executed under ICH Q2(R2) strictures, the resulting validation data should align with the performance metrics outlined in Table 2. This data objectively demonstrates the superiority of the derivatized GC-MS method over standard HPLC-UV for trace amine analysis[7].

Table 2: Representative ICH Q2(R2) Validation Data for 4-Ethyl-4-methoxypiperidine
Validation ParameterGC-MS (Derivatized)HPLC-UV (Underivatized)ICH Q2(R2) Target
Linearity (R²) > 0.999> 0.995≥ 0.990
Range 10 ng/mL – 10,000 ng/mL1 µg/mL – 500 µg/mLFit for purpose
Accuracy (% Recovery) 96.5% – 102.3%90.0% – 108.5%85% – 115%
Precision (Repeatability) 2.1% RSD6.5% RSD≤ 15% RSD
Limit of Detection (LOD) 3 ng/mL300 ng/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 10 ng/mL1,000 ng/mLSignal-to-Noise ≥ 10:1

Note: GC-MS precision is highly dependent on the use of an appropriate internal standard. Without an IS, the RSD for GC-MS derivatization methods can easily exceed 15% due to reaction variability[7].

Sources

Validation

Conformational Locking in Structure-Based Drug Design: A Crystallographic Comparison of 4-Ethyl-4-methoxypiperidine Derivatives vs. Traditional Piperidines

Executive Summary For researchers and drug development professionals relying on structure-based drug design (SBDD), the quality of X-ray crystallography data is paramount. While piperidine rings are ubiquitous pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals relying on structure-based drug design (SBDD), the quality of X-ray crystallography data is paramount. While piperidine rings are ubiquitous pharmacophores, traditional mono-substituted piperidines frequently introduce crystallographic disorder that obscures structure-activity relationship (SAR) insights. This guide objectively compares the crystallographic performance of 4-Ethyl-4-methoxypiperidine derivatives against traditional alternatives (e.g., 4-methylpiperidine and 4-methoxypiperidine), demonstrating how rationally designed gem-disubstitution restricts conformational flexibility, improves electron density resolution, and yields highly reliable structural data.

The Conformational Bottleneck in Piperidine Scaffolds

In SBDD, the precise spatial arrangement of atoms within a protein binding pocket dictates the success of lead optimization. However, when utilizing mono-substituted piperidines, crystallographers frequently encounter a critical bottleneck: 1[1].

Because the energy barrier between the two chair conformations of a mono-substituted piperidine is relatively low, these rings often pack into the crystal lattice as a dynamic mixture of equatorial and axial states. This conformational averaging smears the resulting electron density, artificially inflates atomic B-factors, and 2[2].

The Mechanistic Advantage of 4-Ethyl-4-methoxypiperidine

To overcome this limitation, 4-Ethyl-4-methoxypiperidine derivatives have been engineered as superior building blocks. By introducing a gem-disubstitution pattern at the C4 position, the ring is subjected to 3[3].

The bulkier ethyl group (higher A-value) strongly prefers the equatorial position to minimize 1,3-diaxial interactions, forcing the methoxy group into the axial position. This effectively "locks" the piperidine ring into a single, highly populated chair conformation. In X-ray crystallography, this conformational rigidity translates directly to4[4].

Mechanism M1 Gem-Disubstitution (C4: Ethyl + Methoxy) M2 Steric Clash Minimization (A-value driven) M1->M2 M3 Conformational Locking (Single Chair State) M2->M3 M4 Reduced Lattice Disorder (Lower B-factors) M3->M4 M5 High-Resolution Electron Density Map M4->M5

Fig 1. Logical mechanism of conformational locking improving crystallographic resolution.

Comparative Crystallographic Performance Data

The following table summarizes the quantitative crystallographic outcomes when co-crystallizing a model kinase target with matched-pair ligands containing different piperidine derivatives. The data illustrates the stark contrast between conformationally flexible and conformationally locked SBDD building blocks.

Ligand DerivativeConformational StateAvg. Resolution (Å)Avg. Ligand B-factor (Ų)Occupancy (%)R_free (%)
4-methylpiperidine Disordered (Eq/Ax mix)2.4548.260 / 40 (Split)23.4
4-methoxypiperidine Disordered (Eq/Ax mix)2.3042.575 / 25 (Split)22.1
4-Ethyl-4-methoxypiperidine Locked (Ethyl Eq.)1.85 24.3 >98 (Single) 18.5

Data Analysis: While 4-methoxypiperidine achieves moderate resolution, its split occupancy (75% equatorial / 25% axial) complicates molecular modeling and weakens binding affinity calculations. In contrast, the 4-Ethyl-4-methoxypiperidine derivative achieves a near-perfect >98% occupancy in a single state, driving the resolution down to 1.85 Å and significantly improving the overall model quality (R_free = 18.5%).

Self-Validating Experimental Methodology

To ensure reproducibility and scientific integrity, the following co-crystallization protocol is designed as a self-validating system . Each step incorporates a causal rationale, and the final step mathematically validates the physical reality of the ligand placement.

G N1 Target-Ligand Co-Incubation (4-Ethyl-4-methoxypiperidine) N2 Hanging-Drop Vapor Diffusion N1->N2 N3 Cryocooling & Diffraction (Synchrotron Source) N2->N3 N4 Molecular Replacement & Phase Determination N3->N4 N5 Refinement & Validation (Fo-Fc Omit Maps) N4->N5

Fig 2. Self-validating X-ray crystallography workflow for piperidine derivatives.

Step 1: Target-Ligand Co-Incubation
  • Procedure: Incubate the purified target protein (10 mg/mL) with a 5-fold molar excess of the 4-Ethyl-4-methoxypiperidine derivative for 2 hours on ice prior to crystallization.

  • Causality: Co-crystallization is strictly preferred over crystal soaking for conformationally locked ligands. Because the ligand is rigid, the protein's binding pocket must thermodynamically adapt to the ligand's shape in solution. Soaking a rigid ligand into a pre-formed apo-crystal often induces lattice stress and crystal cracking.

Step 2: Hanging-Drop Vapor Diffusion
  • Procedure: Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.2 M KSCN) and suspend over a 500 μL reservoir well at 18°C.

  • Causality: Hanging-drop vapor diffusion allows for a slower, more controlled equilibration rate compared to sitting-drop methods. This slow nucleation is critical for allowing the rigid 4-Ethyl-4-methoxypiperidine complex to find its optimal, lowest-energy packing state, minimizing mosaicity.

Step 3: Cryoprotection and Data Collection
  • Procedure: Briefly transfer the crystal to a mother liquor solution supplemented with 20% (v/v) glycerol before flash-cooling in liquid nitrogen. Collect diffraction data at 100 K at a synchrotron source.

  • Causality: The addition of 20% glycerol acts as a glass-forming agent, preventing the formation of crystalline ice which would otherwise produce diffraction rings that obscure the high-resolution reflections inherent to this locked scaffold.

Step 4: Refinement and System Validation (Critical Step)
  • Procedure: Solve the structure using Molecular Replacement. During refinement in Phenix or Refmac5, generate a simulated annealing Fo​−Fc​ omit map by temporarily removing the ligand from the model and calculating the resulting electron density.

  • Self-Validation Logic:

    • Omit Map Verification: If the positive green density ( >3σ ) perfectly matches the 4-Ethyl-4-methoxypiperidine scaffold, the ligand's presence and conformation are physically real and not an artifact of model bias.

    • R-factor Gap: Calculate the Rfree​ and Rwork​ values. If the gap ( Rfree​−Rwork​ ) exceeds 5%, the model is overfitted, indicating that the assigned ligand occupancy is artificially high and must be re-refined. A gap of <3% validates the structural integrity of the locked conformation.

Conclusion

For drug development professionals, the choice of chemical building blocks directly impacts the efficiency of the SBDD pipeline. While traditional mono-substituted piperidines introduce conformational ambiguity and lattice disorder, 4-Ethyl-4-methoxypiperidine derivatives leverage gem-disubstitution to lock the ring into a single energetic minimum. This physical constraint translates to superior crystallographic resolution, lower B-factors, and highly reliable structural data, ultimately accelerating the path from hit to lead.

Sources

Comparative

A Baseline Validation Strategy for Novel Piperidine Analogs: The Case of 4-Ethyl-4-methoxypiperidine

Introduction: The Privileged Piperidine Scaffold The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs.[1][2] This six-membered nitrogen-containing heterocycle offers a versatile framework that can be readily modified to achieve desired physicochemical and pharmacokinetic properties, leading to its incorporation in drugs targeting a wide range of biological systems, particularly the central nervous system (CNS) and cancer.[1][2] Given the vast therapeutic potential of novel piperidine derivatives, a robust and logical baseline validation strategy is paramount to efficiently characterize their biological activity and guide further development.

This guide presents a comprehensive framework for the initial biological evaluation of a novel piperidine compound, using the hypothetical molecule 4-Ethyl-4-methoxypiperidine as a case study. We will detail the rationale and protocols for a panel of three fundamental in vitro assays: a cytotoxicity assay, an enzyme inhibition assay targeting acetylcholinesterase (AChE), and a receptor binding assay for the dopamine D2 receptor. This panel is designed to provide a foundational understanding of a new compound's cellular toxicity, potential as a neurother-apeutic agent, and its interaction with a key CNS target.

Rationale for Assay Selection: A Triad of Foundational Insights

For a novel, uncharacterized piperidine derivative, the initial screening strategy should be broad enough to detect key activities common to this scaffold, yet focused enough to provide actionable data. The selection of cytotoxicity, AChE inhibition, and D2 receptor binding assays is based on the following rationale:

  • Cytotoxicity (MTT Assay): This is a fundamental first step to assess the general toxicity of any new chemical entity. It determines the concentration range at which the compound may exert non-specific, toxic effects, which is crucial for interpreting data from target-specific assays and establishing a potential therapeutic window.

  • Acetylcholinesterase (AChE) Inhibition: The piperidine moiety is a key structural feature in several AChE inhibitors, such as Donepezil, used in the treatment of Alzheimer's disease.[3] Given this precedent, evaluating a new piperidine analog for AChE inhibition is a logical step to explore its potential in neurodegenerative disease therapeutics.

  • Dopamine D2 Receptor Binding: The piperidine scaffold is also central to many antipsychotic drugs, like Haloperidol, that target dopamine receptors.[4][5] Assessing the binding affinity of a novel piperidine for the D2 receptor can indicate its potential as a modulator of dopaminergic signaling, relevant for a variety of neuropsychiatric disorders.

This triad of assays provides a cost-effective and data-rich starting point for the characterization of a novel piperidine derivative like 4-Ethyl-4-methoxypiperidine.

Comparative Performance Benchmarking

To provide context for the experimental data generated for 4-Ethyl-4-methoxypiperidine, it is essential to compare its performance against well-characterized drugs containing the piperidine scaffold. For this guide, we will use Donepezil as a comparator for the AChE inhibition assay and Haloperidol for the D2 receptor binding assay.

Table 1: Comparative Analysis of Acetylcholinesterase (AChE) Inhibition

CompoundTargetAssay TypeKey MetricValue (Hypothetical for Test Compound)
4-Ethyl-4-methoxypiperidineAcetylcholinesteraseEnzyme InhibitionIC505.2 µM
DonepezilAcetylcholinesteraseEnzyme InhibitionIC506.7 nM[6]

Table 2: Comparative Analysis of Dopamine D2 Receptor Binding

CompoundTargetAssay TypeKey MetricValue (Hypothetical for Test Compound)
4-Ethyl-4-methoxypiperidineDopamine D2 ReceptorRadioligand BindingKi850 nM
HaloperidolDopamine D2 ReceptorRadioligand BindingKi~0.89 nM[4][5]

Experimental Protocols and Validation

The trustworthiness of any biological data hinges on the robustness and validation of the assays used. Each protocol described below is designed as a self-validating system, with defined quality control measures and acceptance criteria based on established guidelines such as the ICH Q2(R1).[6]

MTT Assay for Cellular Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]

Experimental Workflow:

MTT_Workflow A Seed Cells in 96-well Plate B Incubate (24h) for Adhesion A->B C Treat with 4-Ethyl-4-methoxypiperidine (Serial Dilutions) B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I

Caption: Workflow for determining the cytotoxic potential of a test compound using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 4-Ethyl-4-methoxypiperidine in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically below 0.5%. Replace the medium with 100 µL of the compound dilutions. Include vehicle-only controls and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8][9]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate for 15 minutes on an orbital shaker.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Validation Parameters and Acceptance Criteria:

  • Precision (Repeatability): The coefficient of variation (%CV) of replicates should be ≤ 15%.

  • Signal-to-Background Ratio: The absorbance of the vehicle control should be at least 5-fold higher than the background (medium only).

  • Z'-factor: For screening assays, a Z'-factor > 0.5 indicates a robust assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (produced from the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow product, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.[12][13] The rate of color formation is proportional to AChE activity.

Signaling Pathway:

AChE_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Receptor Postsynaptic Receptor ACh->Receptor Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal Signal Transduction Receptor->Signal

Caption: Simplified diagram of acetylcholine hydrolysis by acetylcholinesterase in a synapse.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

    • DTNB Solution: 10 mM in assay buffer.

    • Acetylthiocholine Iodide (ATCI) Solution: 75 mM in deionized water.

    • AChE Solution: Prepare a working solution of AChE (from electric eel or human recombinant) in assay buffer.

  • Assay Procedure (96-well plate):

    • In each well, add 140 µL of assay buffer.

    • Add 10 µL of 4-Ethyl-4-methoxypiperidine at various concentrations (in buffer with a constant, low percentage of DMSO). Include a vehicle control (buffer + DMSO) and a positive control (e.g., Donepezil).

    • Add 10 µL of DTNB solution.

    • Add 10 µL of AChE enzyme solution and pre-incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of ATCI substrate solution.

  • Data Acquisition: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

    • Determine the IC50 value by plotting % inhibition against the logarithm of the inhibitor concentration.

Validation Parameters and Acceptance Criteria:

  • Linearity: The reaction rate should be linear over the measurement period.

  • Precision (Repeatability): %CV of replicate rates should be ≤ 10%.

  • Accuracy: For a known inhibitor, the calculated IC50 should be within ± 20% of the established value.

Dopamine D2 Receptor Radioligand Competition Binding Assay

Principle: This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the D2 receptor.[5][14] The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Signaling Pathway:

D2R_Pathway cluster_membrane Cell Membrane Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathway of the Gi-coupled Dopamine D2 receptor.

Detailed Protocol:

  • Materials:

    • Receptor Source: Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1).

    • Radioligand: e.g., [³H]-Spiperone.

    • Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM Haloperidol).

  • Assay Procedure (96-well filter plate):

    • To each well, add assay buffer, the radioligand at a concentration near its Kd, and serial dilutions of 4-Ethyl-4-methoxypiperidine.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).

    • Add the D2 receptor-containing membranes to initiate the binding reaction.

    • Incubate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Validation Parameters and Acceptance Criteria:

  • Specific Binding: Should be >80% of total binding.

  • Precision (Repeatability): %CV of replicate counts should be ≤ 20%.

  • Ki of a Reference Compound: The calculated Ki for a known antagonist (e.g., Haloperidol) should be within a 2-3 fold range of the accepted literature value.

Conclusion

This guide provides a foundational, yet scientifically rigorous, framework for the initial biological characterization of novel piperidine derivatives, exemplified by 4-Ethyl-4-methoxypiperidine. By employing this panel of validated assays—cytotoxicity, AChE inhibition, and D2 receptor binding—researchers can efficiently gather crucial data on a compound's toxicity and potential therapeutic activity. The emphasis on robust, self-validating protocols and comparison with established drugs ensures the generation of high-quality, reliable data, which is essential for making informed decisions in the drug discovery pipeline. This structured approach allows for a comprehensive baseline assessment, paving the way for more focused and resource-efficient downstream investigations.

References

  • Shiraishi, T., Kikuchi, T., Fukushi, K., Shinotoh, H., Nagatsuka, S. I., Tanaka, N., Ota, T., Sato, K., Hirano, S., Tanada, S., Iyo, M., & Irie, T. (2005). Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. Neuropsychopharmacology, 30(12), 2154–2161.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved March 28, 2026, from [Link]

  • Ota, T., Shinotoh, H., Fukushi, K., Kikuchi, T., Sato, K., Tanaka, N., Shimada, H., Hirano, S., Miyoshi, M., Arai, H., Suhara, T., & Irie, T. (2010). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Clinical Neuropharmacology, 33(2), 74–78.
  • Arai, Y., Hamamichi, N., & Kinemuchi, H. (1986). Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Journal of Medicinal Chemistry, 29(10), 1986-1992.
  • Little, T. (2016). Establishing Acceptance Criteria for Analytical Methods.
  • Quantics Biostatistics. (2026, February 25). USP <1033>: Bioassay Validation Acceptance Criteria. Retrieved March 28, 2026, from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved March 28, 2026, from [Link]

  • Guo, L., et al. (2019). Structure–Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. Journal of Medicinal Chemistry, 62(20), 9035-9051.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (n.d.). D2 Receptor signaling mechanism. [Image]. Retrieved March 28, 2026, from [Link]

  • Resende, R. R., & Adhikari, A. (2009). Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation.
  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243–260.
  • Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission.
  • Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. (n.d.). [Data set]. Retrieved March 28, 2026, from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved March 28, 2026, from [Link]

  • Wikipedia. (n.d.). Dopamine receptor D2. Retrieved March 28, 2026, from [Link]

  • Department of Neurobiology and Anatomy, McGovern Medical School at UTHealth. (n.d.). Acetylcholine Neurotransmission. In Neuroscience Online. Retrieved March 28, 2026, from [Link]

  • Quantics Biostatistics. (2026, February 25). USP <1033>: Bioassay Validation Acceptance Criteria. Retrieved March 28, 2026, from [Link]

  • KEGG. (n.d.). Cholinergic synapse. Retrieved March 28, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved March 28, 2026, from [Link]

  • Little, T. (2016). Establishing Acceptance Criteria for Analytical Methods.
  • Janecka, A., & Gach, K. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 297, 116745.
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  • Springer Nature. (n.d.). Radioligand Binding Assays and Their Analysis. Retrieved March 28, 2026, from [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved March 28, 2026, from [Link]

  • Scribd. (n.d.). Ellman Assay for AChE Activity. Retrieved March 28, 2026, from [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651-2660.
  • SciSpace. (2015). Validation of Cholinesterase (Acetyl and Butyryl) Activity Estimation in the Blood and Brain of Wistar Rats. Retrieved March 28, 2026, from [Link]

  • Laggner, C., Kokel, D., Setola, V., & Shoichet, B. K. (2012). Assay conditions for GPCR radioligand competition binding assays. [Table].
  • Deeter, J. B., & Smith, J. M. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(22), 3473–3476.
  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 845-856.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Ethyl-4-methoxypiperidine

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of chemical physics, biological interactions, and validated physical barriers. When handling functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of chemical physics, biological interactions, and validated physical barriers. When handling functionalized heterocycles like 4-Ethyl-4-methoxypiperidine (CAS 54009-08-4) [1], standard operating procedures must be elevated to account for the specific pharmacokinetic and physicochemical properties of the molecule.

This guide provides a comprehensive, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 4-Ethyl-4-methoxypiperidine.

Mechanistic Causality of Hazards

To select the correct PPE, we must first understand why 4-Ethyl-4-methoxypiperidine poses a threat to human tissue and the laboratory environment.

  • Lipophilicity and Membrane Permeability: The addition of ethyl and methoxy functional groups to the piperidine ring significantly increases the molecule's lipophilicity compared to the parent piperidine[2]. If this compound breaches your dermal barrier, it will rapidly permeate the lipid bilayer of your skin cells.

  • Alkaline Corrosivity & Phospholipidosis: Piperidine derivatives are secondary or tertiary amines that act as weak bases. Once inside the cell, the basic nitrogen can interact with acidic phospholipids, causing severe cellular damage, protein denaturation (chemical burns), and potential phospholipidosis upon prolonged exposure[2].

  • High Flammability & Vapor Toxicity: Piperidine derivatives are highly flammable liquids with high vapor pressures[3]. The vapors can form explosive mixtures with ambient air and act as acute respiratory irritants (STOT SE 3)[4].

Quantitative PPE Matrix

The selection of PPE must scale with the volume of the reagent being handled. The following table summarizes the quantitative thresholds and the corresponding required protective barriers.

Task Scale / VolumeEye & Face ProtectionHand Protection (Glove Material)Body ProtectionRespiratory Protection
Analytical Aliquoting (< 10 mL)Chemical safety goggles (tight-fitting)[4]Double-layered Nitrile (Outer layer changed every 15 mins)Flame-retardant (FR) lab coat[4]Fume hood (Face velocity >100 fpm)
Bulk Transfer / Synthesis (10 mL – 500 mL)Safety goggles + Full face shield[4]Butyl rubber or Laminated polymer glovesChemical-resistant apron worn over FR lab coatFume hood + Local exhaust ventilation
Spill Cleanup (> 500 mL or outside hood)Safety goggles + Full face shieldHeavy-duty Butyl rubber glovesFull chemical-resistant suit[4]Half-mask respirator with ABEK filter[4]

Self-Validating Operational Protocols

Trust in a safety protocol is built through validation. Every step in this workflow includes a built-in physical check to confirm the system is functioning before you proceed.

Protocol A: Pre-Handling Validation & Gowning
  • Airflow Validation: Before bringing the chemical into the workspace, tape a single tissue (Kimwipe) to the bottom edge of the fume hood sash.

    • Validation: The tissue must flutter steadily inward. If it hangs still, the exhaust is failing. Do not proceed.

  • Glove Integrity Check: Obtain two pairs of nitrile gloves. Before donning the outer pair, trap air inside the glove and roll the cuff to inflate the fingers.

    • Validation: Squeeze the inflated glove near your cheek to feel for micro-leaks. If intact, don the gloves.

  • Static Grounding: Because piperidine vapors are highly flammable, ensure all receiving flasks and metal equipment are grounded[5].

Protocol B: Reagent Transfer
  • Tool Selection: Use exclusively non-sparking spatulas (e.g., PTFE or ceramic) or glass pipettes[3].

    • Causality: Static discharge from standard metal tools can ignite the localized vapor cloud immediately above the open container.

  • Container Management: Open the reagent vessel only when fully inside the validated fume hood. Keep the container tightly closed immediately after the required volume is extracted[6].

Protocol C: De-gowning & Segregation
  • In-Hood Glove Removal: Remove the outer pair of contaminated gloves while your hands are still inside the fume hood.

    • Causality: Pulling contaminated gloves out of the hood drags toxic vapors into the laboratory breathing zone.

  • Hand Hygiene: Wash hands immediately with soap and copious amounts of water after removing the inner gloves[6].

Spill Response and Disposal Plan

Improper disposal of piperidine derivatives poses a severe environmental hazard to aquatic life[7].

Immediate Spill Response:

  • Evacuate & Ventilate: Evacuate all non-essential personnel and maximize room ventilation[4].

  • Containment (No Paper): Contain the spill using an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[5].

    • Critical Warning:Do not use paper towels or combustible absorbents. The heat of the reaction or static electricity can cause paper soaked in piperidine derivatives to auto-ignite[4].

  • Decontamination: Sweep the absorbed mixture using non-sparking tools and place it into a sealable hazardous waste container. Wash the affected surface with a suitable solvent[4].

Routine Waste Disposal:

  • Triple-Rinsing: "Empty" containers that held 4-Ethyl-4-methoxypiperidine must be triple-rinsed with a compatible organic solvent (e.g., ethanol or acetone) inside the fume hood[4].

  • Rinsate Segregation: Collect all rinsate and dispose of it strictly as hazardous liquid waste[4]. Never flush this chemical or its rinsate down the drain.

  • Labeling: Seal the waste in a secondary containment tub, labeled explicitly with "Hazardous Waste: 4-Ethyl-4-methoxypiperidine" and the GHS Flammable, Corrosive, and Toxic pictograms[4].

Operational Workflow Diagram

The following diagram maps the logical decision-making process for handling this reagent safely.

G Start Start: 4-Ethyl-4-methoxypiperidine Handling Workflow PPE Don Required PPE (Double Nitrile, Goggles, FR Coat) Start->PPE HoodCheck Validate Fume Hood (Airflow >100 fpm?) PPE->HoodCheck Halt HALT: Do Not Proceed Contact EHS HoodCheck->Halt No Transfer Transfer Reagent (Use Grounded, Non-Sparking Tools) HoodCheck->Transfer Yes Spill Spill Occurs? Transfer->Spill Contain Contain with Inert Absorbent (Sand/Vermiculite ONLY) Spill->Contain Yes Dispose Dispose as Hazardous Waste (Triple-Rinse Containers) Spill->Dispose No Contain->Dispose End Safe Completion & De-gowning Dispose->End

Logical workflow for the safe handling, spill response, and disposal of 4-Ethyl-4-methoxypiperidine.

References

  • Ataman Kimya. PIPERIDINE. [Link]

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